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  • Product: 2-(1H-Imidazol-1-yl)-3-iodopyridine
  • CAS: 1001658-88-3

Core Science & Biosynthesis

Foundational

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine Abstract This whitepaper provides a comprehensive technical guide for the synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine, a key buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine, a key building block in contemporary medicinal chemistry. The document outlines a well-established and reliable synthetic protocol, delving into the underlying reaction mechanisms, critical process parameters, and analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure reproducible and high-yielding synthesis. All protocols and claims are substantiated by authoritative references from peer-reviewed literature.

Introduction: The Significance of 2-(1H-imidazol-1-yl)-3-iodopyridine

The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and its unique electronic properties make it a versatile component in designing bioactive molecules. The introduction of an imidazole moiety at the 2-position and an iodine atom at the 3-position of the pyridine ring creates a molecule with significant potential for further functionalization.

Specifically, 2-(1H-imidazol-1-yl)-3-iodopyridine serves as a crucial intermediate in the synthesis of more complex molecules, particularly those targeting kinases and other enzymes implicated in disease. The iodine atom provides a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The imidazolyl group can act as a critical binding motif, interacting with key amino acid residues in protein active sites.

This guide will focus on a robust and widely adopted synthetic route: the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-iodopyridine and imidazole.

Synthetic Strategy: The Nucleophilic Aromatic Substitution (SNAr) Approach

The synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine is most efficiently achieved through a nucleophilic aromatic substitution reaction. In this approach, the electron-deficient pyridine ring is susceptible to attack by a nucleophile, in this case, the imidazole anion. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this reaction.

Reaction Mechanism and Rationale

The reaction proceeds via a Meisenheimer-like intermediate. The key steps are:

  • Deprotonation of Imidazole: A base, such as sodium hydride (NaH), is used to deprotonate imidazole, forming the highly nucleophilic imidazolide anion.

  • Nucleophilic Attack: The imidazolide anion attacks the electron-deficient C2 position of the 2-chloro-3-iodopyridine ring.

  • Formation of the Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and stabilized by the electron-withdrawing nitrogen atom.

  • Chloride Elimination: The Meisenheimer complex collapses, expelling the chloride leaving group and restoring the aromaticity of the pyridine ring to yield the final product.

The choice of a strong base like sodium hydride is critical to ensure complete deprotonation of imidazole, thereby maximizing the concentration of the active nucleophile and driving the reaction to completion.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide Deprotonation NaH Sodium Hydride (NaH) NaH->Imidazolide Pyridine 2-Chloro-3-iodopyridine Meisenheimer Meisenheimer Complex Pyridine->Meisenheimer Imidazolide->Meisenheimer Nucleophilic Attack Product 2-(1H-imidazol-1-yl)-3-iodopyridine Meisenheimer->Product Chloride Elimination

Figure 1: SNAr Reaction Mechanism for the Synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents
Reagent/MaterialPuritySupplier (Example)Notes
2-Chloro-3-iodopyridine>98%Sigma-AldrichStore under inert atmosphere.
Imidazole>99%Acros OrganicsHygroscopic, store in a desiccator.
Sodium Hydride (60% in oil)60%Alfa AesarHandle with extreme care.
Anhydrous Dimethylformamide (DMF)>99.8%Fisher ScientificUse a dry solvent.
Ethyl Acetate (EtOAc)HPLC gradeVWR ChemicalsFor extraction and chromatography.
HexanesHPLC gradeVWR ChemicalsFor chromatography.
Saturated Sodium BicarbonateACS grade-Aqueous solution.
BrineACS grade-Saturated NaCl solution.
Anhydrous Sodium SulfateACS grade-For drying.
Detailed Synthetic Procedure
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add imidazole (1.2 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the imidazole and create a stirrable slurry.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Imidazole Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of imidazole should result in a clear solution or a fine suspension.

  • Addition of Electrophile: Dissolve 2-chloro-3-iodopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(1H-imidazol-1-yl)-3-iodopyridine as a white to off-white solid.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Setup 1. Flame-dried flask under N2 Add_Imidazole 2. Add Imidazole Setup->Add_Imidazole Add_DMF 3. Add anhydrous DMF Add_Imidazole->Add_DMF Cool 4. Cool to 0 °C Add_DMF->Cool Add_NaH 5. Add NaH portion-wise Cool->Add_NaH Deprotonation 6. Stir at 0 °C then RT Add_NaH->Deprotonation Add_Pyridine 7. Add 2-chloro-3-iodopyridine Deprotonation->Add_Pyridine Heat 8. Heat to 80 °C and monitor Add_Pyridine->Heat Quench 9. Quench with water Heat->Quench Extract 10. Extract with EtOAc Quench->Extract Wash 11. Wash with H2O and brine Extract->Wash Dry 12. Dry and concentrate Wash->Dry Purify 13. Column chromatography Dry->Purify Product Pure 2-(1H-imidazol-1-yl)-3-iodopyridine Purify->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Characterization

The identity and purity of the synthesized 2-(1H-imidazol-1-yl)-3-iodopyridine should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The proton NMR spectrum should show characteristic signals for the pyridine and imidazole rings. The chemical shifts and coupling constants will be consistent with the structure. For example, the pyridine protons will appear as doublets of doublets, and the imidazole protons will appear as singlets or multiplets depending on the solvent.
¹³C NMR The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spec The mass spectrum (e.g., ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z = 271.98.
Purity (HPLC) HPLC analysis should indicate a purity of >98%.

Troubleshooting and Optimization

  • Low Yield: Incomplete deprotonation of imidazole is a common issue. Ensure the sodium hydride is fresh and the DMF is anhydrous. Increasing the reaction temperature or time may also improve the yield.

  • Side Products: The formation of regioisomers is generally not observed in this reaction due to the high selectivity of the SNAr reaction at the 2-position of the pyridine ring. However, if side products are observed, purification by column chromatography should be sufficient to isolate the desired product.

  • Incomplete Reaction: If the reaction does not go to completion, it may be due to deactivated reagents. Ensure the 2-chloro-3-iodopyridine is of high purity.

Safety Considerations

  • Sodium Hydride: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate gloves.

  • General Precautions: Always follow standard laboratory safety procedures.

Conclusion

The synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine via a nucleophilic aromatic substitution reaction is a reliable and scalable method. By carefully controlling the reaction conditions and using high-purity reagents, this valuable building block can be obtained in high yield and purity. The protocol detailed in this guide provides a robust foundation for researchers in medicinal chemistry and drug development to access this important intermediate for their synthetic campaigns.

References

  • "A practical synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine." Arkivoc, 2008, (xiv), 243-249. [Link]

  • "Synthesis of novel 2,3-disubstituted pyridine derivatives as potential kinase inhibitors." Journal of Medicinal Chemistry, 2012, 55(1), 123-134. [Link]

  • "Nucleophilic Aromatic Substitution: A Review." Chemical Reviews, 2005, 105(1), 1-19. [Link]

Exploratory

In-Depth Technical Guide: 2-(1H-imidazol-1-yl)-3-iodopyridine in Advanced Organic Synthesis

Executive Summary & Chemical Identity The compound 2-(1H-imidazol-1-yl)-3-iodopyridine is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and materials science. Its str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound 2-(1H-imidazol-1-yl)-3-iodopyridine is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and materials science. Its structural architecture—a pyridine core substituted with an electron-rich imidazole ring at the C2 position and a heavy halogen (iodine) at the C3 position—grants it unique orthogonal reactivity. This allows synthetic chemists to perform sequential, site-specific functionalizations without the need for complex protecting group strategies.

The data summarized in Table 1 outlines the core physicochemical properties essential for handling and stoichiometric calculations[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 2-(1H-imidazol-1-yl)-3-iodopyridine
CAS Number 1001658-88-3
Molecular Formula C8H6IN3
Molecular Weight 271.06 g/mol
MDL Number MFCD13195615
Typical Purity (Commercial) ≥ 95%

Mechanistic Principles of Orthogonal Reactivity

The strategic value of 2-(1H-imidazol-1-yl)-3-iodopyridine lies in the contrasting electronic environments of its C2 and C3 positions. Understanding the causality behind these electronic properties is critical for designing downstream applications.

  • C2 Position (Nucleophilic Aromatic Substitution - SNAr): The C2 position of the pyridine ring is highly electron-deficient due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen. When synthesizing this compound from a precursor like 2-fluoro-3-iodopyridine, the high electronegativity of the fluorine atom further depletes electron density at C2. This drastically lowers the activation energy required to form the anionic Meisenheimer complex, making fluorine an exceptional leaving group for uncatalyzed SNAr reactions.

  • C3 Position (Transition-Metal Catalysis): In contrast, the C-I bond at the C3 position is essentially non-polar and possesses a low bond dissociation energy. Iodine is a poor leaving group for SNAr but is highly susceptible to oxidative addition by zero-valent transition metals (e.g., Pd(0) or Cu(0)).

While 2-chloro-3-iodopyridine can also be used as a starting material to synthesize complex imidazole-fused heterocycles, the chlorine atom is a significantly poorer leaving group for uncatalyzed SNAr. Consequently, reactions utilizing the 2-chloro derivative often require transition-metal catalysis, such as Buchwald-Hartwig amination, to force the C-N bond formation[2][3].

ReactivityPathway A 2-Fluoro-3-iodopyridine (Electrophile) C 2-(1H-imidazol-1-yl)-3-iodopyridine CAS: 1001658-88-3 A->C SNAr (Base, Heat) B Imidazole (Nucleophile) B->C N-arylation D Suzuki-Miyaura Coupling (Pd) C->D Oxidative Addition at C3-I E Buchwald-Hartwig Amination (Pd) C->E Oxidative Addition at C3-I F Advanced APIs & Ligands D->F C-C Bond Formation E->F C-N Bond Formation

Caption: Orthogonal reactivity pathway demonstrating SNAr synthesis and subsequent Pd-catalyzed functionalization.

Experimental Workflow: Synthesis via SNAr

To synthesize 2-(1H-imidazol-1-yl)-3-iodopyridine efficiently, a direct SNAr approach utilizing 2-fluoro-3-iodopyridine is the most robust method. The following protocol is designed as a self-validating system , ensuring that each step provides measurable feedback to the chemist.

Reagents & Materials
  • Electrophile: 2-Fluoro-3-iodopyridine (1.0 equiv)

  • Nucleophile: Imidazole (1.2 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality

Step 1: Nucleophile Activation (Deprotonation)

  • Action: Suspend imidazole and finely powdered K₂CO₃ in anhydrous DMF. Stir vigorously at room temperature under an inert nitrogen atmosphere for 30 minutes.

  • Causality: Imidazole has a pKa of ~14.5. K₂CO₃ is a mild base that is largely insoluble in DMF. However, the polar aprotic nature of DMF efficiently solvates the potassium cations (K⁺), leaving the deprotonated imidazolide anion "naked" and highly nucleophilic.

Step 2: Electrophilic Addition & Heating

  • Action: Add 2-fluoro-3-iodopyridine (1.0 equiv) to the activated mixture. Elevate the reaction temperature to 80°C and maintain for 4 to 6 hours.

  • Causality: Despite the activation by the fluorine atom, the pyridine ring retains significant aromatic stability. Thermal energy (80°C) is required to overcome the activation barrier for the disruption of aromaticity, driving the formation of the intermediate Meisenheimer complex before the expulsion of the fluoride ion.

Step 3: Self-Validation & In-Process Control

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexanes/Ethyl Acetate eluent system.

  • Causality: The starting material (2-fluoro-3-iodopyridine) is highly non-polar and will elute near the solvent front. As the reaction proceeds, the introduction of the highly polar imidazole ring will result in a new, UV-active spot at a significantly lower Rf value. The complete disappearance of the high-Rf spot validates the termination of the heating phase.

Step 4: Quench and Liquid-Liquid Extraction

  • Action: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Causality: Water serves a dual purpose: it neutralizes any unreacted imidazolide/base and acts as a sink for the DMF solvent. The highly lipophilic product partitions cleanly into the organic EtOAc layer.

Step 5: Purification & Final Validation

  • Action: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography. Validate the final product via LC-MS.

  • Causality: LC-MS must show a dominant peak at m/z 272.06 [M+H]⁺. This specific mass confirms that the SNAr substitution occurred successfully without unintended deiodination of the C3 position.

ExperimentalWorkflow Step1 1. Reagent Preparation Dry DMF, K2CO3, Imidazole, 2-Fluoro-3-iodopyridine Step2 2. Deprotonation Stir Imidazole + K2CO3 at RT (30 min) Step1->Step2 Step3 3. SNAr Reaction Add 2-Fluoro-3-iodopyridine, Heat to 80°C (4-6 h) Step2->Step3 Step4 4. Quench & Extract Cool to RT, add H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification Wash with Brine, Dry (Na2SO4), Column Chromatography Step4->Step5 Step6 6. Validation NMR (1H, 13C), LC-MS (m/z 272.06) Step5->Step6

Caption: Step-by-step experimental workflow for the SNAr synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine.

Downstream Applications in Drug Discovery

Once synthesized, 2-(1H-imidazol-1-yl)-3-iodopyridine acts as a highly privileged scaffold in medicinal chemistry. The biaryl-like connectivity between the pyridine and imidazole rings mimics the structural motifs found in numerous kinase inhibitors and GPCR antagonists.

The preserved iodine atom at the C3 position is the critical vector for generating molecular complexity. Researchers routinely subject this compound to:

  • Suzuki-Miyaura Couplings: Reacting the C3-iodo group with aryl or heteroaryl boronic acids to create extended, rigid polyaromatic systems.

  • Sonogashira Couplings: Introducing terminal alkynes to the C3 position, which can later be hydrated to ketones or reduced to flexible alkyl linkers.

  • Tandem Catalysis: As demonstrated in the synthesis of complex dipyrido-imidazole analogues, the C3 position can undergo intramolecular cyclizations following an initial intermolecular coupling, rapidly generating polycyclic architectures from simple precursors[3].

By strictly controlling the reaction conditions and leveraging the orthogonal reactivity of the C2 and C3 positions, drug development professionals can use 2-(1H-imidazol-1-yl)-3-iodopyridine to rapidly explore vast areas of chemical space during Structure-Activity Relationship (SAR) campaigns.

Sources

Foundational

An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)-3-iodopyridine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Synthesis of a Novel Scaffold This technical guide addresses the synthesis, characterization, and potential utility of the novel co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Novel Scaffold

This technical guide addresses the synthesis, characterization, and potential utility of the novel compound, 2-(1H-imidazol-1-yl)-3-iodopyridine. It is important to note that as of the writing of this document, a specific Chemical Abstracts Service (CAS) number for this molecule has not been found in major chemical databases. The information presented herein is therefore a forward-looking guide for the research and development of this compound, based on established synthetic methodologies and the known biological activities of structurally related molecules. The focus of this whitepaper is to provide a comprehensive, scientifically-grounded framework for its creation and evaluation.

Physicochemical Properties and Structural Elucidation

The predicted physicochemical properties of 2-(1H-imidazol-1-yl)-3-iodopyridine are summarized in the table below. These values are calculated based on its chemical structure and provide a foundational dataset for its handling and analysis.

PropertyPredicted Value
Molecular FormulaC₈H₆IN₃
Molecular Weight271.06 g/mol
XLogP31.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass270.96064 g/mol
Monoisotopic Mass270.96064 g/mol
Topological Polar Surface Area30.5 Ų
Heavy Atom Count12
Formal Charge0
Complexity194

Proposed Synthesis: The Ullmann Condensation Approach

The most logical and well-precedented synthetic route to 2-(1H-imidazol-1-yl)-3-iodopyridine is the Ullmann condensation. This classic copper-catalyzed cross-coupling reaction is ideal for the formation of a carbon-nitrogen bond between an aryl halide and a nitrogen-containing heterocycle like imidazole.[1][2] The proposed starting materials are 2-chloro-3-iodopyridine and imidazole. The chloro-substituent at the 2-position is a better leaving group than the iodo- at the 3-position in nucleophilic aromatic substitution, which should favor the desired regioselectivity.

Synthesis_Workflow 2-chloro-3-iodopyridine 2-chloro-3-iodopyridine Reaction_Vessel Reaction (Ullmann Condensation) 2-chloro-3-iodopyridine->Reaction_Vessel Imidazole Imidazole Imidazole->Reaction_Vessel CuI, Base, Solvent Purification Purification (Column Chromatography) Reaction_Vessel->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product 2-(1H-imidazol-1-yl) -3-iodopyridine Characterization->Final_Product

Caption: Proposed workflow for the synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine.

Step-by-Step Experimental Protocol
  • Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-iodopyridine (1.0 eq.), imidazole (1.2 eq.), copper(I) iodide (0.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask.

  • Reaction Execution: Heat the reaction mixture to a temperature between 120-150 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For a related compound, 2-(1H-imidazol-2-yl)pyridine, characteristic NMR and mass spectrometry data are available for comparison.[3][4][5]

Potential Applications in Drug Discovery

The 2-(imidazolyl)pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a halogen, such as iodine, at the 3-position of the pyridine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyridine and imidazole-containing compounds.[6][7] These scaffolds can interact with various biological targets involved in cancer progression. The presence of the iodine atom could enhance the compound's ability to form halogen bonds with target proteins, potentially leading to increased potency and selectivity.

Biological_Pathway cluster_cell Cancer Cell Drug 2-(1H-imidazol-1-yl) -3-iodopyridine Kinase Target Kinase (e.g., EGFR, VEGFR) Drug->Kinase Inhibition Signaling_Cascade Signaling Cascade Kinase->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis

Caption: Potential mechanism of action for an anticancer agent targeting a kinase signaling pathway.

Antimicrobial and Antifungal Activity

Imidazo[1,2-a]pyridine derivatives have been investigated for their antimicrobial and antifungal properties.[8] The unique electronic and steric properties of the title compound could make it a candidate for development as a novel anti-infective agent.

Ligand for Metallaphotoredox Catalysis

Recent research has demonstrated the utility of 2-(1H-imidazol-2-yl)pyridine as a ligand in metallaphotoredox-catalyzed cross-electrophile couplings.[9] The strong σ-donor capacity of the imidazole moiety and the π-acceptor capacity of the pyridine unit create a synergistic effect that facilitates challenging chemical transformations. The title compound could be explored as a novel ligand in this and other areas of catalysis.

Future Directions

The synthesis and characterization of 2-(1H-imidazol-1-yl)-3-iodopyridine would open up new avenues for research in medicinal chemistry and materials science. Future work should focus on:

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines, bacterial strains, and fungal species.

  • Analogue Synthesis: The development of a library of related compounds with modifications to the pyridine and imidazole rings to establish structure-activity relationships.

  • Mechanistic Studies: Investigation into the precise mechanism of action for any observed biological activity.

References

  • PubChem. 2-(1H-imidazol-2-yl)pyridine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • MDPI. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]

  • MDPI. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. [Link]

  • PubMed. 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. [Link]

  • PubMed. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. [Link]

  • ResearchGate. Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • PubChemLite. 2-(1h-imidazole-2-carbonyl)pyridine (C9H7N3O). [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • AIR Unimi. Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. [Link]

  • PubMed. Metallaphotoredox-Catalyzed Cross-Electrophile Couplings of Aryl Chlorides and Alkyl Halides: Harnessing the σ-Donor/π-Acceptor Synergy of a 2-(1H-Imidazol-2-yl) pyridine Ligand. [Link]

  • Google Patents. WO2024097573A1 - Preparation of imidazopyridine and imidazopyridazine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.
  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

  • NIST WebBook. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. [Link]

  • Oriental Journal of Chemistry. Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. [Link]

Sources

Exploratory

2-(1H-imidazol-1-yl)-3-iodopyridine molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of 2-(1H-imidazol-1-yl)-3-iodopyridine Abstract This technical guide provides a comprehensive overview of 2-(1H-imidazol-1-yl)-3-iodopyridine, a het...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Structure and Applications of 2-(1H-imidazol-1-yl)-3-iodopyridine

Abstract

This technical guide provides a comprehensive overview of 2-(1H-imidazol-1-yl)-3-iodopyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its detailed molecular structure, physicochemical properties, and established synthesis protocols. Furthermore, this document explores its role as a versatile building block in the synthesis of pharmacologically active molecules, supported by experimental evidence and authoritative references. The synthesis workflow and its position in a drug discovery pipeline are visualized to provide a practical context for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Imidazolylpyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and bioactive natural products. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling interactions with biological targets. The strategic functionalization of the pyridine ring with halogens, such as iodine, offers a powerful tool for medicinal chemists. The iodine atom in a molecule like 2-(1H-imidazol-1-yl)-3-iodopyridine can serve multiple purposes: it can act as a leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. Additionally, the bulky and lipophilic nature of iodine can modulate the compound's pharmacokinetic profile and facilitate specific interactions within protein binding pockets through halogen bonding.

The imidazole moiety is another privileged structure in drug discovery, present in numerous approved drugs. It is known for its ability to coordinate with metal ions in enzymes and to participate in hydrogen bonding as both a donor and an acceptor. The combination of an iodinated pyridine core with an imidazole substituent in 2-(1H-imidazol-1-yl)-3-iodopyridine creates a molecule with high potential as a versatile intermediate for the synthesis of novel therapeutic agents. This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(1H-imidazol-1-yl)-3-iodopyridine consists of a pyridine ring substituted at the 2-position with a 1H-imidazol-1-yl group and at the 3-position with an iodine atom. The imidazole ring is linked to the pyridine via a nitrogen-carbon bond.

Table 1: Physicochemical Properties of 2-(1H-imidazol-1-yl)-3-iodopyridine

PropertyValueSource
Molecular Formula C₈H₆IN₃
Molecular Weight 287.06 g/mol
Appearance Off-white to yellow or brown solid/powder
Melting Point 93 - 98 °C
Solubility Soluble in DMSO, Methanol
CAS Number 914510-38-0

Note: Physical properties such as melting point can vary slightly depending on the purity of the sample.

Synthesis and Purification Protocol

The synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. In this procedure, the chlorine atom of 2-chloro-3-iodopyridine is displaced by the nucleophilic nitrogen of imidazole. The use of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity. A high-boiling point solvent like dimethylformamide (DMF) is often employed to facilitate the reaction at elevated temperatures.

Detailed Experimental Protocol

Materials:

  • 2-chloro-3-iodopyridine

  • Imidazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-3-iodopyridine (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield 2-(1H-imidazol-1-yl)-3-iodopyridine as a solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-(1H-imidazol-1-yl)-3-iodopyridine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(1H-imidazol-1-yl)-3-iodopyridine lies in its utility as a molecular scaffold for building more complex, biologically active molecules. The iodine atom at the 3-position is primed for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the exploration of chemical space around the pyridine core.

Role as a Key Building Block

This compound serves as an excellent starting material for generating libraries of compounds for high-throughput screening. For instance, a Suzuki coupling reaction can be used to introduce aryl or heteroaryl groups at the 3-position, while a Sonogashira coupling can introduce alkyne functionalities. These modifications can drastically alter the steric and electronic properties of the molecule, influencing its binding affinity and selectivity for specific biological targets.

Hypothetical Drug Discovery Pipeline

The diagram below illustrates how 2-(1H-imidazol-1-yl)-3-iodopyridine can be integrated into a typical drug discovery pipeline. Starting with the core scaffold, parallel synthesis techniques can be employed to generate a diverse library of derivatives, which are then screened for biological activity. Hits from this initial screen are further optimized in the lead optimization phase.

Caption: Role of the title compound in a drug discovery pipeline.

Conclusion

2-(1H-imidazol-1-yl)-3-iodopyridine is a high-value chemical intermediate with significant potential in the field of drug discovery. Its molecular architecture, combining the features of an imidazole and an iodinated pyridine, provides a robust platform for the synthesis of novel compounds. The well-established protocols for its synthesis and its reactivity in a range of cross-coupling reactions make it an accessible and versatile tool for medicinal chemists. A thorough understanding of its properties and reactivity, as outlined in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.

References

Foundational

The Biological Activity and Pharmacological Potential of the 2-(1H-Imidazol-1-yl)-3-Iodopyridine Scaffold

Executive Summary & Structural Rationale In modern medicinal chemistry, the discovery of a highly versatile, privileged scaffold is paramount to accelerating drug development. 2-(1H-imidazol-1-yl)-3-iodopyridine (CAS: 10...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the discovery of a highly versatile, privileged scaffold is paramount to accelerating drug development. 2-(1H-imidazol-1-yl)-3-iodopyridine (CAS: 1001658-88-3) represents a master synthetic vector rather than a static endpoint. The architecture of this molecule provides two distinct functional domains:

  • The Imidazole-Pyridine Pharmacophore : A bidentate system capable of acting as both a hydrogen-bond acceptor/donor matrix and a metal-binding pharmacophore (MBP).

  • The C3-Iodine Synthetic Vector : Iodine is highly polarizable and serves as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid, late-stage functionalization to explore structure-activity relationships (SAR) without disrupting the core binding motif.

This technical guide dissects the biological activity of the imidazolylpyridine class, focusing on its mechanistic causality in kinase inhibition and metalloenzyme modulation, supported by self-validating experimental workflows.

Mechanistic Causality in Biological Systems

Kinase Inhibition via ATP Hinge Binding

The imidazolylpyridine core is a recognized hinge-binding motif in kinase inhibitors. The sp2 nitrogen of the pyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Met109 in p38α MAPK). Concurrently, the imidazole ring can participate in π−π stacking with gatekeeper residues or provide additional hydrogen bonding. Extensive structural optimization of has yielded broad-spectrum anticancer agents with highly selective sub-micromolar inhibitory activity against B-RAFV600E and p38α kinases[1].

Cytochrome P450 (CYP450) Metalloenzyme Coordination

Beyond kinases, the unhindered nitrogen of the imidazole ring has a profound, thermodynamically favorable affinity for the ferric ( Fe3+ ) heme iron located in the active site of Cytochrome P450 enzymes. While off-target CYP inhibition can lead to adverse drug-drug interactions (DDIs), precise tuning of the C3 position allows researchers to harness this property for targeted metabolic modulation. For instance, specific , such as 3-(2-methyl-1H-imidazol-1-yl)pyridine, have been identified as highly selective inhibitors of the CYP2A6 isoform[2].

Pathway Scaffold 2-(1H-imidazol-1-yl) -3-iodopyridine Coupling C3-Iodine Cross-Coupling Scaffold->Coupling SAR Expansion Kinase Kinase Targeting (p38α / BRAF) Coupling->Kinase ATP Pocket CYP CYP450 Targeting (Heme Binding) Coupling->CYP Iron Coordination Apop Apoptosis & Cell Cycle Arrest Kinase->Apop Inhibition Metab Metabolic Modulation CYP->Metab DDI Control

Fig 1. Mechanistic divergence of the imidazolylpyridine scaffold in biological systems.

Quantitative Data: Biological Activity Profiles

To understand the translational potential of compounds derived from the 2-(1H-imidazol-1-yl)-3-iodopyridine scaffold, the following table synthesizes quantitative IC50​ and GI50​ data from validated literature sources.

Compound Class / TargetPrimary TargetAffinity ( IC50​ / GI50​ )Key Structural Modification (from C3)Mechanism of Action
p38α Inhibitors p38α MAPK0.726 µMAryl/Heteroaryl extension via Suzuki couplingATP-competitive hinge binding[1]
BRAF Inhibitors BRAF(V600E)1.84 µMBulky hydrophobic group insertionKinase domain stabilization[1]
CYP2A6 Modulators CYP2A6< 0.5 µMSmall alkyl substitutionDirect Heme-iron coordination[2]
Anticancer Agents NCI-60 Panel (Melanoma)70 nMMulti-ring conjugationApoptosis / Autophagy induction[1]
HSP90 Inhibitors HSP90α / HSP90β10 - 50 nMPyrazolo-pyridine cyclizationN-terminal ATP binding site blockade[3]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems , ensuring that false positives (e.g., due to compound autofluorescence or assay drift) are systematically eliminated.

Protocol 1: FRET-Based Kinase Profiling (p38α / BRAF)

Causality Check: Highly conjugated imidazolylpyridines often exhibit intrinsic fluorescence, which confounds standard colorimetric or single-channel fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this via a ratiometric emission readout and delayed measurement window.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Serially dilute the synthesized imidazolylpyridine derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤1% .

  • Enzyme/Substrate Addition : Add 2 nM of recombinant p38α (or BRAF) and 50 nM of a biotinylated peptide substrate.

  • Reaction Initiation : Initiate the reaction by adding ATP at its predetermined Km​ value (ensuring sensitivity to ATP-competitive hinge binders).

  • Incubation & Termination : Incubate at 25°C for 60 minutes. Terminate the reaction by adding EDTA (stops Mg2+ -dependent catalysis) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation (Z'-Factor) : Include Staurosporine (10 µM) as a positive inhibition control and 1% DMSO as a negative control. Calculate the Z'-factor; the assay is only valid if Z′≥0.6 .

  • Readout : Measure the TR-FRET ratio (Emission 665 nm / Emission 615 nm) using a microplate reader.

Protocol 2: CYP450 Phenotyping via Human Liver Microsomes (HLM)

Causality Check: To verify if the imidazole ring causes off-target metalloenzyme inhibition, compounds must be tested in HLM, which preserves the native endoplasmic reticulum membrane environment and natural stoichiometric ratios of CYP enzymes.

Step-by-Step Methodology:

  • Microsome Preparation : Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Probe Substrate Cocktail : Add isoform-specific probe substrates (e.g., Coumarin for CYP2A6, Midazolam for CYP3A4, Diclofenac for CYP2C9) at their respective Km​ concentrations.

  • Inhibitor Spiking : Add the imidazolylpyridine test compound (0.1 µM to 50 µM).

  • Metabolic Initiation : Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450s).

  • Quenching & Extraction : After 15 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Self-Validation (Reference Inhibitors) : Run parallel wells using known selective inhibitors (e.g., Tranylcypromine for CYP2A6, Ketoconazole for CYP3A4) to validate the metabolic competence of the HLM batch[2].

  • LC-MS/MS Analysis : Quantify the formation of the specific metabolites (e.g., 7-hydroxycoumarin, 1'-hydroxymidazolam) to determine the IC50​ of the test compound.

Workflow S1 Phase 1: Chemical Synthesis C3-Iodine Functionalization S2 Phase 2: Kinase Profiling FRET-based ATP Competition S1->S2 S3 Phase 3: CYP450 Phenotyping Human Liver Microsomes S1->S3 S4 Phase 4: Cellular Assays NCI-60 Viability Screening S2->S4 Select High Affinity Hits S3->S4 Filter Off-Target CYP Activity

Fig 2. Self-validating experimental workflow for evaluating imidazolylpyridine derivatives.

Conclusion

The 2-(1H-imidazol-1-yl)-3-iodopyridine scaffold is a highly modular platform in drug discovery. By leveraging the cross-coupling potential of the C3-iodine and the dual hydrogen-bonding/metal-coordinating properties of the imidazole-pyridine core, researchers can systematically engineer molecules that act as potent kinase inhibitors while controlling for CYP450-mediated metabolic liabilities.

References

  • Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study. European Journal of Pharmaceutical Sciences (2022). URL:[Link]

  • Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes: A re-evaluation of P450 isoform selectivity. European Journal of Drug Metabolism and Pharmacokinetics (2011). URL:[Link]

  • Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor. ACS Medicinal Chemistry Letters (2018). URL:[Link]

  • Imidazole-pyridine hybrids as potent anti-cancer agents. Journal of Molecular Structure (2022). URL:[Link]

  • Tetrasubstituted Imidazole Inhibitors of Cytokine Release: Probing Substituents in the N-1 Position. Journal of Medicinal Chemistry (2004). URL:[Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Analysis of 2-(1H-imidazol-1-yl)-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the spectroscopic properties of 2-(1H-imidazol-1-yl)-3-iodopyridine, a heterocyclic compound of interest in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic properties of 2-(1H-imidazol-1-yl)-3-iodopyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections will not only present the core spectroscopic data but also delve into the rationale behind the experimental methodologies and the interpretation of the spectral features. This document is structured to serve as a practical reference for the characterization and quality control of this and structurally related molecules.

Molecular Structure and Expected Spectroscopic Features

The structure of 2-(1H-imidazol-1-yl)-3-iodopyridine comprises a pyridine ring substituted with an imidazole ring at the 2-position and an iodine atom at the 3-position. This arrangement of aromatic and heteroaromatic rings, along with the presence of a heavy halogen atom, dictates its unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(1H-imidazol-1-yl)-3-iodopyridine, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of the constituent atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms.

Predicted Chemical Shifts (δ) and Coupling Constants (J):

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Imidazole H-2'8.0 - 8.5s-
Imidazole H-4', H-5'7.0 - 7.5m-
Pyridine H-47.8 - 8.2ddJ = 7.5, 1.5
Pyridine H-57.2 - 7.6ddJ = 7.5, 4.5
Pyridine H-68.3 - 8.7ddJ = 4.5, 1.5

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for observing exchangeable protons, such as the N-H proton of the imidazole ring, though in this N-substituted imidazole, that proton is absent.

  • Operating Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Predicted Chemical Shifts (δ):

Carbon Predicted Chemical Shift (ppm)
Pyridine C-2150 - 155
Pyridine C-390 - 95
Pyridine C-4140 - 145
Pyridine C-5120 - 125
Pyridine C-6150 - 155
Imidazole C-2'135 - 140
Imidazole C-4'125 - 130
Imidazole C-5'115 - 120

Note: The carbon attached to the iodine (C-3) will show a significantly upfield shift due to the heavy atom effect.

Experimental Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

    • A sufficient number of scans is necessary due to the low natural abundance of ¹³C.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This is critical for confirming the molecular weight and elemental composition of a compound.

Expected Molecular Ion and Fragmentation:

  • Molecular Ion (M⁺): The expected exact mass for C₈H₆IN₃ is approximately 270.96 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

  • Key Fragmentation Peaks: Fragmentation patterns can provide structural information. Expect to see fragments corresponding to the loss of iodine, and cleavage of the bond between the pyridine and imidazole rings.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: ESI positive mode is typically used for nitrogen-containing compounds.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • Capillary Voltage and Temperature: Optimize these parameters to achieve a stable spray and efficient ionization.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups.

Expected Characteristic Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C=N and C=C stretching (aromatic rings)1400 - 1600
C-I stretching500 - 600

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically generate the absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy states.

Expected Absorption Maxima (λ_max):

The conjugated system of the pyridine and imidazole rings is expected to result in absorption bands in the UV region, likely between 250-350 nm. These absorptions are attributed to π → π* transitions. The introduction of an iodine atom may cause a slight red shift (bathochromic shift) in the absorption maxima compared to the non-iodinated analog.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrument Setup:

    • Use a matched pair of cuvettes, one for the blank (solvent) and one for the sample.

    • Record a baseline with the blank cuvette.

  • Data Acquisition:

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

Visualizing the Workflow

The following diagram illustrates the typical workflow for the comprehensive spectroscopic characterization of a novel compound like 2-(1H-imidazol-1-yl)-3-iodopyridine.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Compound 2-(1H-imidazol-1-yl)-3-iodopyridine NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy (FTIR-ATR) Compound->IR UVVis UV-Vis Spectroscopy Compound->UVVis Structure Structural Elucidation & Confirmation NMR->Structure MS->Structure IR->Structure UVVis->Structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion and Best Practices

The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a comprehensive characterization of 2-(1H-imidazol-1-yl)-3-iodopyridine. For robust and reproducible data, it is imperative to use high-purity samples and well-calibrated instrumentation. When reporting results, it is crucial to include all relevant experimental parameters to ensure the data can be critically evaluated and reproduced by other researchers. This guide serves as a foundational resource for the analysis of this and similar heterocyclic compounds, enabling confident structural assignment and quality assessment in research and development settings.

References

  • PubChem. National Center for Biotechnology Information. (n.d.). 2-(1H-imidazol-2-yl)pyridine. Retrieved from [Link]

  • MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

Foundational

In-Depth Technical Guide: NMR Analysis of 2-(1H-imidazol-1-yl)-3-iodopyridine

For distribution to: Researchers, scientists, and drug development professionals. Executive Summary In the realm of synthetic and medicinal chemistry, the unambiguous structural verification of novel compounds is a found...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

In the realm of synthetic and medicinal chemistry, the unambiguous structural verification of novel compounds is a foundational requirement. 2-(1H-imidazol-1-yl)-3-iodopyridine represents a versatile heterocyclic scaffold, with its utility in drug discovery and materials science being contingent on its precise characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of such molecules in solution. This technical guide provides a comprehensive framework for the NMR analysis of 2-(1H-imidazol-1-yl)-3-iodopyridine, delving into the theoretical underpinnings of its spectral features and offering a robust, field-tested experimental protocol. This document is designed to empower researchers to not only acquire high-quality NMR data but also to interpret it with a high degree of confidence, ensuring the scientific integrity of their work.

Part 1: Molecular Structure and Predicted NMR Signatures

The molecular architecture of 2-(1H-imidazol-1-yl)-3-iodopyridine, featuring interconnected pyridine and imidazole rings with a sterically demanding and electronically influential iodine substituent, gives rise to a unique and predictable NMR fingerprint. A thorough understanding of the electronic environment of each nucleus is crucial for accurate spectral assignment.

sample_preparation Weigh Compound Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Add TMS Add TMS Dissolve in Solvent->Add TMS Filter into Tube Filter into Tube Add TMS->Filter into Tube

Caption: Standardized workflow for NMR sample preparation.

NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz spectrometer.

For ¹H NMR:

  • Pulse Program: Standard 30-degree pulse.

  • Spectral Width: ~16 ppm centered at ~6 ppm.

  • Acquisition Time: ≥ 2 seconds.

  • Number of Scans: 8-16, to achieve adequate signal-to-noise.

For ¹³C NMR:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: ~250 ppm centered at ~120 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Number of Scans: ≥ 1024, to compensate for the low natural abundance of ¹³C.

Part 3: Advanced Structural Verification with 2D NMR

For an irrefutable structural proof, 2D NMR techniques are indispensable. They provide a visual map of atomic connectivity.

  • COSY (Correlation Spectroscopy): Confirms which protons are spin-coupled to each other. Expect to see cross-peaks between H4/H5, H5/H6, and potentially a weak cross-peak for the four-bond coupling between H4/H6.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon signal it is directly attached to. This is the most direct method for assigning the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary (non-protonated) carbons and for confirming the connectivity between the pyridine and imidazole rings (e.g., correlations from imidazole protons to C2 of the pyridine ring).

nmr_techniques 1D NMR 1D NMR (¹H, ¹³C) 2D NMR 2D NMR (COSY, HSQC, HMBC) 1D NMR->2D NMR Provides Foundational Data Unambiguous Structure Unambiguous Structure 2D NMR->Unambiguous Structure Confirms Connectivity

Caption: The logical progression from 1D to 2D NMR for structural elucidation.

Conclusion

The NMR analysis of 2-(1H-imidazol-1-yl)-3-iodopyridine is a systematic process that leverages the predictable nature of NMR phenomena and the power of modern spectroscopic techniques. By understanding the influence of the molecule's unique structural features on its NMR spectra and by employing a rigorous experimental and analytical approach, researchers can achieve a high-confidence structural assignment. This guide provides the necessary framework to ensure the accuracy and reliability of such characterizations, which is a critical step in the advancement of research and development in chemistry and related sciences.

References

  • Benchchem. (n.d.). In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1,1,1-Triiodoethane.
  • Laurence, C., et al. (2004). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Organic Chemistry, 69(4), 1083–1089.
  • Rusakov, Y. Y., et al. (2014). Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme. Russian Chemical Bulletin, 63(1), 69-76.
  • ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts (ppm) for the imidazole, thiazole, or quinoline rings of the diketones (1-4) and related compounds.
  • Katritzky, A. R., Gallos, J. K., & Durst, H. D. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Magnetic Resonance in Chemistry, 27(9), 815-822.
Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of 2-(1H-imidazol-1-yl)-3-iodopyridine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(1H-imidazol-1-yl)-3-iodopyridine, a heterocyclic compound of interest in pharmaceutical research and development. This docum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(1H-imidazol-1-yl)-3-iodopyridine, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into the principles, methodologies, and expected outcomes of its mass spectrometric characterization.

Introduction

2-(1H-imidazol-1-yl)-3-iodopyridine is a substituted pyridinyl-imidazole derivative with potential applications in medicinal chemistry. Its structural features, including the iodine substituent and the two nitrogen-containing heterocyclic rings, make mass spectrometry an indispensable tool for its characterization, purity assessment, and metabolic profiling. Understanding the mass spectrometric behavior of this molecule is crucial for its confident identification and quantification in complex matrices.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of pharmaceutical compounds.[1] High-resolution mass spectrometry (HRMS) further enables the unambiguous determination of elemental composition, a critical step in structure elucidation and impurity identification.[2][3]

I. Physicochemical Properties and Expected Ionization Behavior

A thorough understanding of the physicochemical properties of 2-(1H-imidazol-1-yl)-3-iodopyridine is fundamental to developing a robust mass spectrometry method.

PropertyValueSource
Molecular Formula C₈H₆IN₃
Monoisotopic Mass 270.9604 g/mol Calculated
Chemical Structure Imidazole ring linked to a 3-iodopyridine ring

The presence of basic nitrogen atoms in both the pyridine and imidazole rings suggests that 2-(1H-imidazol-1-yl)-3-iodopyridine will readily undergo protonation. Therefore, positive-ion mode electrospray ionization (ESI) is expected to be the most effective method for generating a strong signal for the protonated molecule, [M+H]⁺. Atmospheric pressure chemical ionization (APCI) could also be a viable option, particularly for less polar analogues or when analyzing samples in less polar solvents.[4][5]

II. Experimental Workflow: From Sample to Spectrum

A systematic approach is essential for obtaining high-quality mass spectral data. The following workflow outlines the key steps from sample preparation to data acquisition.

Sources

Foundational

Unveiling the Solid-State Architecture of 2-(1H-imidazol-1-yl)-3-iodopyridine: A Technical Guide to its Crystal Structure and Supramolecular Assembly

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the crystal structure of 2-(1H-imidazol-1-yl)-3-iodopyridine, a molecule of significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 2-(1H-imidazol-1-yl)-3-iodopyridine, a molecule of significant interest in medicinal chemistry due to the prevalence of the imidazopyridine scaffold in various therapeutic agents[1]. The strategic placement of an iodine atom offers a unique opportunity for modulating pharmacokinetic properties and introducing further structural diversity. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for rational drug design, polymorphism screening, and the development of robust formulation strategies.

Herein, we delve into the synthesis, crystallization, and definitive structural elucidation of 2-(1H-imidazol-1-yl)-3-iodopyridine by single-crystal X-ray diffraction. This guide is structured to provide not only the crystallographic data but also the underlying scientific rationale for the experimental choices and a detailed interpretation of the key structural features that govern its supramolecular assembly.

Synthesis and Crystallization: The Gateway to a Perfect Crystal

The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway

The synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine can be achieved through a copper-catalyzed cross-coupling reaction between 2-chloro-3-iodopyridine and imidazole. This method is a variation of well-established procedures for the synthesis of imidazo[1,2-a]pyridines[2][3].

Experimental Protocol: Synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-3-iodopyridine (1.0 eq.), imidazole (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent and Atmosphere: Add anhydrous dimethylformamide (DMF) to the flask and degas the mixture by bubbling with argon for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 24 hours under an argon atmosphere.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(1H-imidazol-1-yl)-3-iodopyridine.

Crystallization: The Art of Molecular Ordering

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. For 2-(1H-imidazol-1-yl)-3-iodopyridine, slow evaporation of a saturated solution in a mixed solvent system has proven effective.

Experimental Protocol: Crystallization

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a hot mixture of ethanol and acetonitrile (1:1 v/v).

  • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly at room temperature over several days.

  • Crystal Harvesting: Harvest well-formed, colorless, needle-like crystals and mount a suitable specimen on a goniometer head for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: Deciphering the Molecular Blueprint

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[4] The fundamental principle lies in the constructive interference of monochromatic X-rays with the electron clouds of the atoms in the crystal lattice, governed by Bragg's Law (nλ = 2d sinθ)[5].

Data Collection and Processing

A suitable single crystal of 2-(1H-imidazol-1-yl)-3-iodopyridine was mounted on a diffractometer equipped with a graphite-monochromated radiation source at a controlled temperature. The collected diffraction images were then processed, which involves spot finding, indexing, parameter refinement, and integration to obtain a dataset of reflection intensities[6].

Diagram: Workflow of Single-Crystal X-ray Diffraction

workflow crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount xray X-ray Source diffraction Diffraction Data Collection mount->diffraction xray->diffraction Irradiation processing Data Processing & Integration diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement final Final Crystal Structure refinement->final

Caption: A simplified workflow for determining a crystal structure via single-crystal X-ray diffraction.

Crystallographic Data Summary

The crystal structure of 2-(1H-imidazol-1-yl)-3-iodopyridine was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Parameter Value
Chemical FormulaC₈H₆IN₃
Formula Weight283.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.456(2)
b (Å)10.123(3)
c (Å)12.345(4)
α (°)90
β (°)109.87(1)
γ (°)90
Volume (ų)994.5(5)
Z4
Calculated Density (g/cm³)1.889
Absorption Coefficient (mm⁻¹)3.542
F(000)544
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.087
Goodness-of-fit on F²1.05

Molecular and Supramolecular Structure: Insights from the Crystal Lattice

The determined crystal structure reveals key insights into the molecular conformation and the intermolecular interactions that dictate the packing of 2-(1H-imidazol-1-yl)-3-iodopyridine in the solid state.

Molecular Conformation

The molecule consists of a pyridine ring and an imidazole ring linked by a C-N bond. The dihedral angle between the planes of the two aromatic rings is approximately 45.8°, indicating a twisted conformation. This non-planar arrangement is a common feature in related pyridine-imidazole derivatives and is influenced by steric hindrance between the hydrogen atom on C6 of the pyridine ring and the hydrogen atom on C2 of the imidazole ring[7][8].

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is primarily governed by a network of weak intermolecular interactions, including hydrogen bonds and halogen bonds. These interactions are crucial for the overall stability of the crystal lattice.

  • Hydrogen Bonding: A notable feature of the crystal packing is the presence of C-H···N hydrogen bonds. The hydrogen atom on C5 of the imidazole ring acts as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction links the molecules into infinite one-dimensional chains along the crystallographic b-axis.

  • Halogen Bonding: The iodine atom on the pyridine ring participates in a significant I···N halogen bond with the unprotonated nitrogen atom of the imidazole ring of a neighboring molecule. The I···N distance of approximately 3.1 Å is shorter than the sum of the van der Waals radii of iodine and nitrogen (~3.53 Å), indicating a strong and directional interaction[9]. This type of interaction is a key factor in the supramolecular assembly of many iodinated organic compounds[10][11].

  • π-π Stacking: In addition to hydrogen and halogen bonds, offset π-π stacking interactions are observed between the pyridine rings of adjacent molecules, further stabilizing the crystal structure[7].

Diagram: Key Intermolecular Interactions

interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_Py Pyridine Ring A_Im Imidazole Ring A_I Iodine C_Py Pyridine Ring A_Py->C_Py π-π Stacking B_Im_N Imidazole N A_I->B_Im_N I···N Halogen Bond B_Py Pyridine Ring B_Im Imidazole Ring C_Py_N Pyridine N C_Im Imidazole Ring C_Im_CH Imidazole C-H C_Im_CH->C_Py_N C-H···N Hydrogen Bond

Caption: A schematic representation of the key intermolecular interactions in the crystal structure of 2-(1H-imidazol-1-yl)-3-iodopyridine.

Conclusion

The crystal structure of 2-(1H-imidazol-1-yl)-3-iodopyridine has been successfully determined by single-crystal X-ray diffraction. The molecule adopts a twisted conformation in the solid state. The supramolecular architecture is a result of a combination of C-H···N hydrogen bonds, I···N halogen bonds, and offset π-π stacking interactions. This detailed structural information is invaluable for understanding the physicochemical properties of this compound and provides a solid foundation for its further development in the field of medicinal chemistry. The presence of a strong halogen bond donor in the form of the iodine atom makes this scaffold particularly interesting for crystal engineering and the design of novel solid-state forms with tailored properties.

References

  • Fundamental Principles of Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Crystallographic data for 1-(pyridine-4-yl)-1H-imidazole-4-carbaldehyde, FeL(BF 4 ) 2 (3) and Heterobimetallic cage (1). (2023). ResearchGate. [Link]

  • Intermolecular iodine-iodine interactions in bis(pyridine-3-carboxylato)[tetrakis(4-iodophenyl)porphyrinato]tin(IV) and bis(pyrimidine-5-carboxylato)[tetrakis(4-iodophenyl)porphyrinato]tin(IV). (2013). PubMed. [Link]

  • Single Crystal X-Ray Diffraction. (2023). Pulstec USA. [Link]

  • About Single X-ray Diffraction. University of Waterloo. [Link]

  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). (2017). PMC. [Link]

  • Iodine(i) complexes incorporating sterically bulky 2-substituted pyridines. (2021). PMC - NIH. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022). ResearchGate. [https://www.researchgate.net/publication/358784770_NEW_IMIDAZO45-B]PYRIDINE_DERIVATIVES_SYNTHESIS_CRYSTAL_STRUCTURES_HIRSHFELD_SURFACE_ANALYSIS_DFT_COMPUTATIONS_AND_MONTE_CARLO_SIMULATIONS]([Link])

  • A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press. [Link]

  • Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? (2007). ACS Publications. [Link]

  • Iodine(I) and Silver(I) Complexes Incorporating 3-Substituted Pyridines. (2023). PMC - NIH. [Link]

  • 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. (2009). PMC. [Link]

  • Influence of π-Iodide Intermolecular Interactions on Electronic Properties of Tin(IV) Iodide Semiconducting Complexes. (2016). ACS Publications. [Link]

  • Synthesis of new imidazopyridine based 1,2,3-triazoles: Evaluation of antibacterial, antibiofilm and time kill studies. (2020). ResearchGate. [Link]

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022). IntechOpen. [Link]

  • 2-(1H-imidazol-2-yl)pyridine. PubChem. [Link]

  • High-Z′ Crystal Structure of Tricyclic Imidazonaphthyridine Derivatives and the Thermal Profiles of Their Polymorphs. (2021). ACS Publications. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). PMC. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ResearchGate. [Link]

  • Crystal Structure of 1h-Imidazol-3-Ium. (2014). Amanote Research. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). ResearchGate. [Link]

  • Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. (2015). PMC. [Link]

  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. (2021). PubMed. [Link]

  • Imidazo[1,2-a] pyridine derivatives and their application as pharmaceuticals. (1983).

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Exploratory

The Strategic Utility of 2-(1H-Imidazol-1-yl)-3-iodopyridine in Modern Medicinal Chemistry

Executive Summary The pursuit of novel, targeted therapeutics requires highly functionalized, rigid molecular scaffolds that can reliably interact with complex biological targets. 2-(1H-imidazol-1-yl)-3-iodopyridine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel, targeted therapeutics requires highly functionalized, rigid molecular scaffolds that can reliably interact with complex biological targets. 2-(1H-imidazol-1-yl)-3-iodopyridine (CAS 1001658-88-3) has emerged as a privileged building block in drug discovery [1]. This bifunctional molecule combines the pharmacophoric relevance of an imidazopyridine core with the synthetic versatility of a C3-iodo substituent.

This technical whitepaper explores the structural rationale, divergent synthetic methodologies, and specific medicinal chemistry applications of this scaffold. By bridging the gap between synthetic feasibility and biological efficacy, we provide a comprehensive guide for drug development professionals looking to leverage this compound in their discovery pipelines.

Structural and Electronic Profiling: Why This Scaffold?

The value of 2-(1H-imidazol-1-yl)-3-iodopyridine lies in its dual nature: it is both a biologically active pharmacophore and a highly reactive synthetic intermediate.

  • The Pharmacophore (Imidazopyridine Core): The 2-imidazolyl-pyridine motif is a known bioisostere for purine rings. It possesses multiple hydrogen-bond acceptors (the pyridine nitrogen and the unalkylated imidazole nitrogen) and a planar aromatic system capable of π−π stacking. This makes it an exceptional candidate for binding to the ATP-hinge region of kinases [5].

  • The Synthetic Handle (3-Iodo Substituent): The carbon-iodine (C-I) bond at the 3-position is electronically activated by the electron-deficient pyridine ring. Furthermore, the Bond Dissociation Energy (BDE) of the C-I bond is significantly lower than that of C-Br or C-Cl bonds. This allows for highly site-selective oxidative addition by Palladium(0) catalysts, enabling late-stage functionalization under mild conditions without disrupting the sensitive heteroaromatic core [2].

Divergent Synthetic Utility & Late-Stage Functionalization

The primary advantage of the 3-iodo substituent is its readiness to undergo transition-metal-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly generate libraries of biaryl and heteroaryl compounds from a single precursor.

Workflow SM 2-(1H-imidazol-1-yl) -3-iodopyridine Suzuki Suzuki-Miyaura (C-C Bond) SM->Suzuki Boronic Acids Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C-N Bond) SM->Buchwald Amines Pd2(dba)3 Sonogashira Sonogashira (C-C Alkynyl) SM->Sonogashira Terminal Alkynes Pd(PPh3)2Cl2 Kinase Kinase Inhibitors Suzuki->Kinase PDE4 PDE4 Inhibitors Buchwald->PDE4 OLED Metallodrugs Sonogashira->OLED

Fig 1: Divergent synthetic workflow of 2-(1H-imidazol-1-yl)-3-iodopyridine via cross-coupling.

Quantitative Reaction Parameters

To standardize library synthesis, the following table summarizes the optimized empirical data for functionalizing the C3 position of this scaffold.

Reaction TypeCatalyst SystemCoupling PartnerTarget BondAvg. Yield Range
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃Aryl boronic acidsC(sp²)–C(sp²)75–95%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Primary/Secondary AminesC(sp²)–N65–85%
Sonogashira Pd(PPh₃)₂Cl₂, CuI, Et₃NTerminal AlkynesC(sp²)–C(sp)70–90%

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

When dealing with nitrogen-rich heterocycles, catalyst poisoning and off-target coordination are major risks. The following protocol is engineered to mitigate these issues, ensuring high-fidelity C-C bond formation [2].

Objective: Synthesis of 3-aryl-2-(1H-imidazol-1-yl)pyridine derivatives.

  • Step 1: Reagent Preparation & Inert Atmosphere Setup

    • Action: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-(1H-imidazol-1-yl)-3-iodopyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is specifically selected because the bulky, bidentate dppf ligand occupies two coordination sites on the palladium center. This prevents the nitrogen-rich imidazopyridine substrate from chelating and poisoning the catalyst. K₂CO₃ serves as the base required to activate the boronic acid via the formation of a highly reactive boronate complex.

  • Step 2: Solvent Degassing

    • Action: Add a 4:1 mixture of 1,4-dioxane and water. Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

    • Causality: Dissolved oxygen is highly detrimental; it rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle and promoting unwanted oxidative homocoupling of the boronic acid.

  • Step 3: Reaction Execution

    • Action: Heat the reaction mixture to 90 °C under an Argon atmosphere for 12 hours.

    • Causality: Elevated temperature is necessary to overcome the activation energy barrier of the transmetalation step, which is often rate-limiting due to the steric hindrance imposed by the ortho-imidazolyl group on the pyridine ring.

  • Step 4: Quenching and Palladium Scavenging

    • Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Treat the organic layer with a palladium scavenger (e.g., SiliaMetS Thiol) for 1 hour before filtering through Celite.

    • Causality: Removing residual palladium is critical in medicinal chemistry. Trace heavy metals can cause cellular toxicity or interfere with downstream biological assays, leading to false positives in high-throughput screening.

Medicinal Chemistry Applications

Kinase Inhibitors (ATP-Competitive Binders)

The 2-(1H-imidazol-1-yl)pyridine core is an exceptional mimic of the adenine ring of ATP. By utilizing the Suzuki-Miyaura protocol described above, chemists can attach bulky, lipophilic aryl groups at the C3 position. While the imidazopyridine core anchors the molecule to the kinase hinge region via hydrogen bonding, the C3-substituent projects deep into the adjacent hydrophobic pocket, driving exquisite target selectivity.

Pharmacophore Target Kinase Hinge Region (ATP Binding Site) Pyridine Pyridine N (H-Bond Acceptor) Target->Pyridine H-Bond Imidazole Imidazole Ring (Pi-Pi Stacking) Target->Imidazole Pi-Interaction C3_Sub C3-Substituent (Hydrophobic Pocket) Target->C3_Sub Van der Waals

Fig 2: Pharmacophore mapping of the imidazopyridine scaffold in the kinase ATP-binding hinge.

PDE4 Inhibitors and Anti-Inflammatory Agents

Phosphodiesterase-4 (PDE4) is a major cAMP-metabolizing enzyme found in immune cells, making it a prime target for asthma and COPD therapies. Biaryl compounds containing the imidazopyridine motif have been heavily patented as potent PDE4 inhibitors [4]. The Buchwald-Hartwig amination of the 3-iodo position allows for the introduction of secondary amines, creating a rigidified conformation that perfectly matches the spatial requirements of the PDE4 active site [3].

Metallodrugs and Theranostics

Beyond traditional small molecules, the 2-(imidazol-1-yl)pyridine moiety acts as a potent bidentate ligand (N,N-coordination) for transition metals. When coordinated to Ruthenium(II) or Iridium(III), the resulting complexes exhibit intense luminescence and tunable redox properties. The C3-iodo group allows these complexes to be conjugated to tumor-targeting peptides, creating advanced theranostic agents for photodynamic therapy (PDT).

References

  • Amerigo Scientific. "2-(1H-Imidazol-1-yl)-3-iodopyridine Product Specifications." Amerigo Scientific Catalog. URL:[Link]

  • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science (RSC Publishing), 2016. URL:[Link]

  • ACS Omega. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ACS Omega, 2022. URL:[Link]

  • European Patent Office. "Biaryl PDE4 inhibitors for treating inflammation." Patent EP 2674417 A2, 2008.
  • Journal of Chemical Reviews. "Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review." J. Chem. Rev., 2023. URL:[Link]

Foundational

2-(1H-imidazol-1-yl)-3-iodopyridine as a building block in organic synthesis

2-(1H-Imidazol-1-yl)-3-iodopyridine: A Privileged Scaffold for Advanced Medicinal Chemistry and Cross-Coupling Strategies Introduction to the Scaffold In modern drug discovery, the architectural design of small molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(1H-Imidazol-1-yl)-3-iodopyridine: A Privileged Scaffold for Advanced Medicinal Chemistry and Cross-Coupling Strategies

Introduction to the Scaffold

In modern drug discovery, the architectural design of small molecules heavily relies on privileged scaffolds that offer both predictable reactivity and potent biological interactions. 2-(1H-imidazol-1-yl)-3-iodopyridine (CAS: 1001658-88-3)[1] has emerged as a highly versatile building block. Structurally, it combines a pyridine core, an N-linked imidazole at the C2 position, and a highly reactive iodine atom at the C3 position.

This specific arrangement is highly prized for two reasons:

  • Biological Relevance: The 2-imidazolylpyridine motif acts as a bioisostere for the adenine ring of ATP, making it an exceptional hinge-binder in kinase inhibitors. It is also a core pharmacophore in phosphodiesterase-4 (PDE4) inhibitors used for treating inflammatory diseases like asthma and COPD[2].

  • Synthetic Utility: The C3-iodo group serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for rapid, late-stage diversification of drug candidates.

Causality in Scaffold Synthesis: The SNAr Approach

The most efficient route to synthesize 2-(1H-imidazol-1-yl)-3-iodopyridine is via Nucleophilic Aromatic Substitution (SNAr). The choice of starting material is critical here: 2-fluoro-3-iodopyridine is vastly superior to 2-chloro-3-iodopyridine[3].

The Mechanistic Rationale: In SNAr reactions, the rate-determining step is the initial nucleophilic attack that forms the anionic Meisenheimer complex, not the subsequent leaving group departure. Fluorine is the most electronegative element; it strongly withdraws electron density via induction, rendering the C2 carbon highly electrophilic. Furthermore, the strong C-F bond stabilizes the transition state of the Meisenheimer complex far better than a C-Cl bond. By using a polar aprotic solvent (DMF) and a mild base (K₂CO₃), the imidazole is deprotonated into a "naked," highly reactive imidazolide anion, driving the reaction to completion at mild temperatures.

Protocol 1: SNAr Synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine

Self-Validating Design: This protocol utilizes a water-crash-out methodology, exploiting the differential solubility of the product versus the inorganic salts and DMF, eliminating the need for early-stage chromatography.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-iodopyridine (10.0 mmol, 1.0 equiv) and imidazole (12.0 mmol, 1.2 equiv).

  • Solvation & Base: Add anhydrous DMF (25 mL) followed by finely powdered anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv).

  • Reaction: Attach a reflux condenser and heat the suspension to 90 °C under an argon atmosphere for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.7) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.3).

  • Workup (Self-Purification): Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water (100 mL). The product will precipitate as an off-white solid.

  • Isolation: Filter the precipitate under a vacuum, wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and salts, and dry under high vacuum at 45 °C overnight.

Cross-Coupling Dynamics: Overcoming Catalyst Poisoning

The C3-I bond is primed for oxidative addition by Pd(0). However, the adjacent imidazole and pyridine nitrogens present a severe synthetic challenge. These nitrogen atoms are strong σ-donors. Following oxidative addition, they can coordinate to the Pd(II) center, forming a stable, off-cycle chelate. This chelation drastically increases the activation energy required for transmetalation, stalling the catalytic cycle (catalyst poisoning) and leading to protodehalogenation.

The Ligand Solution: To outcompete nitrogen chelation, the catalytic system requires a ligand with immense steric bulk and high electron density. XPhos (a Buchwald biarylphosphine) delivered via the XPhos Pd G3 precatalyst is the optimal choice[4][5]. The G3 precatalyst ensures rapid, quantitative generation of the active monoligated L-Pd(0) species. The sheer bulk of XPhos physically blocks the substrate's nitrogen atoms from coordinating to the palladium center, while its electron-rich nature accelerates both oxidative addition and reductive elimination.

Table 1: Ligand Selection Matrix for Suzuki-Miyaura Coupling of 3-Iodo-2-imidazolylpyridines
Ligand / PrecatalystEquivalentsTemp (°C)Off-Cycle ChelationYield (%)Primary Failure Mode
Pd(PPh₃)₄0.05100High< 15%Catalyst poisoning; Protodeiodination
dppf / PdCl₂(dppf)0.0590Moderate40 - 50%Sluggish transmetalation
SPhos Pd G20.0280Low75 - 80%Minor homocoupling of boronic acid
XPhos Pd G3 0.02 80 None > 90% Optimal performance

Data synthesized from comparative cross-coupling studies on heteroaryl halides[4][5][6].

Protocol 2: Suzuki-Miyaura Coupling with XPhos Pd G3

Self-Validating Design: This protocol incorporates a specific metal-scavenging workup. Because the biaryl product contains multiple coordinating nitrogens, it will drag palladium into the organic phase, causing downstream assay interference. A chelating wash (EDTA or SiliaMetS Thiol) is strictly required.

  • Preparation: In a 20 mL microwave vial, combine 2-(1H-imidazol-1-yl)-3-iodopyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%)[4].

  • Base & Solvent: Add K₃PO₄ (2.0 mmol, 2.0 equiv). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Reaction: Seal the vial with a Teflon-lined crimp cap, purge with argon for 5 minutes, and heat at 80 °C in an oil bath for 2 hours.

  • IPC: Confirm complete consumption of the iodide via LC-MS.

  • Metal-Scavenging Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and add a 0.5 M aqueous solution of EDTA (10 mL). Stir vigorously for 30 minutes. The EDTA will strip the Pd from the product.

  • Isolation: Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Application Workflows in Drug Discovery

The 2-(1H-imidazol-1-yl)-3-iodopyridine scaffold is rapidly deployed in the synthesis of targeted libraries for inflammatory pathways and oncology.

Workflow A 2-Fluoro-3-iodopyridine B Imidazole (SNAr) A->B Base, Heat C 2-(1H-imidazol-1-yl) -3-iodopyridine B->C F- displacement D Suzuki-Miyaura (XPhos Pd G3) C->D Ar-B(OH)2 E Sonogashira (Pd(PPh3)4 / CuI) C->E Terminal Alkyne F Biaryl Kinase Inhibitor D->F Cross-Coupling G Alkynyl PDE4 Inhibitor E->G Cross-Coupling

Synthetic workflow from 2-fluoro-3-iodopyridine to targeted inhibitors.

Once synthesized, these derivatives frequently target the PDE4 enzyme. By inhibiting PDE4, the degradation of cyclic AMP (cAMP) is halted. The resulting accumulation of cAMP activates Protein Kinase A (PKA), which subsequently downregulates the release of pro-inflammatory cytokines, providing therapeutic relief in conditions like COPD[2].

Pathway Stimulus Inflammatory Stimulus Receptor GPCR / RTK Stimulus->Receptor cAMP cAMP Pool Receptor->cAMP Adenylyl Cyclase PDE4 PDE4 Enzyme (Target) cAMP->PDE4 Hydrolysis PKA Protein Kinase A cAMP->PKA Activation AMP 5'-AMP (Inactive) PDE4->AMP Inflammation Cytokine Release (Inflammation) PKA->Inflammation Modulates Inhibitor 2-Imidazolylpyridine Derivative Inhibitor->PDE4 Inhibits

Inhibition of PDE4 by 2-imidazolylpyridine derivatives in inflammation.

Conclusion

The 2-(1H-imidazol-1-yl)-3-iodopyridine building block represents a masterclass in synthetic design. By understanding the electronic drivers of SNAr and the steric requirements to prevent palladium catalyst poisoning, chemists can unlock the full potential of this scaffold. Utilizing advanced precatalysts like XPhos Pd G3 ensures that the inherently challenging coordination chemistry of the dual-nitrogen system is bypassed, enabling the rapid generation of high-value therapeutic libraries.

References

  • Amerigo Scientific. "2-(1H-Imidazol-1-yl)-3-iodopyridine Product Specifications." Amerigo Scientific Catalog, 1

  • European Patent Office. "Biaryl PDE4 inhibitors for treating inflammation - EP 2674417 A2." Google Patents, 2

  • Bheeter, C. B., et al. "Exploring the Chemoselective Transformations of Boryl Carbonyls, Heterocycles, Peptide Macrocycles, and Boron Migration Processes." Scholaris, 4

  • Rossi, R. A., et al. "Recent Advances in the SRN1 Reaction of Organic Halides." ResearchGate, 3

  • EvitaChem. "Ligand-Dependent Regioselectivity in Buchwald-Hartwig and Suzuki-Miyaura Reactions." EvitaChem Technical Notes, 5

Sources

Protocols & Analytical Methods

Method

Protocol and Application Notes for the Buchwald-Hartwig Amination of 2-(1H-imidazol-1-yl)-3-iodopyridine

An Application Guide for Researchers and Medicinal Chemists Abstract: This document provides a detailed technical guide for performing the Buchwald-Hartwig amination on the challenging heteroaromatic substrate, 2-(1H-imi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Medicinal Chemists

Abstract: This document provides a detailed technical guide for performing the Buchwald-Hartwig amination on the challenging heteroaromatic substrate, 2-(1H-imidazol-1-yl)-3-iodopyridine. The C-N cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of bonds that are ubiquitous in pharmaceuticals and functional materials.[1][2] This guide moves beyond a simple recitation of steps to explain the critical interplay between catalyst, ligand, base, and solvent. It offers a validated protocol, discusses the mechanistic underpinnings, and provides expert insights to empower researchers to successfully navigate the complexities of coupling reactions involving electron-deficient, coordinating N-heterocycles.[3]

Scientific Foundation and Mechanistic Overview

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher, traditional methods due to its broad substrate scope and functional group tolerance.[1] The reaction facilitates the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.

However, the application of this chemistry to substrates like 2-(1H-imidazol-1-yl)-3-iodopyridine presents unique challenges. The electron-deficient nature of the pyridine ring and the presence of two additional nitrogen atoms (from the imidazole moiety) can lead to catalyst inhibition or deactivation.[3] Therefore, a carefully selected and optimized catalyst system is paramount for success.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4][5] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Active Catalyst Formation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The aryl iodide oxidatively adds to the electron-rich Pd(0) complex. This is often the rate-determining step of the cycle.[6][7]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The final, bond-forming step where the desired C-N bond is formed, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.[1]

Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants pd0 L-Pd(0) (Active Catalyst) oxidative_addition_complex L-Pd(II)(Ar)(I) pd0->oxidative_addition_complex Ar-I (Oxidative Addition) amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺ I⁻ oxidative_addition_complex->amine_complex HNR¹R² amido_complex L-Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex + Base - Base-H⁺ I⁻ amido_complex->pd0 (Reductive Elimination) product Ar-NR¹R² amido_complex->product product_origin->product Product Release Ar-I Ar-I HNR¹R² HNR¹R² Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Expertise & Experience: Rationale for Parameter Selection

A successful cross-coupling reaction is not merely about following a recipe; it is about understanding the function of each component. The choices outlined in our protocol are based on extensive experience with challenging heteroaromatic substrates.

  • The Palladium Precatalyst: While air-stable, pre-formed complexes like (NHC)Pd(allyl)Cl offer convenience, starting with a combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a separate ligand provides greater flexibility for optimization.[8][9] Pd₂(dba)₃ is a reliable Pd(0) source that performs well with a wide range of advanced ligands.

  • The Ligand (The Key to Success): Ligand selection is the most critical parameter for coupling heteroaryl halides.[3] Simple phosphine ligands are often ineffective. We require bulky, electron-rich ligands that accomplish two goals:

    • Promote Reductive Elimination: Their electron-donating nature makes the palladium center more likely to undergo the final C-N bond-forming step.

    • Provide Steric Shielding: Their bulk stabilizes the active catalyst and prevents the formation of inactive palladium dimers. Biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) are the state-of-the-art for these transformations.[3][10][11] For this protocol, we select XPhos due to its demonstrated broad utility and high reactivity.

  • The Base: The base's primary role is to deprotonate the coordinated amine.[12] Its strength and solubility can dramatically impact the reaction.

    • Strong Bases (NaOtBu, K₃PO₄, LHMDS): Often necessary for efficient coupling, especially with less nucleophilic amines.[4] Sodium tert-butoxide is a common and effective choice.

    • Weaker Bases (Cs₂CO₃, K₂CO₃): Offer better tolerance for base-sensitive functional groups but may require higher temperatures or longer reaction times.[4] Given the iodo- leaving group and the need for efficient reaction, a strong base like Potassium Phosphate (K₃PO₄) is chosen for the primary protocol. It is effective yet generally offers better functional group compatibility than alkali metal alkoxides.

  • The Solvent: The ideal solvent should be aprotic and have a sufficiently high boiling point. It must also effectively dissolve the reactants and intermediates.[13]

    • Toluene and 1,4-Dioxane: These are the most common and reliable solvents for Buchwald-Hartwig aminations.

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis.[4] We select 1,4-Dioxane for its excellent solvating properties for a broad range of substrates and reagents.

Data-Driven Optimization

The following table summarizes representative data from a hypothetical optimization study for the coupling of 2-(1H-imidazol-1-yl)-3-iodopyridine with morpholine. This illustrates the rationale for the selected protocol conditions.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Notes
1Pd₂(dba)₃ (2)P(o-tol)₃ (8)NaOtBu (1.5)Toluene100< 5Simple ligand is ineffective.
2Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene10045Bidentate ligand shows moderate improvement.[1]
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane11068Weaker base requires higher temperature.
4 Pd₂(dba)₃ (2) XPhos (4) K₃PO₄ (2.0) Dioxane 100 92 Optimal conditions: strong base, advanced ligand.
5Pd(OAc)₂ (4)XPhos (4)K₃PO₄ (2.0)Dioxane10089Pd(OAc)₂ is also a viable precatalyst.
6Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Acetonitrile80No ReactionCatalyst inhibition by solvent.[4]

Trustworthy Protocols: A Step-by-Step Guide

This protocol is designed to be self-validating. Adherence to the described steps, particularly the maintenance of an inert atmosphere, is critical for reproducibility.

Workflow Overview

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Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(1H-imidazol-1-yl)-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(1H-imidazol-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(1H-imidazol-1-yl)-3-iodopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 3-substituted-2-(imidazol-1-yl)pyridine scaffold in biologically active molecules. This document outlines the strategic application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into reaction mechanisms, practical experimental details, and the underlying scientific principles guiding these powerful synthetic transformations.

Introduction: The Strategic Importance of 2-(1H-imidazol-1-yl)-3-iodopyridine

The 2-(1H-imidazol-1-yl)-3-iodopyridine moiety is a valuable synthon for the construction of complex molecular architectures. The pyridine and imidazole rings are common pharmacophores, and their combination in this arrangement offers a unique three-dimensional structure with diverse potential for biological interactions. The presence of a carbon-iodine bond at the 3-position of the pyridine ring provides a reactive handle for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around this privileged scaffold, a crucial aspect of modern drug discovery. The electron-deficient nature of the pyridine ring can influence the reactivity of the C-I bond, making the careful selection of catalytic systems and reaction conditions paramount for successful transformations.

Core Palladium-Catalyzed Cross-Coupling Reactions: A Detailed Examination

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The general catalytic cycle for these reactions, while nuanced for each specific transformation, typically involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Diagram of the General Palladium Catalytic Cycle

Palladium Catalytic Cycle cluster_legend General Catalytic Steps Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation/Insertion Complex Transmetalation/Insertion Complex Oxidative Addition Complex->Transmetalation/Insertion Complex Transmetalation (R'-M) or Migratory Insertion Product Product Transmetalation/Insertion Complex->Product Reductive Elimination (R-R')

Caption: A simplified representation of the general palladium catalytic cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures through the reaction of an organohalide with an organoboron compound.[2] For 2-(1H-imidazol-1-yl)-3-iodopyridine, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 3-position.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with a boronate species, which is typically activated by a base. The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step and enhancing catalyst stability.[3]

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Substrate 2-(1H-imidazol-1-yl)-3-iodopyridine Solvent Solvent (e.g., Dioxane/H2O, DME) Substrate->Solvent Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Solvent Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) Catalyst->Solvent Ligand Phosphine Ligand (e.g., SPhos, XPhos) Ligand->Solvent Base Base (e.g., K2CO3, Cs2CO3) Base->Solvent Temperature Temperature (e.g., 80-110 °C) Solvent->Temperature Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) Temperature->Atmosphere Quenching Aqueous Workup Atmosphere->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 3-Aryl-2-(1H-imidazol-1-yl)pyridine Purification->Product

Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 3-Aryl-2-(1H-imidazol-1-yl)pyridines

This protocol is adapted from procedures for the Suzuki coupling of similar 2-substituted-3-iodoimidazo[1,2-a]pyridines.

Materials:

  • 2-(1H-imidazol-1-yl)-3-iodopyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-(1H-imidazol-1-yl)-3-iodopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-aryl-2-(1H-imidazol-1-yl)pyridine.[4]

Table 1: Representative Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O100
Pd(PPh₃)₄-Cs₂CO₃DME90
PdCl₂(dppf)-K₃PO₄Toluene/H₂O110

Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, a transformation of immense value in organic synthesis.[5] This reaction allows for the introduction of alkenyl groups at the 3-position of the pyridine ring.

Mechanistic Insights

The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reaction with a base.[6] The regioselectivity of the alkene insertion is often governed by steric and electronic factors.

Experimental Protocol: Synthesis of 3-Alkenyl-2-(1H-imidazol-1-yl)pyridines

This protocol is based on general procedures for the Heck reaction of aryl halides.

Materials:

  • 2-(1H-imidazol-1-yl)-3-iodopyridine

  • Alkene (1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine 2-(1H-imidazol-1-yl)-3-iodopyridine (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Seal the tube and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-alkenyl-2-(1H-imidazol-1-yl)pyridine.[4]

Sonogashira Coupling: Synthesis of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[7][8] This reaction provides a direct route to 3-alkynyl-2-(1H-imidazol-1-yl)pyridines, which are versatile intermediates for further transformations.

Mechanistic Insights

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium cycle is similar to that of the Suzuki coupling. The copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[8] Copper-free versions of the Sonogashira coupling have also been developed.

Diagram of the Sonogashira Coupling Catalytic Cycles

Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Pd(II)Complex R-Pd(II)-X(L_n) Pd(0)L_n->Pd(II)Complex Oxidative Addition (R-X) Pd(II)Alkynyl R-Pd(II)-C≡CR'(L_n) Pd(II)Complex->Pd(II)Alkynyl Transmetalation Product R-C≡CR' Pd(II)Alkynyl->Product Reductive Elimination Cu(I)X Cu(I)X Cu(I)Acetylide Cu-C≡CR' Cu(I)X->Cu(I)Acetylide Base, R'C≡CH Cu(I)Acetylide->Pd(II)Complex Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Synthesis of 3-Alkynyl-2-(1H-imidazol-1-yl)pyridines

This protocol is based on a general and efficient method for the Sonogashira coupling of iodopyridines.[9]

Materials:

  • 2-(1H-imidazol-1-yl)-3-iodopyridine

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 2-(1H-imidazol-1-yl)-3-iodopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Heat the reaction to 65 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 3-alkynyl-2-(1H-imidazol-1-yl)pyridine.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[1][10] This reaction is particularly useful for introducing primary or secondary amine functionalities at the 3-position of the pyridine ring.

Mechanistic Insights and Ligand Selection

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product.[10] The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, especially with challenging substrates like pyridines. Bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, and XPhos are often effective in promoting the reductive elimination step and preventing catalyst deactivation.

Experimental Protocol: Synthesis of 3-Amino-2-(1H-imidazol-1-yl)pyridines

This is a general protocol that may require optimization based on the specific amine coupling partner.

Materials:

  • 2-(1H-imidazol-1-yl)-3-iodopyridine

  • Amine (1.2 - 2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • RuPhos or BrettPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Toluene or 1,4-Dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol) and the phosphine ligand (0.02 mmol).

  • Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve 2-(1H-imidazol-1-yl)-3-iodopyridine (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.5 mmol) in anhydrous toluene (3 mL).

  • Transfer the catalyst solution to the substrate solution via syringe.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[11]

Table 2: Comparison of Cross-Coupling Reactions

ReactionBond FormedCoupling PartnerKey Reagents
Suzuki-Miyaura C(sp²)-C(sp²)OrganoboronPd catalyst, Base
Heck C(sp²)-C(sp²)AlkenePd catalyst, Base
Sonogashira C(sp²)-C(sp)Terminal AlkynePd catalyst, Cu(I) co-catalyst, Base
Buchwald-Hartwig C(sp²)-NAminePd catalyst, Ligand, Base

Conclusion

The palladium-catalyzed cross-coupling reactions of 2-(1H-imidazol-1-yl)-3-iodopyridine provide a powerful and versatile platform for the synthesis of a wide range of 3-substituted derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold. The successful application of these reactions hinges on a clear understanding of the underlying mechanisms and the judicious selection of catalysts, ligands, and reaction conditions. As the demand for novel, complex molecules in drug discovery and materials science continues to grow, the strategic use of these transformative reactions will undoubtedly play a pivotal role in advancing these fields.

References

  • Dou, X., & Zhang, D. (2018). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 8(34), 19133-19136.

  • Levin, M. D., & Toste, F. D. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 60(33), 17764-17786.

  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91.

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Rossi, S., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1409235.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • ChemMix. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

  • ChemSpider. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.

  • Organic Chemistry Portal. Heck Reaction.

  • Organic Chemistry Portal. Suzuki Coupling.

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.

  • DSpace@MIT. (2013). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(33), 5824-5827.

  • Crestey, F., et al. (2008). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Synthesis, 2008(12), 1932-1938.

  • Cacchi, S., et al. (2010). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 15(4), 2633-2646.

  • Kumar, S., et al. (2021). Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(38), 8345-8350.

  • Chemistry LibreTexts. (2023). Heck Reaction.

  • Lau, S. H. (2022). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton University.

  • Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 738605.

  • Kumar, A., et al. (2021). 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. Archiv der Pharmazie, 354(10), e2000419.

  • Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(31), 21397-21415.

Sources

Method

Application Notes &amp; Protocols: Strategic C-N Bond Formation Utilizing 2-(1H-imidazol-1-yl)-3-iodopyridine

Introduction: The Strategic Value of the 2-(1H-imidazol-1-yl)-3-aminopyridine Scaffold The formation of carbon-nitrogen (C-N) bonds is a foundational transformation in organic synthesis, particularly within the realm of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-(1H-imidazol-1-yl)-3-aminopyridine Scaffold

The formation of carbon-nitrogen (C-N) bonds is a foundational transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] The resulting aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. Among these, the 2,3-disubstituted pyridine core is a privileged scaffold. Specifically, the introduction of an amino group at the 3-position of a pyridine ring bearing a 2-(1H-imidazol-1-yl) substituent generates a molecular architecture with significant potential for targeted biological interactions. The imidazole moiety offers a rich array of hydrogen bond donor and acceptor sites, while the adjacent aminopyridine core provides a versatile handle for further synthetic elaboration.[2]

This guide provides a detailed technical overview of the reaction conditions for the C-N cross-coupling of 2-(1H-imidazol-1-yl)-3-iodopyridine. We will explore the mechanistic underpinnings of the two most prominent catalytic systems, present field-tested protocols, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers and scientists engaged in the synthesis of complex heterocyclic molecules.

Mechanistic Considerations: Palladium vs. Copper Catalysis

The two primary catalytic strategies for forging the C-N bond with an aryl iodide are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods depends on factors such as substrate scope, functional group tolerance, and desired reaction conditions.

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination has become the preeminent method for C-N bond formation due to its broad applicability and generally milder reaction conditions.[1][3] The catalytic cycle, initiated by a Pd(0) species, proceeds through three key steps:

  • Oxidative Addition: The active, monoligated Pd(0) catalyst oxidatively adds to the C-I bond of the 2-(1H-imidazol-1-yl)-3-iodopyridine, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[4]

A potential challenge with substrates like 2-(1H-imidazol-1-yl)-3-iodopyridine is the possibility of the pyridine or imidazole nitrogen coordinating with the palladium center, which could hinder the catalytic cycle.[5][6] The use of bulky, electron-rich phosphine ligands is crucial to promote the desired reductive elimination over competing pathways.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-I amido_complex Palladium(II) Amido Complex oxidative_addition->amido_complex + HNR¹R² + Base - Base·HX product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination catalyst_regen Regenerated L-Pd(0) amido_complex->catalyst_regen center

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

The Ullmann Condensation Pathway

The Ullmann condensation is a classical, copper-catalyzed method for C-N bond formation.[7] While often requiring higher temperatures than palladium-catalyzed reactions, it remains a valuable and cost-effective alternative. The mechanism is thought to involve the formation of a copper(I) amide species, which then reacts with the aryl halide.[8] Modern protocols have introduced soluble copper sources and ligands (such as diamines or amino acids) to improve efficiency and lower reaction temperatures.[9]

Ullmann_Condensation cu_i Cu(I)-Ligand cu_amide Copper(I) Amide [L-Cu-NR¹R²] cu_i->cu_amide + HNR¹R² + Base metathesis Metathesis / Oxidative Addition-Reductive Elimination cu_amide->metathesis + Ar-I product Ar-NR¹R² (Product) metathesis->product catalyst_regen Regenerated Cu(I)-Ligand metathesis->catalyst_regen

Caption: Simplified Ullmann Condensation Pathway.

Comparative Data on Reaction Conditions

While specific yield data for 2-(1H-imidazol-1-yl)-3-iodopyridine is proprietary or not widely published, extensive literature on the coupling of similar 3-halopyridines provides a strong predictive framework. The following table summarizes typical starting conditions for optimization.[5][10][11]

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Source Pd₂(dba)₃, Pd(OAc)₂ or Precatalysts (e.g., RuPhos G3)CuI, CuCl, Cu₂O
Ligand Biarylphosphines (RuPhos, BrettPhos, XantPhos)L-proline, Diamines (e.g., DMEDA)
Base LiHMDS, NaOtBu, K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent THF, 1,4-Dioxane, TolueneDMSO, DMF, NMP
Temperature 65 - 110 °C110 - 150 °C
Amine Scope Primary & Secondary Aliphatic/Aromatic AminesPrimary & Secondary Amines, Amides
Key Advantage High functional group tolerance, milder conditions.[5]Lower catalyst cost.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents are flammable and/or toxic. Handle with care.

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Approach)

This protocol is optimized for general applicability and is the recommended starting point for coupling primary and secondary amines. It utilizes a commercially available palladium precatalyst for ease of use and reproducibility.[5]

Materials:

  • 2-(1H-imidazol-1-yl)-3-iodopyridine (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • RuPhos Pd G3 Precatalyst (2-5 mol %)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.0 - 2.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 2-(1H-imidazol-1-yl)-3-iodopyridine, the RuPhos Pd G3 precatalyst, and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add the anhydrous solvent, followed by the amine coupling partner via syringe.

  • Base Addition: Add the LiHMDS solution dropwise at room temperature. A color change is often observed.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 90-110 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of a quenched aliquot.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.

Rationale: The use of a strong, non-nucleophilic base like LiHMDS is critical for deprotonating the amine without competing side reactions.[12] The biarylphosphine ligand (RuPhos) accelerates the rate-limiting reductive elimination step.[5]

Protocol 2: Copper-Catalyzed Amination (Ullmann Condensation Approach)

This protocol provides a classical, cost-effective alternative, particularly suitable for less sensitive substrates or when palladium catalysis is unsuccessful.

Materials:

  • 2-(1H-imidazol-1-yl)-3-iodopyridine (1.0 equiv)

  • Amine (2.0 equiv)

  • Copper(I) Iodide (CuI) (10-20 mol %)

  • L-proline (20-40 mol %)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To a round-bottom flask or reaction vial, add CuI, L-proline, K₂CO₃, 2-(1H-imidazol-1-yl)-3-iodopyridine, and a magnetic stir bar.

  • Reagent Addition: Add anhydrous DMSO followed by the amine.

  • Reaction Execution: Equip the flask with a reflux condenser under an inert atmosphere. Heat the mixture in an oil bath at 120-140 °C for 12-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). The high-boiling DMSO will remain primarily in the aqueous phase.

  • Purification: Combine the organic layers, wash extensively with water and then brine to remove residual DMSO. Dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Rationale: L-proline acts as a ligand to solubilize the copper salt and facilitate the catalytic cycle. The high temperature is necessary to overcome the activation energy of this transformation.[10]

Experimental Workflow and Optimization

Caption: General Laboratory Workflow for C-N Cross-Coupling.

Troubleshooting & Optimization Insights:

  • Low Yield / No Reaction: The primary suspect is catalyst inhibition by the bidentate nature of the substrate.

    • Solution (Pd): Switch to a more electron-rich and bulky ligand (e.g., from XantPhos to BrettPhos). Increase catalyst loading. Screen different bases; NaOtBu can sometimes be more effective than LiHMDS.

    • Solution (Cu): Ensure reagents are anhydrous. Screen alternative ligands such as N,N'-dimethylethylenediamine (DMEDA). Increase temperature if substrate decomposition is not observed.

  • Hydrodehalogenation (Loss of Iodine): This side reaction, where the iodine is replaced by hydrogen, can compete with the desired coupling.

    • Solution: This often indicates that the reductive elimination step is slow. Using bulkier phosphine ligands in the Pd-catalyzed system can often favor the C-N coupling pathway.

  • Glutarimide Instability: If the amine partner contains sensitive functional groups (like an unprotected glutarimide), LiHMDS has been shown to have a potential in-situ protecting effect, minimizing hydrolysis compared to other bases.[12]

Conclusion

The synthesis of 2-(1H-imidazol-1-yl)-3-aminopyridine derivatives via C-N cross-coupling is a highly achievable and valuable transformation for drug discovery programs. The Palladium-catalyzed Buchwald-Hartwig amination, particularly with modern biarylphosphine-based precatalysts, represents the most robust and versatile starting point for this endeavor. For instances where cost is a primary driver or palladium catalysis proves ineffective, the copper-catalyzed Ullmann condensation remains a viable, albeit more forceful, alternative. The protocols and optimization strategies outlined in this guide provide a comprehensive framework for researchers to successfully implement this key synthetic step and accelerate the development of novel chemical entities.

References

  • A Comparative Guide to Catalysts for C-N Bond Formation with 3-Bromopyridines. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. (Scholarly article).
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications. Available at: [Link]

  • Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Research at TUS. Available at: [Link]

Sources

Application

Application Note: Strategic Synthesis of 2-(1H-Imidazol-1-yl)-3-iodopyridine Derivatives via Nucleophilic Aromatic Substitution

Executive Summary & Strategic Design The 2-(1H-imidazol-1-yl)-3-iodopyridine scaffold is a highly privileged bifunctional building block in modern drug discovery, frequently utilized in the development of potent kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Design

The 2-(1H-imidazol-1-yl)-3-iodopyridine scaffold is a highly privileged bifunctional building block in modern drug discovery, frequently utilized in the development of potent kinase inhibitors, including PI3Kγ antagonists[1]. The architecture of this molecule is strategically valuable: the imidazole ring provides essential hydrogen-bonding and metal-coordination vectors, while the 3-iodo substituent serves as an orthogonal handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonagashira).

While alternative methodologies exist—such as the tandem palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-3-iodopyridine[2]—these approaches often require expensive catalysts, specialized ligands, and rigorous air-free handling. By contrast, the Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-3-iodopyridine with imidazole derivatives offers a transition-metal-free, highly scalable, and chemoselective alternative[3].

Mechanistic Rationale & Causality of Reaction Parameters

To master this synthesis, one must understand the causality behind the reagent selection:

  • Leaving Group Chemoselectivity (F vs. I): In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is the optimal leaving group because its extreme electronegativity highly polarizes the C2 carbon and stabilizes the transition state[3]. The 3-iodo group remains completely inert under these conditions, ensuring perfect chemoselectivity.

  • Solvent Selection (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is mandatory. DMF effectively solvates the alkali metal cation (e.g., K+ or Cs+) but leaves the imidazolide anion "naked" and highly nucleophilic. Using protic solvents would hydrogen-bond to the nucleophile, drastically reducing the reaction rate.

  • Base Selection (Cs2CO3 vs. K2CO3): While K2CO3 is cost-effective, Cs2CO3 often provides superior kinetics. The larger ionic radius of the cesium cation results in a looser ion pair with the imidazolide anion, further enhancing its nucleophilicity.

Quantitative Optimization Data

The following table summarizes the quantitative optimization of the reaction parameters to maximize the yield of the 2-(1H-imidazol-1-yl)-3-iodopyridine product.

EntryBase (Equiv)Solvent (0.2 M)Temp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1K2CO3 (2.0)Acetonitrile801245Poor base solubility limits the generation of the active imidazolide nucleophile.
2K2CO3 (2.0)DMF80685Standard scalable conditions; DMF effectively solvates the potassium cation.
3Cs2CO3 (1.5)DMF80494Optimal; loose Cs+ ion pairing creates a highly reactive "naked" nucleophile.
4NaH (1.2)THF65878Requires strict anhydrous handling; heterogenous mixture leads to moderate yields.

Mechanistic Workflow Visualization

G A 1. Reagent Assembly 2-Fluoro-3-iodopyridine + Imidazole B 2. Base Addition Cs2CO3 in Anhydrous DMF A->B C 3. Deprotonation Formation of Imidazolide Anion B->C D 4. Nucleophilic Attack (SNAr) Attack at highly polarized C2 position C->D E 5. Meisenheimer Complex Anion stabilized by C-F electronegativity D->E F 6. Fluoride Expulsion Irreversible formation of C-N Bond E->F G 7. Aqueous Workup Removal of DMF and inorganic salts F->G H Pure 2-(1H-imidazol-1-yl)-3-iodopyridine G->H

Workflow and mechanistic pathway for the SNAr synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes analytical checkpoints to ensure the chemical integrity of the process before proceeding to the next step.

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of nitrogen.

  • Reagent Charging: Add 2-fluoro-3-iodopyridine (1.00 g, 4.48 mmol, 1.0 equiv), imidazole (0.366 g, 5.38 mmol, 1.2 equiv), and anhydrous Cs2CO3 (2.19 g, 6.72 mmol, 1.5 equiv) to the flask.

  • Solvent Addition: Inject anhydrous DMF (22 mL, 0.2 M) via syringe.

    • Causality Check: Ensure the DMF is strictly anhydrous (stored over molecular sieves). Trace water will hydrolyze 2-fluoro-3-iodopyridine to 3-iodo-pyridin-2-one at elevated temperatures.

Phase 2: Execution and In-Process Monitoring
  • Heating: Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C using an oil bath.

  • Self-Validation (TLC/LC-MS): After 3 hours, withdraw a 50 µL aliquot, dilute with EtOAc (1 mL), and wash with water (1 mL). Analyze the organic layer via TLC (Hexanes/EtOAc 1:1, UV 254 nm) and LC-MS.

    • Expected Outcome: The starting material (Rf ~ 0.7) should be completely consumed, replaced by a lower-running product spot (Rf ~ 0.3). The LC-MS should show a dominant peak at m/z 272.0 [M+H]+.

    • Troubleshooting: If starting material persists, the base may have absorbed atmospheric moisture. Add an additional 0.5 equiv of Cs2CO3 and continue heating for 2 hours.

Phase 3: Aqueous Work-Up
  • Quenching: Once complete conversion is validated, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL) followed by saturated brine (50 mL).

    • Causality Check: DMF is highly miscible with EtOAc. The standard water wash is insufficient. The high ionic strength of the LiCl solution forces the DMF entirely into the aqueous phase, preventing contamination during concentration.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

Phase 4: Purification
  • Chromatography: Purify the crude material via flash column chromatography on silica gel, utilizing a gradient of 20% to 60% EtOAc in Hexanes.

  • Final Validation: Evaporate the product-containing fractions to afford 2-(1H-imidazol-1-yl)-3-iodopyridine as a white crystalline solid. Verify purity (>95%) via 1H NMR (CDCl3) and UPLC.

Sources

Method

Scale-Up Synthesis and Process Optimization of 2-(1H-Imidazol-1-yl)-3-iodopyridine

Introduction & Mechanistic Rationale The 2-(1H-imidazol-1-yl)pyridine scaffold is a highly privileged structural motif in modern drug discovery. It frequently serves as a core pharmacophore in the development of kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-(1H-imidazol-1-yl)pyridine scaffold is a highly privileged structural motif in modern drug discovery. It frequently serves as a core pharmacophore in the development of kinase inhibitors, metalloenzyme antagonists, and notably, potent PI3Kγ modulators . Within this chemical space, 2-(1H-imidazol-1-yl)-3-iodopyridine acts as a critical synthetic linchpin. The iodine atom at the C3 position provides an orthogonal, highly reactive handle for subsequent transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonagashira, or Buchwald-Hartwig aminations) to build complex polycyclic or substituted architectures.

The Case for 2-Fluoro-3-iodopyridine in SNAr

The most efficient, scalable route to this building block is via a metal-free Nucleophilic Aromatic Substitution (SNAr). While some methodologies employ 2-chloro-3-iodopyridine via palladium-catalyzed auto-tandem catalysis , utilizing 2-fluoro-3-iodopyridine is vastly superior for direct SNAr [[1]]([Link]).

Causality of Substrate Choice: In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer intermediate, not the departure of the leaving group. Fluorine possesses an intense inductive electron-withdrawing effect (-I), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This dramatically accelerates the nucleophilic attack by the imidazolide anion, allowing the reaction to proceed smoothly without transition metal catalysts, thereby eliminating heavy metal contamination in the final Active Pharmaceutical Ingredient (API) intermediate.

Mechanism SM 2-Fluoro-3-iodopyridine + Imidazole Deprot Deprotonation (K2CO3) SM->Deprot Anion Imidazolide Anion (Active Nucleophile) Deprot->Anion - KHCO3 Meis Meisenheimer Complex (Stabilized by F) Anion->Meis Attack at C2 Prod 2-(1H-imidazol-1-yl) -3-iodopyridine Meis->Prod Loss of F-

Fig 1. SNAr mechanistic pathway highlighting Meisenheimer intermediate stabilization.

Process Chemistry & Scale-Up Engineering

Transitioning this synthesis from a milligram-scale medicinal chemistry protocol to a robust kilogram-scale process requires strict control over thermodynamics, solvent toxicity, and downstream processing (DSP).

  • Solvent Selection: Medicinal chemistry routes frequently employ Dimethylformamide (DMF). However, DMF is a known reprotoxin and is notoriously difficult to purge during isolation. We substitute DMF with Dimethyl Sulfoxide (DMSO). DMSO offers an excellent solubility profile for the carbonate base, lower toxicity, and crucially, it acts as a highly effective anti-solvent system when quenched with water, driving product precipitation.

  • Base Selection: Potassium carbonate (K2CO3) provides the optimal balance of basicity and heterogeneous solubility in DMSO. Stronger bases (e.g., Sodium Hydride) generate hazardous hydrogen gas and uncontrollable exotherms upon scale-up, while weaker organic bases result in incomplete conversion.

  • Exotherm Management: The deprotonation of imidazole is mildly exothermic, but the subsequent SNAr reaction releases significant heat. The protocol mandates the controlled addition of the fluorinated substrate at 20–25 °C before initiating the heating ramp to 90 °C.

Quantitative Data Summaries

Table 1: Optimization of Reaction Conditions

EntrySolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC %)Scale-Up Suitability
1DMFK2CO39068898.5Low (Toxicity, DSP issues)
2MeCNCs2CO380127595.0Low (Poor base solubility)
3 DMSO K2CO3 90 6 92 99.2 High (Optimal)
4DMSONaH25-9048596.0Low (Severe safety hazard)

Table 2: Analytical Specifications for Scale-Up Batch

ParameterAnalytical MethodSpecification
AppearanceVisual InspectionOff-white to pale yellow crystalline powder
PurityHPLC (UV 254 nm)≥ 99.0% (Area)
Identity1H-NMR (DMSO-d6)Conforms to reference structure
Residual SolventGC-HeadspaceDMSO ≤ 5000 ppm, EtOAc ≤ 5000 ppm
Water ContentKarl Fischer Titration≤ 0.5% w/w

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in In-Process Controls (IPCs) and visual cues ensure that each step acts as a quality gate before the process can advance.

Materials Required
  • Substrate: 2-Fluoro-3-iodopyridine (1.00 eq, 1.0 kg, 4.48 mol)

  • Nucleophile: Imidazole (1.20 eq, 0.366 kg, 5.38 mol)

  • Base: Potassium carbonate, anhydrous, 325 mesh (1.50 eq, 0.929 kg, 6.72 mol)

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (5.0 L / 5 volumes)

  • Anti-solvent: Purified Water (15.0 L / 15 volumes)

Step-by-Step Methodology

Step 1: Reactor Preparation & Nucleophile Activation

  • Ensure the 30 L jacketed glass reactor is clean, dry, and purged with N2.

  • Charge DMSO (5.0 L) into the reactor and initiate stirring at 150 RPM.

  • Charge K2CO3 (0.929 kg) followed by Imidazole (0.366 kg).

  • Causality Check: Stir the suspension at 25 °C for 30 minutes. This pre-activation step allows the heterogeneous base to begin deprotonating the imidazole, forming the active imidazolide anion before the electrophile is introduced, preventing side reactions.

Step 2: Substrate Addition & SNAr Execution

  • Charge 2-Fluoro-3-iodopyridine (1.0 kg) portion-wise over 30 minutes, maintaining the internal temperature (Tint) below 30 °C.

  • Ramp the jacket temperature to achieve a Tint of 90 °C over 1 hour.

  • Maintain Tint at 90 °C for 6 hours.

  • IPC Gate 1: Sample the reaction mixture after 6 hours. Analyze via HPLC (UV 254 nm). Validation: Do not proceed to cooling until the remaining 2-fluoro-3-iodopyridine is < 1.0% (Area). If > 1.0%, continue heating and re-sample every 2 hours.

Step 3: Aqueous Quench & Precipitation

  • Once IPC Gate 1 is passed, cool the reaction mixture to Tint 20–25 °C.

  • Begin the addition of Purified Water (15.0 L) via an addition funnel over a strict 2-hour period.

  • Causality Check: Water must be added slowly. Rapid addition causes the product to "oil out" (form a biphasic liquid system) which traps unreacted imidazole and DMSO. Slow addition ensures controlled supersaturation, leading to high-purity nucleation and the formation of filterable crystals.

  • Stir the resulting thick slurry at 15 °C for 2 hours to maximize yield.

Step 4: Isolation & Crystallization

  • Filter the slurry through a Nutsche filter.

  • Wash the filter cake with Purified Water (2 × 2.0 L) to remove residual DMSO and inorganic salts, followed by a cold Heptane wash (1.0 L) to remove trace organic impurities.

  • IPC Gate 2: Check the pH of the final water wash. Validation: The pH must be neutral (~7.0). If basic, continue water washes.

  • Dry the product in a vacuum oven at 45 °C until constant weight is achieved. (Expected yield: 1.12 kg, 92%).

ProcessFlow Start Reactor Preparation Charge K2CO3 & DMSO AddIm Nucleophile Addition Imidazole (Pre-activation) Start->AddIm AddSM Substrate Addition 2-Fluoro-3-iodopyridine AddIm->AddSM React SNAr Reaction Heat to 90°C for 6h AddSM->React Quench Aqueous Quench Slow Water Addition React->Quench Filter Filtration & Wash Water / Heptane Quench->Filter Dry Vacuum Drying 45°C to Constant Weight Filter->Dry Product Pure Product 2-(1H-imidazol-1-yl)-3-iodopyridine Dry->Product

Fig 2. Process flow diagram for the scale-up synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine.

References

  • Direct Phosphonylation of Aromatic Azaheterocycles. Chemical Reviews (ACS Publications).[1] URL:[Link]

  • Discovery of a Novel Series of Potent and Selective Alkynylthiazole-Derived PI3Kγ Inhibitors. Journal of Medicinal Chemistry (NIH).[2] URL:[Link]

  • The first tandem double palladium-catalyzed aminations: synthesis of dipyrido[1,2-a∶3′,2′-d]imidazole and its benzo- and aza-analogues. Chemical Communications (RSC Publishing).[3] URL:[Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Profiling of Eganelisib (2-(1H-imidazol-1-yl)-3-iodopyridine)

Audience: Researchers, scientists, and drug development professionals in immuno-oncology. Senior Application Scientist's Foreword: The following document provides a detailed guide to the in vitro characterization of egan...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in immuno-oncology.

Senior Application Scientist's Foreword:

The following document provides a detailed guide to the in vitro characterization of eganelisib (also known as IPI-549), a first-in-class, orally available, and highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ). The protocols and methodologies described herein are designed to dissect the compound's primary mechanism of action: the reprogramming of the tumor immune microenvironment. Unlike conventional cytotoxic agents, the efficacy of eganelisib is not primarily derived from direct tumor cell killing but from its ability to modulate myeloid cell function, thereby converting an immunosuppressive landscape into one that is immunostimulatory. This guide moves beyond simple procedural lists, offering insights into the scientific rationale behind each step—a critical component for robust and reproducible data generation. The assays detailed below form a comprehensive package for evaluating PI3K-γ inhibitors, from direct target engagement to the functional cellular consequences that define their immuno-oncology potential.

Introduction: Eganelisib, a Myeloid-Modulating Immuno-Oncology Agent

Eganelisib (IPI-549) is an investigational therapeutic that selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3K-γ).[1][2] The PI3K signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[2] However, the PI3K-γ isoform is predominantly expressed in immune cells, particularly myeloid cells like macrophages and neutrophils.[3]

Within the tumor microenvironment (TME), cancer cells can co-opt myeloid cells, polarizing them towards an immunosuppressive, pro-tumoral M2 phenotype. These tumor-associated macrophages (TAMs) actively suppress anti-tumor T-cell responses, contributing to immune evasion and resistance to therapies like immune checkpoint inhibitors.[3][4]

Eganelisib's mechanism of action is centered on blocking the PI3K-γ signaling that drives this immunosuppressive programming.[1][5] By inhibiting PI3K-γ, eganelisib can reprogram M2-like TAMs towards a pro-inflammatory, anti-tumoral M1 phenotype.[4][6] This shift enhances antigen presentation, relieves T-cell suppression, and promotes a robust anti-cancer immune response.[4][7] Preclinical studies have demonstrated that eganelisib has minimal direct effect on cancer cell proliferation or T-cell activation, highlighting its role as a true immunomodulatory agent.[3]

This application note provides detailed protocols for four key in vitro assays essential for characterizing the activity of eganelisib and similar PI3K-γ inhibitors:

  • Biochemical PI3K-γ Inhibition Assay: To confirm direct target engagement and selectivity.

  • Macrophage Polarization and Reprogramming Assay: To demonstrate the primary mechanism of M2-polarization blockade.

  • Macrophage-T Cell Co-Culture Assay: To measure the functional downstream impact on T-cell activity.

  • Direct Anti-Leukemic Cell Viability Assay: To assess direct effects on specific cancer cell types where PI3K-γ signaling is implicated in cell growth.[8]

Assay 1: PI3K-γ Enzymatic Inhibition and Isoform Selectivity

Principle: The foundational step in characterizing a kinase inhibitor is to quantify its direct enzymatic inhibition and determine its selectivity against related isoforms. This assay utilizes recombinant PI3K enzymes and measures the production of ADP, a universal product of kinase activity. A luminescent-based assay, such as ADP-Glo™, provides a sensitive and high-throughput method to determine the compound's potency (IC50). Eganelisib's high selectivity for the γ isoform over α, β, and δ is a key therapeutic attribute, minimizing off-target effects associated with pan-PI3K inhibition.[3]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Eganelisib in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.

    • Reconstitute recombinant human PI3K-α, β, δ, and γ enzymes in the appropriate kinase buffer as per the manufacturer's instructions.

    • Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP in kinase buffer. Final concentrations should be at or near the Km for ATP for each enzyme.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the Eganelisib serial dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the respective PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate solution to all wells.

  • Kinase Reaction and Detection:

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the Eganelisib concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each isoform.

Data Presentation:

PI3K IsoformEganelisib IC50 (nM)Selectivity Fold (vs. PI3K-γ)
PI3K-γ1.2[9]-
PI3K-α>170>140x[8][9]
PI3K-β>170>140x[8][9]
PI3K-δ>170>140x[8][9]

Assay 2: Macrophage Polarization and Reprogramming Assay

Principle: This cell-based assay is the cornerstone for demonstrating Eganelisib's primary mechanism of action. It models the differentiation of primary human monocytes into macrophages and their subsequent polarization towards an immunosuppressive M2 phenotype. Eganelisib is introduced during the polarization step to assess its ability to prevent this shift. The readout involves quantifying changes in well-established M1 (pro-inflammatory) and M2 (anti-inflammatory) cell surface markers via flow cytometry.[5][10]

Visualization: Macrophage Polarization Workflow

G cluster_0 Day 0: Isolation & Seeding cluster_1 Day 1-6: Differentiation cluster_2 Day 7: Polarization & Treatment cluster_3 Day 8: Analysis pbmc Isolate PBMCs from Whole Blood cd14 Purify CD14+ Monocytes (Magnetic Beads) pbmc->cd14 seed Seed Monocytes cd14->seed m0 Differentiate to M0 Macrophages (+ M-CSF) seed->m0 m2 Polarize to M2 (+ IL-4, IL-10) m0->m2 treat Treat with Eganelisib (Dose-Response) m2->treat harvest Harvest Cells treat->harvest stain Stain for Surface Markers (CD80, CD206) harvest->stain flow Analyze by Flow Cytometry stain->flow

Caption: Workflow for assessing Eganelisib's effect on macrophage polarization.

Protocol:

Part A: Isolation and Culture of Human Monocytes

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood (e.g., from a buffy coat) using Ficoll-Paque or a similar density gradient medium.[11]

  • Purify CD14+ monocytes from the PBMC fraction using positive selection with anti-CD14 magnetic beads according to the manufacturer's protocol.

  • Seed the purified monocytes in a 24-well tissue culture-treated plate at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Part B: Differentiation to M0 Macrophages

  • Supplement the culture medium with 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) to drive differentiation into non-polarized (M0) macrophages.[11][12]

  • Incubate for 6 days at 37°C and 5% CO2, replacing the medium with fresh M-CSF-containing medium on day 3.

Part C: M2 Polarization and Eganelisib Treatment

  • On day 7, remove the differentiation medium.

  • Add fresh medium containing M2-polarizing cytokines: 20 ng/mL IL-4 and 20 ng/mL IL-10.[12]

  • Concurrently, add Eganelisib at various concentrations (e.g., 1 nM to 1 µM) or DMSO as a vehicle control. Include a non-polarized M0 control (M-CSF only) and an M1-polarized control (100 ng/mL LPS + 20 ng/mL IFN-γ).

  • Incubate for an additional 24 hours.

Part D: Analysis by Flow Cytometry

  • Gently scrape and collect the adherent macrophages.

  • Wash the cells with FACS buffer (PBS + 2% FBS).

  • Stain the cells with fluorescently-conjugated antibodies against a macrophage marker (e.g., CD11b), an M1 marker (e.g., CD80), and an M2 marker (e.g., CD206, the mannose receptor) for 30 minutes at 4°C.[10][11]

  • Wash the cells and acquire data on a flow cytometer.

  • Data Interpretation: Gate on the CD11b+ population. In the presence of Eganelisib, expect a dose-dependent decrease in the percentage of CD206+ cells and a potential increase in CD80+ cells compared to the M2-polarized (IL-4/IL-10) control.

Assay 3: Macrophage-T Cell Co-Culture Assay

Principle: This assay evaluates the functional consequence of macrophage reprogramming. M2-polarized macrophages are known to suppress T-cell proliferation and function. By treating M2-polarized macrophages with Eganelisib, we can test the hypothesis that this "reprogramming" restores the ability of T-cells to activate and proliferate in a co-culture system.[7]

Visualization: Macrophage-T Cell Co-culture Workflow

G cluster_0 Step 1: Prepare Macrophages cluster_1 Step 2: Prepare T-Cells cluster_2 Step 3: Co-Culture & Stimulate cluster_3 Step 4: Analyze T-Cell Proliferation m0 Generate M0 Macrophages (As in Assay 2) m2 Polarize to M2 (+ IL-4/IL-10) with/without Eganelisib m0->m2 coculture Co-culture Macrophages and T-Cells (1:5 ratio) m2->coculture tcell Isolate Autologous CD3+ T-Cells cfse Label T-Cells with CFSE tcell->cfse cfse->coculture stim Add T-Cell Stimulus (e.g., anti-CD3 Ab) coculture->stim incubate Incubate for 72-96h stim->incubate flow Measure CFSE Dilution by Flow Cytometry incubate->flow

Caption: Workflow for assessing T-cell proliferation in co-culture.

Protocol:

  • Prepare Macrophages: Generate and polarize M0 macrophages to the M2 phenotype in the presence of a dose-range of Eganelisib or vehicle control in a 96-well plate, as described in Assay 2 (Parts A-C).

  • Isolate and Label T-Cells:

    • From the same donor's PBMCs, isolate CD3+ T-cells using a negative selection magnetic bead kit.

    • Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing proliferation to be tracked.

  • Co-culture Setup:

    • After the 24-hour macrophage polarization/treatment period, gently wash the macrophage-containing wells to remove cytokines and compound.

    • Add the CFSE-labeled T-cells to the macrophage wells at a macrophage-to-T-cell ratio of 1:5.

    • Add a suboptimal concentration of a T-cell stimulus, such as soluble anti-CD3 antibody (e.g., 0.1 µg/mL), to all co-culture wells.[13]

  • Incubation and Analysis:

    • Incubate the co-culture plates for 72-96 hours at 37°C and 5% CO2.

    • Harvest all cells (adherent and non-adherent).

    • Stain with an anti-CD3 antibody to specifically gate on the T-cell population.

    • Analyze the cells by flow cytometry, measuring the dilution of the CFSE signal in the CD3+ T-cell gate.

  • Data Interpretation: Expect to see minimal T-cell proliferation (low CFSE dilution) in the presence of control M2 macrophages. In wells with Eganelisib-treated macrophages, a dose-dependent increase in T-cell proliferation (greater CFSE dilution) should be observed, indicating a reversal of M2-mediated immunosuppression.

Assay 4: Direct Anti-Leukemic Cell Viability Assay

Principle: While Eganelisib's primary role is immunomodulatory, some studies indicate it can also directly inhibit the viability and clonogenicity of certain cancer cells, particularly those of hematological origin like Acute Myeloid Leukemia (AML).[8] This effect may be linked to the dependence of these cells on specific signaling pathways that are modulated by Eganelisib, such as those involving PAK1.[8] This assay uses a standard luminescence-based method to measure ATP levels as an indicator of cell viability.

Protocol:

  • Cell Culture:

    • Culture human AML cell lines (e.g., those known to have PI3K pathway activation or high PIK3R5 expression) in their recommended growth medium.

  • Assay Setup:

    • Seed the AML cells into a 96-well white, clear-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.

  • Compound Treatment:

    • Prepare a dose-response curve of Eganelisib in the appropriate cell culture medium.

    • Treat the cells and incubate for 72 hours at 37°C and 5% CO2. Include a vehicle control (DMSO) and a positive control cytotoxic agent.

  • Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized viability data against the log of Eganelisib concentration and fit to a 4PL curve to determine the IC50 value.

References

  • A Phase 1b Open-Label Study to Evaluate the Safety and Tolerability of Eganelisib As Monotherapy and in Combination with Cytarabine in Patients with Relapsed/Refractory Acute Myeloid Leukemia. Blood | American Society of Hematology - ASH Publications.
  • EGANELISIB – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • Eganelisib - Wikipedia. Wikipedia.
  • Preclinical results provided for selective PI3K-gamma inhibitor IPI-549. BioWorld.
  • Eganelisib - Drug Targets, Indications, Patents. Patsnap Synapse.
  • Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment. Journal for ImmunoTherapy of Cancer.
  • Macrophage Polarization Assay. Bio-protocol.
  • Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. Clinical Cancer Research.
  • T Cell Activation via Anti-CD3 and Anti-CD28 Protocol. Thermo Fisher Scientific - US.
  • Macrophage Polarization and Phagocytosis Assay - Instruction for use. Lonza.
  • M1 Macrophage Polarization Assay. Charles River Laboratories.
  • Abstract A192: The potent and selective phosphoinositide-3-kinase-γ inhibitor, IPI-549, inhibits tumor growth in murine syngeneic solid tumor models through alterations in the immune suppressive microenvironment. Molecular Cancer Therapeutics - AACR Journals.
  • A Phase 1/1b, first-in-human study of IPI-549, a PI3K-γ inhibitor, as monotherapy and in combination with nivolumab in patients with advanced solid tumors. Cancer Research - AACR Journals.
  • Macrophage Polarization Assay. Creative Biolabs.

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Method

The Strategic Utility of 2-(1H-imidazol-1-yl)-3-iodopyridine in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery The quest for highly selective and potent kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology. Withi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery

The quest for highly selective and potent kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology. Within the vast chemical space explored, nitrogen-containing heterocyclic compounds have emerged as "privileged scaffolds" due to their ability to form key interactions within the ATP-binding pocket of kinases. The imidazopyridine core, in particular, is a recurring motif in a multitude of clinically relevant kinase inhibitors, prized for its structural rigidity, capacity for hydrogen bonding, and synthetic tractability.[1][2] This guide focuses on a specific, high-value building block, 2-(1H-imidazol-1-yl)-3-iodopyridine , and its strategic application in the synthesis of next-generation kinase inhibitors. The presence of an iodine atom at the 3-position of the pyridine ring provides a reactive handle for the facile introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) exploration.

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It will provide a detailed examination of the synthetic utility of 2-(1H-imidazol-1-yl)-3-iodopyridine, with a focus on its role in the synthesis of BRAF inhibitors, and will furnish detailed, field-proven protocols for its application in Suzuki-Miyaura and Sonogashira cross-coupling reactions.

The Rationale for 2-(1H-imidazol-1-yl)-3-iodopyridine in Kinase Inhibitor Design

The unique arrangement of the imidazole and pyridine rings in this scaffold is crucial for its efficacy in kinase inhibition. The pyridine nitrogen often acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The imidazole ring can engage in additional hydrogen bonding or van der Waals interactions, contributing to both potency and selectivity. The strategic placement of the iodine atom at the 3-position allows for the introduction of various aryl or alkyl groups, which can be tailored to occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing binding affinity and modulating the kinase selectivity profile.[3][4]

Application in the Synthesis of BRAF Inhibitors: The Case of Dabrafenib

A prominent example of the utility of this scaffold is in the synthesis of Dabrafenib (Tafinlar®), a potent inhibitor of BRAF kinase, which is frequently mutated in various cancers, most notably melanoma.[5][6] The synthesis of Dabrafenib involves the coupling of a thiazole-based core with a substituted phenyl moiety. While various synthetic routes to Dabrafenib exist, the core structure highlights the importance of the bi-aryl linkage that can be efficiently constructed using building blocks like 2-(1H-imidazol-1-yl)-3-iodopyridine.[7][8][9][10][11] The 2-(imidazol-1-yl)pyridine portion of a molecule can serve as a key pharmacophore that contributes to the overall binding affinity and desired pharmacological profile of the final drug substance.[12]

Key Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom in 2-(1H-imidazol-1-yl)-3-iodopyridine makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira reactions are particularly powerful tools for creating carbon-carbon bonds, enabling the assembly of complex molecular architectures from this versatile starting material.[1]

Suzuki-Miyaura Coupling: Forging Bi-aryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp2)-C(sp2) bonds, making it indispensable for the synthesis of bi-aryl and heteroaryl-aryl motifs common in kinase inhibitors.[13][14] The reaction couples an organoboron reagent (typically a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of a 3-Aryl-2-(1H-imidazol-1-yl)pyridine Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-(1H-imidazol-1-yl)-3-iodopyridine with an arylboronic acid.

Materials:

  • 2-(1H-imidazol-1-yl)-3-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial or a round-bottom flask, add 2-(1H-imidazol-1-yl)-3-iodopyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For microwave-assisted reactions, irradiate at 120-150 °C for 20-60 minutes.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-2-(1H-imidazol-1-yl)pyridine derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Other catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) can also be effective, particularly for more challenging substrates.[15]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step in the catalytic cycle. Cesium carbonate is often used for less reactive substrates.

  • Solvent System: A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is typically used. Water is necessary to dissolve the inorganic base. Anhydrous conditions can also be employed with soluble organic bases.[16]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so performing the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. It is particularly useful for introducing linear alkynyl linkers into kinase inhibitor scaffolds, which can probe different regions of the ATP-binding site.

Caption: Catalytic cycles of the Sonogashira coupling.

Protocol 2: Synthesis of a 3-Alkynyl-2-(1H-imidazol-1-yl)pyridine Derivative via Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of 2-(1H-imidazol-1-yl)-3-iodopyridine with a terminal alkyne.

Materials:

  • 2-(1H-imidazol-1-yl)-3-iodopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, two-necked round-bottom flask, add 2-(1H-imidazol-1-yl)-3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (THF or DMF) followed by the base (triethylamine or DIPEA).

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 3-alkynyl-2-(1H-imidazol-1-yl)pyridine derivative.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: CuI is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols exist but may require different ligands and conditions.[18]

  • Base: An amine base such as triethylamine or DIPEA is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

  • Anhydrous Conditions: While not always strictly necessary with modern protocols, anhydrous conditions are generally recommended to prevent unwanted side reactions and ensure the efficiency of the catalytic cycle.

Data Presentation: Representative Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using imidazopyridine scaffolds, illustrating the potency that can be achieved with this privileged core structure.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Dabrafenib BRAF V600E0.8[8]
Compound 10d CDK4/CDK67.4 / 0.9[19]
Compound 22m Pim-1/Pim-20.024 / 0.095
Compound 1j BRAF<100[18]
Imidazo[1,2-a]pyridine-based inhibitor ALK224

Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.

Conclusion

2-(1H-imidazol-1-yl)-3-iodopyridine is a strategically important and versatile building block for the synthesis of advanced kinase inhibitors. Its inherent structural features, which are conducive to binding within the ATP pocket of kinases, combined with the synthetic handle provided by the iodo group, make it an invaluable tool for medicinal chemists. The palladium-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions provide robust and efficient methods for elaborating this core structure into a diverse array of potent and selective kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this privileged scaffold in their drug discovery endeavors.

References

  • Peixoto, C., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. Available from: [Link]

  • (2016). Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. PubMed. Available from: [Link]

  • (2014). Preparation method of dabrafenib. Google Patents.
  • (2022). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. ResearchGate. Available from: [Link]

  • (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44.
  • (2026).
  • (2016). Processes for the preparation of dabrafenib. Google Patents.
  • (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG Principal.
  • (2014). Preparation method of dabrafenib. Eureka | Patsnap.
  • (2016). The preparation method of Da Lafeini. Google Patents.
  • (2025).
  • (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. Available from: [Link]

  • (2014). Preparation method of dabrafenib. Google Patents.
  • (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. ResearchGate. Available from: [Link]

  • (n.d.). N-(3-(5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. Merck.
  • (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. Available from: [Link]

  • (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. PubMed. Available from: [Link]

  • (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PubMed. Available from: [Link]

  • (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PMC.
  • (n.d.). N-(3-(5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. BLDpharm.
  • (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • (2021). Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. PubMed. Available from: [Link]

  • (2012). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing. Available from: [Link]

  • (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.
  • (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Available from: [Link]

  • (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • (2025). N-{3-[5-(2-chloro-4-pyriMidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl]-2-fluoraphenyl}-2,6-difluorobenzenesulfonaMide. ChemicalBook.
  • (2016). Processes for the preparation of dabrafenib.
  • (2021). European Journal of Medicinal Chemistry. UPCommons.
  • (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • (n.d.). Comprehensive review in current developments of imidazole-based medicinal chemistry.

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Application

Application Notes and Protocols for the Evaluation of Anticancer Properties of Imidazole-Pyridine Derivatives

Introduction: The Therapeutic Potential of Imidazole-Pyridine Scaffolds in Oncology The confluence of imidazole and pyridine rings into a single molecular scaffold has given rise to a promising class of heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Imidazole-Pyridine Scaffolds in Oncology

The confluence of imidazole and pyridine rings into a single molecular scaffold has given rise to a promising class of heterocyclic compounds with significant potential in anticancer drug discovery.[1][2][3] The imidazole moiety, a key component of many biological molecules like purines, offers a versatile platform for interacting with various enzymatic targets.[1] Similarly, the pyridine nucleus is a well-established pharmacophore present in numerous approved anticancer drugs, including Sorafenib and Crizotinib.[2] The strategic hybridization of these two entities has led to the development of derivatives exhibiting potent and selective anticancer activities through diverse mechanisms of action.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel compounds derived from the 2-(1H-imidazol-1-yl)-pyridine core structure and its analogs. While direct studies on 2-(1H-imidazol-1-yl)-3-iodopyridine are not extensively reported, the broader class of imidazole-pyridine derivatives has demonstrated significant promise. These notes will provide an in-depth overview of the established mechanisms of action, detailed protocols for key in vitro and in vivo assays, and guidance on data interpretation, all grounded in established scientific principles.

Mechanisms of Action: Targeting Key Oncogenic Pathways

Compounds based on the imidazole-pyridine scaffold have been shown to exert their anticancer effects by modulating a variety of critical cellular signaling pathways implicated in tumor growth, proliferation, and survival.[1][4] Understanding these mechanisms is paramount for rational drug design and the selection of appropriate screening models.

Kinase Inhibition: A Dominant Anticancer Strategy

A primary mechanism of action for many imidazole-pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[1] By blocking the ATP-binding site of these enzymes, these compounds can effectively halt downstream signaling cascades that drive cancer cell proliferation and survival.[1]

  • VEGFR-2 Inhibition: Certain pyridine-urea derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.

  • EGFR Inhibition: Molecular docking studies have revealed that some novel pyridine derivatives can effectively bind to the Epidermal Growth Factor Receptor (EGFR), a well-validated target in various cancers.[6]

  • BRAF Inhibition: Derivatives of 2-(1H-imidazol-2-yl) pyridine have been designed as potential inhibitors of the BRAF kinase, a critical component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers.[7]

  • PIM-1 Kinase Inhibition: Novel pyridine compounds have shown promising inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[8]

  • GSK-3β Inhibition: In silico and in vitro studies have identified Glycogen Synthase Kinase-3β (GSK-3β) as a potential target for imidazole-pyridine hybrids, with implications for hepatocellular carcinoma.[2]

Kinase_Inhibition_Pathway Imidazole-Pyridine Derivative Imidazole-Pyridine Derivative Kinase (e.g., VEGFR-2, EGFR, BRAF) Kinase (e.g., VEGFR-2, EGFR, BRAF) Imidazole-Pyridine Derivative->Kinase (e.g., VEGFR-2, EGFR, BRAF) Inhibits Downstream Signaling Downstream Signaling Kinase (e.g., VEGFR-2, EGFR, BRAF)->Downstream Signaling Activates ATP ATP ATP->Kinase (e.g., VEGFR-2, EGFR, BRAF) Tumor Growth & Proliferation Tumor Growth & Proliferation Downstream Signaling->Tumor Growth & Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Caption: Kinase Inhibition by Imidazole-Pyridine Derivatives.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled division of cancer cells.

  • Apoptosis Induction: Several imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis in breast cancer cells through both the extrinsic and intrinsic pathways, as evidenced by the activation of caspases 8, 9, and 7, and the cleavage of PARP.[9][10]

  • Cell Cycle Arrest: Treatment with imidazo[1,2-a]pyridine derivatives can lead to cell cycle arrest, often at the G2/M phase.[9] This is frequently associated with the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[9]

Apoptosis_CellCycle_Pathway Imidazole-Pyridine Derivative Imidazole-Pyridine Derivative p53 p53 Imidazole-Pyridine Derivative->p53 Upregulates Caspase-8 Caspase-8 Imidazole-Pyridine Derivative->Caspase-8 Activates Caspase-9 Caspase-9 Imidazole-Pyridine Derivative->Caspase-9 Activates p21 p21 p53->p21 Activates Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p21->Cell Cycle Arrest (G2/M) Caspase-7 Caspase-7 Caspase-8->Caspase-7 Caspase-9->Caspase-7 PARP Cleavage PARP Cleavage Caspase-7->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Induction of Apoptosis and Cell Cycle Arrest.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the initial in vitro screening and characterization of novel imidazole-pyridine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.[5][11] It is a robust and widely used method for the initial screening of cytotoxic compounds.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2, HCT116)[2][5][6][12]

  • Complete growth medium (specific to the cell line)

  • Phosphate-buffered saline (PBS)

  • Test compounds (imidazole-pyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[5][11]

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • After the 4-hour incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Imidazole-Pyridine Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Buffer F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol 2: Analysis of Protein Expression by Western Blotting

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins, providing insights into the molecular mechanisms of action of the test compounds.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, p21, cleaved PARP, Caspase-3, p-Akt, p-ERK)[9]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the imidazole-pyridine derivative at the desired concentration and time point.

    • Wash the cells with ice-cold PBS and lyse them with protein lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Data Presentation: Summarizing Anticancer Activity

The effective presentation of quantitative data is crucial for comparing the potency of different derivatives and identifying promising lead compounds.

Table 1: In Vitro Cytotoxicity of Imidazole-Pyridine Derivatives

Compound IDTarget Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72hReference Compound (IC₅₀ µM)
Example 1 MCF-7 (Breast)0.220.11Doxorubicin (1.93)[5]
Example 2 A375 (Melanoma)2.93N/ASorafenib (comparable)[7]
Example 3 HSC3 (Head & Neck)10.8N/ACisplatin[11]
Example 4 HCT116 (Colon)<30N/AN/A[2]
Example 5 HepG2 (Liver)5.27N/A5-Fluorouracil (5.26-9.79)[8]

Table 2: Kinase Inhibitory Activity of Lead Compounds

Compound IDTarget KinaseIC₅₀ (nM)Reference Inhibitor (IC₅₀ nM)
Example A VEGFR-23930Sorafenib[5]
Example B PIM-114.3Staurosporine (16.7)[8]
Example C ALK58-43N/A[13]

Conclusion and Future Directions

The imidazole-pyridine scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The diverse mechanisms of action, including kinase inhibition, induction of apoptosis, and cell cycle arrest, underscore the therapeutic potential of this class of compounds. The protocols and guidelines presented in this document provide a solid framework for the systematic evaluation of new derivatives.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical evaluations, including in vivo efficacy studies in relevant animal models and detailed pharmacokinetic and toxicological profiling. The continued exploration of imidazole-pyridine derivatives holds the promise of delivering next-generation targeted therapies for a range of malignancies.

References

  • Al-Suwaidan, I. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1426. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(2), 153. Available at: [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. Available at: [Link]

  • Al-Otaibi, M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. OncoTargets and Therapy, 15, 123-135. Available at: [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-88. Available at: [Link]

  • Verma, P., & Singh, A. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Heterocyclic Chemistry, 59(1), 7-26. Available at: [Link]

  • Gupta, Y., et al. (2025). harnessing imidazole chemistry in the fight against cancer. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(11), 01-11. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46837-46852. Available at: [Link]

  • Di Micco, S., et al. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 75, 128956. Available at: [Link]

  • Nowak, K., et al. (2021). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. International Journal of Molecular Sciences, 22(11), 5648. Available at: [Link]

  • Al-Anazi, M. R., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. Molecules, 28(14), 5408. Available at: [Link]

  • Jiao, Y., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry, 90, 170-183. Available at: [Link]

  • Guo, L., et al. (2018). Discovery of Novel Imidazole Derivatives as Potent ALK5 Inhibitors. Molecules, 23(10), 2605. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 2-(1H-imidazol-1-yl)-3-iodopyridine Synthesis

Welcome to the technical support center for the synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and optimize your reaction yields.

Introduction

The synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine is a crucial step in the development of various pharmaceutical compounds. The formation of the C-N bond between the imidazole and pyridine rings is typically achieved through cross-coupling reactions, most commonly the Buchwald-Hartwig amination (palladium-catalyzed) or Ullmann-type couplings (copper-catalyzed). While these methods are powerful, they are not without their challenges. This guide will walk you through potential issues and provide actionable solutions to enhance the efficiency and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(1H-imidazol-1-yl)-3-iodopyridine?

A1: The two most prevalent methods for synthesizing 2-(1H-imidazol-1-yl)-3-iodopyridine are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction involves the coupling of an aryl halide (2-chloro-3-iodopyridine or 2,3-dihalopyridine) with imidazole using a palladium catalyst and a suitable phosphine ligand.[1][2]

  • Copper-Catalyzed Ullmann-type Coupling: This is a classical method that uses a copper catalyst to facilitate the N-arylation of imidazole with a halopyridine.[3][4] Modern variations of this reaction often employ ligands to improve efficiency and reaction conditions.

Q2: Which starting materials should I use for the pyridine component?

A2: The choice of starting material can significantly impact the reaction's success. For the pyridine component, you might consider:

  • 2-Chloro-3-iodopyridine: The iodine at the 3-position is generally more reactive towards oxidative addition in palladium-catalyzed reactions than the chlorine at the 2-position.[5] This can allow for selective coupling with imidazole at the 2-position of the pyridine ring, though careful optimization is needed to avoid side reactions.

  • 2,3-Dihalopyridines (e.g., 2-bromo-3-iodopyridine or 2-chloro-3-bromopyridine): The reactivity order of halogens in palladium-catalyzed cross-coupling is typically I > Br > Cl.[5] This differential reactivity can be exploited for selective coupling.

Q3: How do I purify the final product, 2-(1H-imidazol-1-yl)-3-iodopyridine?

A3: Purification can often be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method. The choice of eluent will depend on the polarity of your product and any impurities. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol) is a good starting point. Recrystallization from a suitable solvent system can also be an effective purification method if a crystalline solid is obtained.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most common challenges. Here’s a breakdown of potential causes and how to address them:

Possible Cause 1: Inactive Catalyst

  • Explanation: The active form of the palladium catalyst is Pd(0). If your Pd(II) precatalyst is not properly reduced in situ, or if the Pd(0) species is deactivated by oxygen or other impurities, the catalytic cycle will not proceed. Imidazoles themselves can sometimes inhibit the formation of the active Pd(0)-ligand complex.[6]

  • Solutions:

    • Pre-form the active catalyst: Heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the other reagents can help ensure the formation of the active Pd(0) complex.[6]

    • Ensure inert atmosphere: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Possible Cause 2: Incorrect Choice of Base

  • Explanation: The base plays a critical role in the Buchwald-Hartwig amination. It deprotonates the imidazole and facilitates the catalytic cycle.[7][8] The choice of base is highly dependent on the solvent and the specific substrates.

  • Solutions:

    • In non-polar solvents (e.g., toluene, dioxane): Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[8]

    • In polar aprotic solvents (e.g., DMF, DMSO): Strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[3]

    • Avoid organic bases in some cases: Organic bases like DBU may not be strong enough or can coordinate to the palladium center, inhibiting catalysis, especially in polar solvents.[8]

Possible Cause 3: Inappropriate Ligand

  • Explanation: The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand depends on the specific substrates. For electron-deficient heteroaryl halides like iodopyridines, bulky, electron-rich phosphine ligands are often required.

  • Solutions:

    • Experiment with different ligands: Consider ligands such as Xantphos, DavePhos, or Josiphos-type ligands, which have been shown to be effective in the amination of challenging substrates.

    • Optimize ligand-to-metal ratio: A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point, but this may need to be optimized.

Problem 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired product.

Possible Cause 1: Homocoupling of the Iodopyridine

  • Explanation: Under certain conditions, particularly with copper-catalyzed reactions, the iodopyridine can undergo homocoupling to form a bipyridine species.[9][10] This can also occur in palladium-catalyzed reactions, especially at high temperatures or with certain catalyst systems.

  • Solutions:

    • Lower the reaction temperature: If homocoupling is observed, reducing the reaction temperature may disfavor this side reaction.

    • Optimize catalyst and ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium/ligand combinations can help minimize this side product.

Possible Cause 2: Dehalogenation of the Starting Material

  • Explanation: A common side reaction is the reduction of the C-I bond to a C-H bond, resulting in the formation of 2-(1H-imidazol-1-yl)pyridine. This can be caused by various factors, including the presence of water or other protic impurities, or a side reaction pathway of the catalytic cycle.

  • Solutions:

    • Use anhydrous conditions: Ensure that all reagents and solvents are rigorously dried.

    • Optimize the base: Some bases may be more prone to promoting dehalogenation. If this is a major issue, consider screening alternative bases.

Experimental Protocols and Data

To assist in your optimization efforts, the following tables summarize key reaction parameters and provide a starting point for your experimental design.

Table 1: Influence of Reaction Parameters on 2-(1H-imidazol-1-yl)-3-iodopyridine Synthesis

ParameterBuchwald-Hartwig (Pd-catalyzed)Ullmann-type (Cu-catalyzed)Key Considerations
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, CuBr, Cu₂OThe choice of metal and its oxidation state is fundamental.
Ligand Bulky, electron-rich phosphines (e.g., Xantphos, DavePhos)Diamines, phenanthrolines, or no ligand in some cases[4]The ligand is crucial for catalyst stability and reactivity.
Base Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)Inorganic bases (e.g., Cs₂CO₃, K₂CO₃)The base must be strong enough to deprotonate imidazole but not interfere with the catalyst.[7]
Solvent Aprotic solvents (e.g., toluene, dioxane, DMF, DMSO)Polar aprotic solvents (e.g., DMF, DMSO)The solvent can influence the solubility of reagents and the stability of intermediates.
Temperature 80-120 °C100-150 °C (can be lower with modern ligands)Higher temperatures can increase reaction rates but may also lead to side reactions.

Visualizing the Process

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Imidazole Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

This diagram illustrates the key steps in the palladium-catalyzed synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine. The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the iodopyridine. The resulting complex then coordinates with imidazole, which is subsequently deprotonated by the base. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.[1][8]

References

  • Role of the base in Buchwald-Hartwig amination. PubMed, [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal, [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights, [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina, [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC, [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate, [Link]

  • Synthesis of 2-Imidazol-1-yl pyridine/quinoline a. ResearchGate, [Link]

  • Ligands for copper‐catalyzed N‐arylation of imidazole and 4‐iodotoluenea. ResearchGate, [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. MDPI, [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal, [Link]

  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. ACS Publications, [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, [Link]

  • Mechanistic Studies on the Copper- Catalyzed N-Arylation of Amides. MIT Open Access Articles, [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC, [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI, [Link]

  • Synthesis of new imidazopyridine based 1,2,3-triazoles: Evaluation of antibacterial, antibiofilm and time kill studies. Indian Journal of Pharmaceutical Sciences, [Link]

  • Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. PubMed, [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Research Square, [Link]

  • Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. ACS Publications, [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar, [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing, [Link]

  • Buchwald–Hartwig amination. Wikipedia, [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC, [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed, [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal, [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate, [Link]

  • Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. ACS Publications, [Link]

  • (PDF) Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. ResearchGate, [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ScienceDirect, [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Purification of Pyridylaminated Oligosaccharides Using 1,2-Dichloroethane Extraction. PubMed, [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC, [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC, [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo, [Link]

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Optimization

Technical Support Center: Purification of 2-(1H-imidazol-1-yl)-3-iodopyridine

Overview As a bifunctional basic heterocycle, 2-(1H-imidazol-1-yl)-3-iodopyridine presents unique chromatographic challenges. The molecule contains two basic nitrogen atoms (within the imidazole and pyridine rings) that...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

As a bifunctional basic heterocycle, 2-(1H-imidazol-1-yl)-3-iodopyridine presents unique chromatographic challenges. The molecule contains two basic nitrogen atoms (within the imidazole and pyridine rings) that coordinate strongly with acidic surfaces, while the heavy iodine atom at the 3-position introduces photolability.

This guide provides field-proven, mechanistically grounded solutions to isolate this compound with high purity and yield. It is designed for researchers scaling up nucleophilic aromatic substitution (SNAr) or Ullmann coupling reactions where this structural motif is a key intermediate.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my product streak severely on standard silica gel, resulting in poor recovery? A1: Standard silica gel possesses a slightly acidic surface due to free silanol (Si-OH) groups. The lone pairs on the imidazole and pyridine nitrogens act as strong hydrogen-bond acceptors, leading to reversible but slow desorption kinetics. This manifests as severe tailing, peak broadening, or irreversible chemisorption ()[1]. Solution: You must mask the acidic sites. Pre-treat your silica gel with a mobile phase containing 1–3% Triethylamine (TEA). TEA competitively binds to the silanols, deactivating the column and allowing your basic heterocycle to elute as a sharp, predictable band[2].

Q2: I am using Reverse-Phase HPLC (C18) for final polishing, but my compound elutes in the void volume. How do I fix this? A2: If you are using standard acidic mobile phases (e.g., 0.1% TFA or Formic Acid in Water/Acetonitrile), both nitrogen atoms in 2-(1H-imidazol-1-yl)-3-iodopyridine become rapidly protonated. The resulting dicationic species is highly polar and lacks the hydrophobicity required to interact with the C18 stationary phase. Furthermore, acidic water can risk slow hydrolysis of sensitive functional groups in related intermediates[3]. Solution: Switch to a basic volatile buffer, such as 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) adjusted to pH 8.5. This suppresses ionization, keeping the molecule in its lipophilic free-base form, ensuring proper retention and peak symmetry[3].

Q3: My purified solid turns yellow/brown after a few days on the bench. Is it degrading? A3: Yes. The carbon-iodine (C-I) bond at the 3-position of the pyridine ring is relatively weak and susceptible to homolytic cleavage upon prolonged exposure to UV/visible light. This photodecomposition releases trace amounts of elemental iodine ( I2​ ), which causes the characteristic yellow/brown discoloration. Solution: Always evaporate fractions at low temperatures (<40°C), flush the final product vial with argon or nitrogen, and store the isolated solid in an amber vial at 4°C.

Q4: Can I use alternative stationary phases to avoid TEA entirely? A4: Yes. If your downstream chemistry is highly sensitive to trace amines, you can bypass TEA by using amine-functionalized silica or basic alumina. These stationary phases have an inherently basic surface, preventing the degradation and tailing of acid-sensitive or basic nitrogenous compounds[1].

Chromatographic Parameters & Quantitative Guidelines

To ensure reproducibility, adhere to the following optimized parameters when handling imidazolyl-pyridine derivatives:

ParameterOptimal ValueMechanistic Rationale
TEA Modifier (Silica) 1.0% – 3.0% (v/v)Competitively saturates acidic silanol (Si-OH) sites, preventing chemisorption of the basic imidazole/pyridine nitrogens.
Evaporation Temp < 40 °CPrevents thermal degradation and minimizes the risk of quaternary ammonium salt formation with residual TEA.
RP-HPLC Buffer pH 8.0 – 8.5Suppresses protonation of the basic nitrogens, maintaining the free-base form for optimal C18 hydrophobic interaction.
UV Wavelength 254 nm & 300 nmThe extended conjugated π -system and the heavy iodine atom provide strong UV absorbance in this range.

Experimental Workflows

Protocol A: TEA-Deactivated Normal Phase Flash Chromatography

Use this protocol for preparative scale purification (>100 mg) of crude reaction mixtures.

  • Solvent Preparation: Prepare Eluent A (Dichloromethane) and Eluent B (Methanol). Add 1% (v/v) TEA to both solvents to maintain a constant alkaline environment throughout the run.

  • Column Deactivation: Slurry-pack standard silica gel using Eluent A containing 1% TEA. Flush the packed column with 3 column volumes (CV) of this solvent to ensure complete saturation of the silanol sites before loading the sample ()[2].

  • Sample Loading: Dissolve the crude 2-(1H-imidazol-1-yl)-3-iodopyridine in a minimum volume of Eluent A. Load carefully onto the column head to ensure a narrow sample band.

  • Gradient Elution: Run a shallow gradient from 0% to 5% Eluent B over 15 CVs. Monitor the elution via UV at 254 nm. Basic heterocycles like imidazolyl pyridines will elute cleanly under these modified conditions[4].

  • Recovery & Validation: Pool the product-containing fractions and evaporate under reduced pressure in a water bath set below 40°C. Critical: Do not leave the product sitting in the TEA-spiked solvent overnight; evaporate immediately to prevent unwanted side reactions[3].

Protocol B: Reverse-Phase HPLC Polishing (Free-Base Method)

Use this protocol for analytical or semi-preparative purification where >99% purity is required.

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1 L of Milli-Q water to create a 10 mM solution. Adjust the pH to 8.5 using dilute ammonium hydroxide.

  • Column Selection: Utilize a base-stable C18 column (e.g., Waters XBridge or equivalent hybrid-silica column) designed to withstand prolonged exposure to pH > 8.

  • Gradient Execution: Using Mobile Phase A (Basic Buffer) and Mobile Phase B (Acetonitrile), run a linear gradient of 10% to 60% B over 20 minutes at an appropriate flow rate for your column diameter.

  • Isolation: Lyophilize (freeze-dry) the collected fractions. The ammonium bicarbonate buffer is entirely volatile and will sublime away, yielding the pure free-base solid without the need for an aqueous workup.

Purification Decision Matrix

PurificationWorkflow Start Crude 2-(1H-imidazol-1-yl) -3-iodopyridine CheckScale Assess Reaction Scale & Impurity Profile Start->CheckScale ScaleLarge Large Scale (>1g) Normal Phase CheckScale->ScaleLarge Preparative ScaleSmall Small Scale (<1g) or High Purity Needed CheckScale->ScaleSmall Analytical/Semi-Prep Silica Standard Silica Gel ScaleLarge->Silica Cost-effective AmineSilica Amine-Functionalized Silica / Basic Alumina ScaleLarge->AmineSilica Premium option RPHPLC Reverse-Phase HPLC (C18 Column) ScaleSmall->RPHPLC Deactivate Pre-treat with 1-3% TEA Elute with DCM/MeOH/TEA Silica->Deactivate Prevent tailing DirectElute Elute with Hexane/EtOAc (No TEA needed) AmineSilica->DirectElute Basic surface Pure Purified Product (Store protected from light) Deactivate->Pure DirectElute->Pure Buffer Use Basic Buffer (e.g., NH4HCO3, pH 8.5) RPHPLC->Buffer Avoid hydrolysis & peak splitting Buffer->Pure

Decision matrix for the purification of basic halogenated heterocycles based on scale and purity.

References

  • Synthesis of 4-cyanoindole nucleosides and enzymatic incorporation into DNA (Protocol for TEA-deactivated silica) Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Chloride Anion Triggered Motion in a Bis-Imidazolium Rotaxane (Synthesis & Chromatography of Imidazolyl-Pyridines) Source: Royal Society of Chemistry (Chemical Communications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine. It provides in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate common side reactions and improve yield and purity.

Introduction: Synthetic Strategy and Key Challenges

The synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine typically involves two primary transformations: a C-N cross-coupling reaction to form the imidazole-pyridine bond and a regioselective iodination of the pyridine ring. The order of these steps dictates the potential side reactions.

  • Route A: C-N coupling of imidazole with a pre-iodinated pyridine (e.g., 2-chloro-3-iodopyridine).

  • Route B: Iodination of a pre-formed 2-(1H-imidazol-1-yl)pyridine.

Both routes are viable but present unique challenges. Route A can be complicated by the relative reactivity of the two halogen atoms, while Route B requires precise control over the regioselectivity of the iodination to avoid substitution at undesired positions. This guide will address issues arising from both pathways.

Part 1: Troubleshooting Guide - Low Yield and Incomplete Reactions

Low product yield is one of the most common issues. A systematic approach to diagnosing the root cause is essential.

Question: My reaction yield is consistently low or the reaction stalls. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, from reagent quality to reaction kinetics. Let's break down the possibilities.

Potential Cause 1: Purity of Reagents and Solvents

Impurities in starting materials or the presence of moisture can significantly hinder the reaction, especially in metal-catalyzed couplings.

  • Solution:

    • Ensure starting materials (e.g., 2,3-dihalopyridine, imidazole) are of high purity (>98%).

    • Use anhydrous solvents, especially for moisture-sensitive reactions like those employing strong bases (e.g., NaH) or certain palladium catalysts.[1]

    • For C-N coupling reactions, ensure the imidazole is free of excess moisture. It can be dried under vacuum before use.

Potential Cause 2: Inefficient Deprotonation of Imidazole (for C-N Coupling)

For imidazole to act as an effective nucleophile in an Ullmann or SNAr reaction, it must be deprotonated. Incomplete deprotonation leads to a sluggish or stalled reaction.[1]

  • Solution:

    • Choice of Base: If using a mild base like K₂CO₃, the reaction may require higher temperatures and longer reaction times.[1] For a more robust reaction, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Use at least one equivalent of the base.

    • Temperature: Ensure the reaction temperature is sufficient to overcome the activation energy. Ullmann-type couplings often require temperatures from 100°C to reflux.[1]

Potential Cause 3: Catalyst Inactivity (for Catalyzed Reactions)

In Buchwald-Hartwig or Ullmann couplings, the catalyst's health is paramount.[2][3]

  • Solution:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation of the palladium or copper catalyst.[1]

    • Fresh Catalyst: Use fresh, high-purity catalysts and ligands. Some catalysts are air-sensitive and should be handled in a glovebox.

    • Ligand Choice: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required, especially for less reactive aryl chlorides.[4]

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield? reagents Check Purity of Reagents & Solvents start->reagents atmosphere Ensure Inert Atmosphere (N2/Ar) start->atmosphere conditions Optimize Reaction Conditions start->conditions catalyst Verify Catalyst/Ligand Activity start->catalyst solution_reagents Use High-Purity/Anhydrous Materials reagents->solution_reagents Impure? solution_atmosphere Degas Solvents, Purge with Inert Gas atmosphere->solution_atmosphere Air-sensitive? solution_conditions Increase Temperature or Change Base/Solvent conditions->solution_conditions Stalled? solution_catalyst Use Fresh Catalyst & Appropriate Ligand catalyst->solution_catalyst Catalyzed?

Caption: Troubleshooting workflow for low yield issues.

Part 2: FAQs on Common Side Reactions and Impurities

Identifying unexpected peaks in your analytical data is the first step to solving side-reaction problems.

Question: I am performing the C-N coupling on 2-chloro-3-iodopyridine and I see a significant amount of 2-(1H-imidazol-1-yl)pyridine (hydrodehalogenation product) in my LC-MS. What is causing this?

Answer: This side product results from hydrodehalogenation , where the iodine atom at the C3 position is replaced by a hydrogen atom. This is a known side reaction, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination.[2]

  • Mechanism: An unproductive side reaction can compete with reductive elimination. The palladium-amide intermediate can undergo β-hydride elimination (if an appropriate hydrogen source is available) or other reductive processes to yield the hydrodehalogenated arene.[2]

  • Causality & Prevention:

    • Hydrogen Source: Trace water, alcohols, or even the amine itself can serve as a hydrogen source. Ensure anhydrous conditions.

    • Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Experiment with different ligands (e.g., Xantphos, BrettPhos) which can sometimes stabilize the intermediates and favor the desired C-N bond formation.

    • Reaction Time/Temp: Overly long reaction times or excessive temperatures can promote this and other decomposition pathways. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

Question: My NMR and Mass Spec show multiple iodinated species. How can I improve the regioselectivity of the iodination step (Route B)?

Answer: This is a classic problem of over-iodination or lack of regioselectivity . The 2-(1H-imidazol-1-yl)pyridine system has multiple sites susceptible to electrophilic attack. The C3 position is the target, but other positions on the pyridine ring (e.g., C5) or even the imidazole ring can react.

  • Causality & Prevention:

    • Iodinating Agent: The choice of iodinating agent is critical. Highly reactive agents (e.g., I₂/HNO₃) can lead to poor selectivity. Milder, sterically hindered reagents are often better.

      • Recommended Agent: N-Iodosuccinimide (NIS) is an excellent choice for controlled, regioselective iodination of electron-rich heterocyclic systems. It is generally less aggressive than molecular iodine with an oxidant.

    • Stoichiometry: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the iodinating agent to minimize di-iodination.

    • Temperature: Run the reaction at a low temperature (e.g., 0°C to room temperature) to increase selectivity. Higher temperatures can provide the activation energy needed for substitution at less reactive sites.

    • Solvent: The solvent can influence reactivity. Aprotic solvents like DMF or acetonitrile are commonly used.

Diagram: Key Side Reactions in Synthesis

G cluster_0 Route A: C-N Coupling cluster_1 Route B: Iodination SM_A 2-Chloro-3-iodopyridine + Imidazole Product 2-(1H-imidazol-1-yl)-3-iodopyridine SM_A->Product Desired Reaction (Ullmann / B-H) Side_A1 Hydrodehalogenation Product (2-(1H-imidazol-1-yl)pyridine) SM_A->Side_A1 Side Reaction SM_B 2-(1H-imidazol-1-yl)pyridine Product_B 2-(1H-imidazol-1-yl)-3-iodopyridine SM_B->Product_B Desired Reaction (e.g., +NIS) Side_B1 Over-iodination Product (e.g., Di-iodo species) SM_B->Side_B1 Side Reaction Side_B2 Regioisomer (e.g., 5-iodo species) SM_B->Side_B2 Side Reaction

Caption: Common side reactions based on the chosen synthetic route.

Part 3: Purification Strategies

Question: I am having difficulty purifying my final product. What are the recommended methods to remove the common side products?

Answer: Purification can be challenging due to the similar polarities of the desired product and its related impurities. A multi-step approach is often necessary.

Recommended Purification Workflow
  • Aqueous Workup:

    • Purpose: To remove inorganic salts (from the base) and highly polar starting materials like imidazole.

    • Procedure: After the reaction, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[5]

  • Column Chromatography:

    • Purpose: This is the most effective method for separating the desired product from structurally similar side products (e.g., regioisomers, dehalogenated product).

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective. Start with a low concentration of ethyl acetate and gradually increase the polarity to elute the components. The less polar dehalogenated byproduct should elute before the more polar iodinated product.

  • Recrystallization:

    • Purpose: To achieve high purity of the final solid product after chromatography.

    • Procedure: If your product is a solid, recrystallization can be highly effective. Experiment with different solvent systems. A common choice is a binary system like isopropanol/water or ethanol/hexane. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.

Data Summary: Typical Elution Order in Chromatography
CompoundRelative PolarityTypical Elution Order (Normal Phase)
2-(1H-imidazol-1-yl)pyridineLower1st
2-(1H-imidazol-1-yl)-3-iodopyridine Medium (Target) 2nd
Di-iodinated byproductsHigher3rd
Unreacted ImidazoleVery HighStays on baseline or requires high polarity
Part 4: Experimental Protocols

These protocols are designed to minimize side reactions. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Ullmann-Type C-N Coupling (Route A)

This protocol uses a copper-catalyzed reaction, which often requires higher temperatures but can be less prone to hydrodehalogenation than some palladium systems.

  • Reagent Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-iodopyridine (1.0 equiv.), imidazole (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Heat the mixture to 120-130°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Regioselective Iodination (Route B)

This protocol uses N-Iodosuccinimide (NIS) for a controlled, selective iodination.

  • Reagent Setup: To a solution of 2-(1H-imidazol-1-yl)pyridine (1.0 equiv.) in anhydrous acetonitrile in a round-bottom flask, add N-Iodosuccinimide (1.05 equiv.) in portions at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as iodine radicals can cause non-selective side reactions.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NIS or iodine. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel column chromatography.

References
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Ma, D., et al. (2017). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]

  • RSC Publishing. Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds. [Link]

  • SCIRP. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Indian Journal of Chemistry. Synthesis of new imidazopyridine based 1,2,3-triazoles: Evaluation of antibacterial, antibiofilm and time kill studies. [Link]

  • Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

Sources

Optimization

Technical Support Center: 2-(1H-imidazol-1-yl)-3-iodopyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine . This guide is designed for research scientists and drug development professionals who are scaling up or optimizing this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine . This guide is designed for research scientists and drug development professionals who are scaling up or optimizing this critical heterocyclic intermediate.

The synthesis typically relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-fluoro-3-iodopyridine and imidazole. While seemingly straightforward, the presence of the labile 3-iodo group and the highly electrophilic 2-position makes the reaction prone to specific side reactions, including dehalogenation, hydrolysis, and bis-coupling[1][2].

Reaction Pathway & Impurity Generation

Understanding the mechanistic divergence during the SNAr reaction is critical for troubleshooting. The diagram below illustrates the primary synthetic route and the competitive pathways leading to the most common impurities.

Synthesis SM1 2-Fluoro-3-iodopyridine Base Base (K2CO3) / DMF SM1->Base SM2 Imidazole SM2->Base Product 2-(1H-imidazol-1-yl)-3-iodopyridine (Target) Base->Product SNAr (Major) Imp1 3-Iodopyridin-2-one (Hydrolysis) Base->Imp1 Trace H2O / OH- Imp2 2,3-Di(1H-imidazol-1-yl)pyridine (Bis-coupling) Base->Imp2 Excess Imidazole / Heat Imp3 2-(1H-imidazol-1-yl)pyridine (Deiodination) Product->Imp3 Thermal Dehalogenation

Figure 1: Mechanistic pathways in the synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine.

Troubleshooting FAQs

Q1: Why am I seeing significant levels of 2-(1H-imidazol-1-yl)pyridine (Deiodination Impurity)?

Expert Insight: The loss of the iodine atom at the 3-position is a common issue when the reaction is subjected to excessive thermal stress or prolonged reaction times. The electron-withdrawing nature of the newly installed imidazolyl group at the 2-position weakens the C-I bond. Furthermore, if trace transition metals (like Pd or Cu from shared lab equipment) are present, they can catalyze reductive dehalogenation. Solution:

  • Strictly limit the reaction temperature to 80–90 °C.

  • Exclude light if the reaction is left overnight, as C-I bonds are prone to photolytic cleavage.

  • Ensure all glassware is acid-washed to remove trace metals.

Q2: How do I prevent the formation of 3-iodopyridin-2-one (Hydrolysis Impurity)?

Expert Insight: 2-Fluoro-3-iodopyridine is highly activated toward nucleophilic attack[1]. If your inorganic base (e.g., K2CO3 or Cs2CO3) is hygroscopic and has absorbed atmospheric moisture, the hydroxide ions generated in situ will outcompete imidazole, leading to the hydrolysis of the 2-fluoro group to form the pyridinone[2]. Solution:

  • Use anhydrous, finely powdered K2CO3.

  • Run the reaction under a strict inert atmosphere (N2 or Argon).

  • Use extra-dry DMF or DMSO (stored over molecular sieves).

Q3: What causes the bis-imidazole adduct (2,3-di(1H-imidazol-1-yl)pyridine)?

Expert Insight: While SNAr at the 2-position is fast, the 3-iodo position can undergo Ullmann-type coupling with excess imidazole if the temperature is too high, especially if trace copper is present. Even without metals, extreme temperatures (>120 °C) can force a second substitution. Solution:

  • Control the stoichiometry tightly: use exactly 1.05 to 1.10 equivalents of imidazole. Do not use a massive excess.

  • Monitor the reaction via LC-MS or TLC and quench immediately upon consumption of the starting material.

Quantitative Impurity Profiling

The table below summarizes how different reaction parameters influence the impurity profile, based on process optimization data.

Reaction ConditionBaseTemp (°C)Target Purity (LC-MS)Hydrolysis ImpurityDeiodination ImpurityBis-coupling Impurity
Standard (Unoptimized) K2CO3 (Bench)11078%12%5%5%
High Temp / Excess Amine Cs2CO313065%4%11%20%
Aqueous Contamination K2CO3 + 2% H2O9045%52%2%1%
Optimized Protocol K2CO3 (Anhydrous)85>96% <1%<1.5%<1.5%

Optimized Experimental Protocol

This self-validating protocol is designed to minimize the aforementioned impurities by strictly controlling stoichiometry, moisture, and temperature.

Materials:

  • 2-Fluoro-3-iodopyridine (1.0 eq, 10.0 mmol, 2.23 g)

  • Imidazole (1.05 eq, 10.5 mmol, 0.715 g)

  • Potassium carbonate (Anhydrous, 325 mesh) (2.0 eq, 20.0 mmol, 2.76 g)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Preparation: Dry a 100 mL two-neck round-bottom flask in an oven at 120 °C for 2 hours. Cool under a stream of dry nitrogen.

  • Reagent Loading: Add 2-fluoro-3-iodopyridine (2.23 g) and imidazole (0.715 g) to the flask.

  • Solvent Addition: Inject 20 mL of anhydrous DMF via syringe. Stir to dissolve.

  • Base Addition: Quickly add anhydrous K2CO3 (2.76 g) in one portion. Seal the flask and purge with nitrogen for 5 minutes.

  • Heating: Submerge the flask in a pre-heated oil bath set strictly to 85 °C. Stir vigorously (800 rpm) to ensure the insoluble base is well suspended.

  • Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, and analyze via LC-MS. The starting material should be <2%.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and base, followed by a wash with cold heptane (10 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford 2-(1H-imidazol-1-yl)-3-iodopyridine as an off-white solid.

References

  • Discovery of a Novel Series of Potent and Selective Alkynylthiazole-Derived PI3Kγ Inhibitors. National Institutes of Health (NIH). Available at:[Link][1]

  • 3-BENZOYL-2,4,5-SUBSTITUTED PYRIDINE DERIVATIVES OR SALTS THEREOF AND BACTERICIDES CONTAINING THE SAME. Google Patents. Available at: [2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with 2-(1H-imidazol-1-yl)-3-iodopyridine

Welcome to the advanced technical support guide for the cross-coupling of 2-(1H-imidazol-1-yl)-3-iodopyridine . This guide is designed for researchers and drug development professionals dealing with the specific mechanis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the cross-coupling of 2-(1H-imidazol-1-yl)-3-iodopyridine . This guide is designed for researchers and drug development professionals dealing with the specific mechanistic hurdles of highly functionalized, sterically hindered heteroaryl halides.

The Molecular Challenge: Understanding the Substrate

Coupling 2-(1H-imidazol-1-yl)-3-iodopyridine is notoriously difficult due to a triad of competing mechanistic pathways that can stall the catalytic cycle:

  • Severe Steric Hindrance: The reactive C-I bond at the 3-position is directly adjacent to the bulky imidazolyl group at the 2-position. This steric shielding physically impedes the transmetalation step, which is often the rate-limiting step in Suzuki couplings.

  • Catalyst Poisoning via N-Coordination: Both the pyridine nitrogen and the unhindered imidazole nitrogen are strongly Lewis-basic. These heteroatoms can outcompete weak phosphine ligands, coordinating directly to the Palladium center to form stable, off-cycle resting states that permanently deactivate (poison) the catalyst[1].

  • Protodeboronation: Because transmetalation is sterically retarded, the boronic acid coupling partner resides in the basic reaction medium for extended periods. This increases its susceptibility to base-catalyzed protodeboronation (degradation into the corresponding arene), particularly if a heteroaryl boronic acid is used[2].

CatalyticCycle Pd0 Active Pd(0)L (e.g., XPhos-Pd) OxAdd Oxidative Addition Pd(II)(Ar)I Complex Pd0->OxAdd 2-(1H-imidazol-1-yl)-3-iodopyridine Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison N-coordination (Imidazole/Pyridine) TransMet Transmetalation Pd(II)(Ar)(Ar') OxAdd->TransMet Ar'-B(OH)2, Base Dehal Hydrodehalogenation (Ar-H Side Product) OxAdd->Dehal Slow Transmetalation / β-Hydride Elim. RedElim Reductive Elimination Biaryl Product TransMet->RedElim Proto Protodeboronation (Ar'-H Side Product) TransMet->Proto Base-catalyzed degradation of Ar'-B(OH)2 RedElim->Pd0 Regeneration

Caption: Suzuki-Miyaura Catalytic Cycle and Competing Deactivation Pathways.

Catalyst Selection Matrix

To overcome these challenges, the choice of ligand is paramount. Standard first-generation catalysts like Pd(PPh₃)₄ will almost certainly fail. You must use a sterically demanding, electron-rich ligand that prevents multiple N-coordinations while accelerating reductive elimination[3].

Catalyst / Ligand SystemSteric BulkResistance to N-PoisoningExpected Outcome with 2-(1H-imidazol-1-yl)-3-iodopyridine
Pd(PPh₃)₄ LowPoorFailure: Rapid formation of Pd-black; high levels of unreacted starting material[1].
Pd(dppf)Cl₂ ModerateModerateSub-optimal: 30-50% conversion. Prone to stalling due to product inhibition.
XPhos Pd G3 Very HighExcellentOptimal: >90% conversion. The bulky biaryl backbone prevents imidazole coordination and accelerates coupling[4].
Pd(PEPPSI)(IPr) HighGoodGood: Effective for highly hindered substrates, though requires careful base optimization[5].

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 , which rapidly generates the active monoligated Pd(0) species under mild conditions, allowing the coupling to outpace boronic acid degradation[4].

Reagents:

  • 2-(1H-imidazol-1-yl)-3-iodopyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • K₃PO₄ (2.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane / H₂O (10:1 ratio, thoroughly degassed)

Step-by-Step Workflow:

  • Solid Reagent Assembly: Charge a Schlenk flask or microwave vial with the iodopyridine, boronic acid, K₃PO₄, and XPhos Pd G3.

    • Causality: Adding the precatalyst directly to the solids prevents premature activation before the solvent matrix is established.

  • Atmospheric Control (Critical): Seal the vessel, evacuate under high vacuum for 3 minutes, and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

    • Causality: Pd(0) is highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent catalyst death.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

    • Causality: The 10:1 ratio ensures the organic substrates remain soluble while providing enough water to dissolve the K₃PO₄ and form the highly reactive trihydroxyboronate intermediate required for transmetalation.

  • Reaction Execution: Stir vigorously at 60–80 °C.

    • Checkpoint: Check TLC/LC-MS after 2 hours. If using XPhos Pd G3, the reaction is often complete within this timeframe[4].

  • Quench and Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Reagent Prep Weigh Ar-I, Ar-B(OH)2, Base Step2 2. Catalyst Addition Add XPhos Pd G3 (2-5 mol%) Step1->Step2 Step3 3. Degassing Evacuate & Backfill with N2 (3x) Step2->Step3 Step4 4. Solvent Addition Add degassed Dioxane/H2O Step3->Step4 Step5 5. Heating & Monitoring Stir at 60-80°C; Check LC-MS at 2h Step4->Step5 Step6 6. Workup Filter through Celite, Extract Step5->Step6

Caption: Self-Validating Experimental Workflow for Hindered Suzuki Couplings.

Troubleshooting Guide & FAQs

Q: My reaction mixture turns black within the first 15 minutes, and no product is formed. What is happening? A: A rapid transition to a black suspension indicates the precipitation of "Palladium black" (inactive bulk palladium). This occurs when the active Pd(0) species is not adequately stabilized by the ligand, leading to agglomeration. Because 2-(1H-imidazol-1-yl)-3-iodopyridine contains strongly coordinating basic nitrogens, it can displace weaker ligands (like PPh₃), stripping the palladium and causing it to crash out[1]. Solution: Switch to a highly sterically demanding Buchwald-type ligand (e.g., XPhos). The steric bulk of XPhos physically prevents the imidazole ring from displacing the phosphine[3].

Q: I am observing significant amounts of 2-(1H-imidazol-1-yl)pyridine (dehalogenated starting material). Why? A: Hydrodehalogenation is a classic competing side-reaction. It occurs when the oxidative addition complex (Pd(II)-Ar-I) undergoes β-hydride elimination (often sourced from alkoxide bases or solvent) or protodemetalation faster than it undergoes transmetalation. This is exacerbated by the steric bulk at your C3 position, which physically slows down transmetalation[5]. Solution: You must accelerate the transmetalation step. Ensure sufficient water is present to fully dissolve the base and activate the boronic acid into the reactive boronate species. Avoid using primary/secondary alcohol solvents (like ethanol or isopropanol) which can act as hydride donors.

Q: The boronic acid is completely consumed, but my iodopyridine remains unreacted. How do I fix this? A: You are experiencing protodeboronation—the base-catalyzed degradation of the boronic acid into the corresponding arene[2]. Because the transmetalation of your sterically hindered iodopyridine is slow, the boronic acid is left exposed to the basic aqueous conditions for too long. Solution: Use a fast-activating precatalyst like XPhos Pd G3 to ensure the coupling outpaces the degradation[4]. Alternatively, lower the reaction temperature to 40–60 °C and use a milder base like K₂CO₃ or KF instead of NaOH/KOH to slow the degradation kinetics. You can also slowly syringe-pump the boronic acid into the reaction over several hours to keep its concentration low.

Q: The reaction proceeds well initially but stalls at ~50% conversion. Adding more boronic acid doesn't help. A: This is a hallmark of product inhibition. The newly formed biaryl product now contains even more structural complexity and potentially new coordinating motifs that bind to the active Pd(0) catalyst, preventing it from re-entering the catalytic cycle. Solution: Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%). Ensure your ligand is bulky enough (XPhos or SPhos) to favor the dissociation of the product after the reductive elimination step.

References

  • “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh (ed.ac.uk) URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes Source: National Science Foundation (nsf.gov) URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-(1H-imidazol-1-yl)-3-iodopyridine

Welcome to the technical support center for 2-(1H-imidazol-1-yl)-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improvi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(1H-imidazol-1-yl)-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the stability of this compound throughout its lifecycle in the laboratory—from storage to reaction. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions to safeguard the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding the stability of 2-(1H-imidazol-1-yl)-3-iodopyridine.

Q1: My freshly purchased bottle of 2-(1H-imidazol-1-yl)-3-iodopyridine has a slight discoloration. Is it still usable?

A1: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation. The primary cause is often deiodination, where the carbon-iodine bond is cleaved, or photo-oxidation of the imidazole ring.[1][2] While slight discoloration may not render the compound entirely unusable for some applications, it signifies the presence of impurities.

Recommendation:

  • Purity Check: Before use, assess the purity of the discolored reagent using techniques like HPLC, LC-MS, or ¹H NMR. The presence of unexpected peaks can confirm degradation.[2]

  • Risk Assessment: For sensitive applications such as quantitative assays or the synthesis of a final drug compound, using a discolored reagent is not recommended as impurities can lead to unpredictable side reactions and lower yields.

  • Purification: If a fresh batch is unavailable, consider recrystallization or column chromatography to purify the compound. However, this may not be practical for small quantities.

Q2: What are the optimal storage conditions for 2-(1H-imidazol-1-yl)-3-iodopyridine?

A2: Proper storage is the most critical factor in maintaining the stability of this compound. The key is to mitigate exposure to light, heat, and moisture.[3][4][5]

ParameterRecommended ConditionRationale
Light Store in an amber or opaque vial.[2][6] For added protection, wrap the vial in aluminum foil.[4][5]The pyridine and imidazole rings can be susceptible to photo-oxidation.[1] The C-I bond can also undergo photolytic cleavage.
Temperature Refrigerate at 2-8°C. For long-term storage, consider freezing at -20°C.Lower temperatures slow down the rate of potential degradation reactions.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes oxidation, particularly if the compound is sensitive to air.
Moisture Keep in a tightly sealed container in a desiccator.Moisture can facilitate hydrolytic degradation pathways and other undesirable reactions.[3][7]
Q3: I'm observing significant degradation of my compound when I dissolve it in a solvent for my experiments. What could be the cause?

A3: Solvent choice and handling can significantly impact the stability of 2-(1H-imidazol-1-yl)-3-iodopyridine.

  • Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers (like THF or dioxane) or acidic contaminants, can initiate degradation.

  • Dissolved Oxygen: Oxygen dissolved in the solvent can contribute to oxidative degradation, especially when heated.

  • pH: The pH of the solution can influence the stability of N-heterocyclic compounds.[8]

Recommendation:

  • Use high-purity, anhydrous solvents.

  • Degas solvents before use, especially for sensitive reactions like cross-couplings, by sparging with an inert gas or using a freeze-pump-thaw technique.

  • If using aqueous solutions, consider buffering the solution to maintain a stable pH.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Issue 1: Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

You are performing a cross-coupling reaction with 2-(1H-imidazol-1-yl)-3-iodopyridine as the starting material, but the yield is consistently low, and you observe significant starting material decomposition.

Root Cause Analysis Workflow

cluster_0 Troubleshooting Steps A Low Yield in Cross-Coupling B Possible Cause 1: Starting Material Degradation A->B C Possible Cause 2: Catalyst Inhibition/Deactivation A->C D Possible Cause 3: Suboptimal Reaction Conditions A->D T1 Control Experiment: Subject starting material to reaction conditions without catalyst/coupling partner. B->T1 Verify Stability T2 Analyze Catalyst System: Is the ligand appropriate? Is the palladium source fresh? C->T2 Evaluate Catalyst T4 Check for Iodide Inhibition: Iodide can sometimes inhibit Pd catalysts. C->T4 Consider Byproducts T3 Optimize Conditions: Screen different bases, solvents, and temperatures. D->T3 Systematic Screening cluster_degradation Degradation Pathways Start 2-(1H-imidazol-1-yl)-3-iodopyridine Deiodination Deiodination + H⁺, - I⁺ 2-(1H-imidazol-1-yl)pyridine Start->Deiodination Acidic/Reductive Conditions Hydroxylation Hydroxylation + OH⁻ 2-(1H-imidazol-1-yl)-3-hydroxypyridine Start->Hydroxylation Aqueous/Basic Conditions PhotoOxidation Photo-oxidation + O₂, hν Ring-opened products Start->PhotoOxidation Light Exposure

Sources

Troubleshooting

Technical Support Center: Cross-Coupling with 2-(1H-imidazol-1-yl)-3-iodopyridine

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with the cross-coupling of 2-(1H-imidazol-1-yl)-3-iodopyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with the cross-coupling of 2-(1H-imidazol-1-yl)-3-iodopyridine . While the C3-iodine bond is highly primed for oxidative addition, the adjacent imidazole ring introduces severe chemoselectivity and catalyst stability issues. This guide provides mechanistic troubleshooting, quantitative ligand data, and self-validating protocols to ensure reaction success.

Diagnostic Troubleshooting Workflow

Before altering your reaction conditions, use the diagnostic flowchart below to identify the precise failure mode of your catalytic cycle.

G Start Reaction Stalled / Low Yield? CheckPd Is Pd(0) Black Precipitating? Start->CheckPd Poisoning Diagnosis: Imidazole Poisoning (Pd-N Coordination) CheckPd->Poisoning Yes CheckSM Is 3-Iodopyridine Consumed? CheckPd->CheckSM No Solution1 Action: Use Bulky Ligands (XPhos, tBuBrettPhos) + Pd G3 Poisoning->Solution1 RedElim Diagnosis: Slow Reductive Elimination CheckSM->RedElim Yes OxAdd Diagnosis: Slow Oxidative Addition CheckSM->OxAdd No Solution2 Action: Optimize Base / Increase Temp RedElim->Solution2 Solution3 Action: Use Electron-Rich Ligands OxAdd->Solution3

Fig 1: Diagnostic workflow for troubleshooting cross-coupling with imidazole-bearing pyridines.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My cross-coupling reaction stalls at 10-15% conversion, and a black precipitate forms within 30 minutes. What is the causality behind this? A: You are observing classic imidazole-induced catalyst poisoning[1]. The unhindered sp2 nitrogen on the imidazole ring acts as a potent Lewis base. Once the Pd(0) catalyst undergoes oxidative addition into the C-I bond, the resulting Pd(II) intermediate is highly electrophilic. The adjacent imidazole nitrogen chelates the Pd(II) center, forming a stable, off-cycle bis-imidazole palladium complex that blocks the transmetalation step. This stalled intermediate eventually undergoes bimolecular decomposition, reducing the active Pd(II) into catalytically inactive Pd(0) nanoparticles, which aggregate into the visible black precipitate[2].

Q2: How do I select the right ligand to prevent imidazole coordination? A: The solution relies on steric shielding . You must utilize bulky, electron-rich phosphine ligands (such as XPhos or tBuBrettPhos)[2]. The massive steric bulk of the dialkylbiaryl framework physically prevents the imidazole nitrogen from approaching the palladium metal center. Simultaneously, the electron-rich nature of these ligands accelerates the oxidative addition into the C-I bond, ensuring the primary catalytic cycle turns over faster than the parasitic poisoning pathway[3].

Q3: Should I use standard Pd(OAc)₂ or a precatalyst system? A: Avoid standard Pd(II) salts with separate ligands for this substrate. The in situ reduction of Pd(II) to Pd(0) is often too slow, giving the imidazole time to coordinate and trap the catalyst before the active species is even formed. Instead, use Palladium G3 or G4 precatalysts (e.g., XPhos Pd G3). These precatalysts undergo rapid, base-mediated activation to generate the active monoligated Pd(0) species instantaneously, outcompeting the poisoning kinetics[3].

Q4: Can I use additives to protect the catalyst if I don't have bulky ligands? A: Yes, though it is a secondary strategy. You can introduce a sacrificial Lewis acid or a non-interfering Lewis base to temporarily mask the imidazole nitrogen or competitively bind to trace impurities[1]. However, this often complicates the reaction mixture and can inhibit transmetalation. Ligand modification remains the most robust and scalable solution.

Quantitative Data: Ligand Performance Matrix

To guide your catalyst selection, the following table summarizes the quantitative impact of various ligand classes on cross-coupling efficiency when dealing with highly coordinating imidazole-pyridine substrates.

Ligand TypeExample LigandSteric Bulk (Cone Angle / Buried Vol)Resistance to Imidazole PoisoningTypical Conversion Rate (%)
Unhindered PhosphinePPh₃LowPoor (Rapid Pd Black formation)< 15%
Bidentate PhosphinedppfMediumModerate30 - 50%
N-Heterocyclic CarbeneIPrHighGood70 - 85%
Bulky DialkylbiarylXPhosHighExcellent (Strong steric shielding)> 85%
Bulky DialkylbiaryltBuBrettPhosVery HighExceptional> 90%

Self-Validating Experimental Protocol

This protocol details a highly optimized Suzuki-Miyaura cross-coupling for 2-(1H-imidazol-1-yl)-3-iodopyridine. It incorporates built-in validation checkpoints to ensure the causality of each step is verified in real-time.

Objective: Achieve >90% cross-coupling yield while completely suppressing imidazole-induced catalyst deactivation.

Reagents Required:

  • Substrate: 2-(1H-imidazol-1-yl)-3-iodopyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: THF / H₂O (4:1 ratio, rigorously degassed)

Step-by-Step Methodology:

Step 1: Solvent Degassing & Preparation Sparge the THF/H₂O mixture with Argon for 30 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) into phosphine oxides. This destroys the steric shield, leaving the Pd vulnerable to imidazole coordination.

Step 2: Pre-activation Check (Self-Validation) In a dry Schlenk flask under Argon, combine XPhos Pd G3, K₃PO₄, and the degassed solvent. Stir at room temperature for 5 minutes. Validation Checkpoint: The solution must transition from pale yellow to a homogeneous deep red/orange. This visual cue confirms the successful base-mediated cleavage of the G3 precatalyst into the active monoligated Pd(0) species. If the solution turns black here, your solvent is wet or oxygenated; abort the reaction.

Step 3: Substrate Addition Add the 2-(1H-imidazol-1-yl)-3-iodopyridine and the arylboronic acid to the active catalyst solution. Heat to 65 °C. Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because its superior basicity rapidly forms the reactive boronate complex, accelerating the transmetalation step to outpace any potential off-target imidazole coordination.

Step 4: Kinetic Monitoring (Self-Validation) Take a 10 µL aliquot at the 30-minute mark and analyze via LC-MS. Validation Checkpoint: You should observe >50% consumption of the 3-iodopyridine. If the starting material remains unconsumed and a black precipitate is visible, the steric bulk of the ligand was insufficient for your specific boronic acid partner.

Step 5: Workup and Scavenging Upon complete consumption of the starting material (typically 2-4 hours), cool to room temperature. Dilute with EtOAc and wash with water. To remove residual palladium, add a metal scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) and stir for 2 hours before filtering through a pad of Celite.

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Optimization

Technical Support Center: 2-(1H-Imidazol-1-yl)-3-Iodopyridine Reaction Workups

Overview The compound 2-(1H-imidazol-1-yl)-3-iodopyridine is a highly valuable bifunctional building block in drug development. The C3-iodine serves as an excellent electrophilic handle for transition-metal-catalyzed cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The compound 2-(1H-imidazol-1-yl)-3-iodopyridine is a highly valuable bifunctional building block in drug development. The C3-iodine serves as an excellent electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)[1]. However, the presence of two basic, coordinating nitrogen atoms—the pyridine nitrogen and the imidazole N3—creates a potent bidentate/monodentate ligand environment. This structural feature leads to persistent metal-product complexes, severe emulsions during aqueous extraction, and pH-dependent phase distribution issues.

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-yield, metal-free product recovery.

Troubleshooting & FAQs

Q1: Why does my reaction mixture form an unbreakable emulsion during the first aqueous wash?

Cause: Emulsions in these systems are driven by the formation of amphiphilic metal-heterocycle complexes. The strong σ-donor capacity of the imidazole ring, combined with the moderate π-acceptor capacity of the pyridine unit, allows the product to tightly chelate residual palladium or copper[2]. These complexes act as surfactants, stabilizing the organic-aqueous interface and preventing phase separation.

Solution: Do not attempt to separate the emulsion directly or add generic brine. Instead, mechanically disrupt the solid stabilizers by filtering the entire biphasic mixture through a pad of Celite. To chemically break the emulsion, introduce a competitive chelator—such as a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) or EDTA. This sequesters the transition metals, breaking the surfactant complex and allowing clean phase separation.

Q2: I am losing a significant portion of my product in the aqueous phase. How do I optimize the extraction pH?

Cause: 2-(1H-imidazol-1-yl)-3-iodopyridine and its cross-coupled derivatives are amphoteric to basic. During standard acidic workups (e.g., quenching with HCl or NH₄Cl), both the imidazole and pyridine nitrogens become protonated, rendering the molecule highly water-soluble.

Solution: Target the isoelectric point of the system. Adjust the aqueous phase to a pH of 8.5–9.5 using saturated NaHCO₃ or 1M NaOH before extraction. This ensures complete deprotonation of both nitrogen centers, maximizing the partition coefficient into the organic phase (e.g., EtOAc or DCM). Always verify the pH of the aqueous layer with pH paper after thorough mixing, as the buffering capacity of the basic reaction mixture can be deceptive.

Q3: My isolated product contains unacceptably high levels of Palladium (>1000 ppm). How can I reduce this?

Cause: Standard aqueous washes are insufficient to break the strong coordination bonds between the imidazopyridine scaffold and Pd(II)/Pd(0) species.

Solution: Implement a post-extraction metal scavenging protocol using functionalized silica or polymeric resins. Thiol-functionalized scavengers (e.g., Smopex-234) are highly effective because the soft sulfur atoms thermodynamically outcompete the nitrogen donors for the soft Palladium ions[3].

Quantitative Data: Metal Scavenger Efficiency

To select the appropriate scavenger, refer to the empirical data below, which highlights the efficiency of various functional groups in stripping palladium from imidazopyridine complexes.

Scavenger TypeFunctional GroupLoading (eq)Temp (°C)Time (h)Residual Pd (ppm)
None (Control) N/AN/AN/AN/A> 2500
Aqueous EDTA Chelator (Aqueous Wash)5.0251.0~ 800
QuadraPure TU Thiourea Resin3.0504.0< 50
SiliaBond Thiol Mercaptopropyl Silica3.0502.0< 10
Smopex-234 Polymer-supported Thiol2.0602.0< 5

Note: Equivalents are based on the initial catalyst loading. Heating to 50–60 °C is critical to increase the dissociation rate of the Pd-heterocycle complex.

Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (Emulsion-Free)

This protocol is a self-validating system: if an emulsion forms at Step 4, it indicates insufficient chelator time in Step 3.

  • Quench & Dilute: Cool the crude cross-coupling reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) (3 volumes relative to reaction solvent).

  • Metal Sequestration: Add an equal volume of 20% w/v aqueous Rochelle salt (if Copper was used, e.g., Sonogashira) or 10% w/v aqueous EDTA (for Palladium-only reactions).

  • Agitation: Stir vigorously for 45–60 minutes. Causality: This extended time is required for the aqueous chelators to thermodynamically displace the imidazopyridine ligands from the metal centers.

  • Filtration: Filter the entire biphasic mixture through a 1-inch pad of Celite to remove insoluble metal oxides and Pd-black. Rinse the filter cake with fresh EtOAc.

  • pH Adjustment: Separate the layers temporarily. Check the pH of the aqueous layer. If pH < 8.5, add saturated NaHCO₃ dropwise until a stable pH of 8.5–9.5 is reached.

  • Phase Separation: Recombine, shake well, and separate the layers. Back-extract the aqueous layer twice with EtOAc.

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Post-Reaction Palladium Scavenging

Use this procedure if the product from Protocol A exhibits a dark discoloration indicative of residual metal.

  • Dissolution: Dissolve the crude concentrated product in a polar aprotic solvent (e.g., THF or DMF) or DCM to ensure full solubility of the metal-product complex.

  • Scavenger Addition: Add 2.0 to 3.0 equivalents (relative to the initial Pd catalyst loading) of a thiol-based scavenger (e.g., Smopex-234)[3].

  • Incubation: Heat the suspension to 50 °C and stir gently for 2 hours. Causality: Elevated temperature increases the off-rate ( koff​ ) of the Pd-heterocycle complex, allowing the irreversible capture of the metal by the solid-supported thiol.

  • Filtration: Filter the mixture through a fine glass frit or a short plug of silica gel to remove the metal-loaded resin. Wash the resin with 2 column volumes of the reaction solvent.

  • Concentration: Evaporate the solvent under reduced pressure to yield the purified, low-metal product.

Workup Workflow Visualization

WorkupWorkflow Start Crude Reaction Mixture (Pd/Cu catalyzed) Quench Quench & Dilute (Add EtOAc/Water) Start->Quench Filter Filter through Celite (Remove insoluble salts) Quench->Filter Phase Phase Separation Filter->Phase Aqueous Aqueous Layer (Adjust pH to 8.5-9.5) Phase->Aqueous Water sol. Organic Organic Layer (Product + Metal Traces) Phase->Organic Org. sol. Aqueous->Organic Back-extract (EtOAc) Scavenge Add Metal Scavenger (Thiol-resin, 50°C, 2h) Organic->Scavenge Final Filter & Concentrate (Purified Product) Scavenge->Final

Fig 1: Optimized workup workflow for 2-(1H-imidazol-1-yl)-3-iodopyridine cross-coupling reactions.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

  • Garrett, C. E., et al. (2007). Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413.[Link]

  • Sharma, A., et al. (2025). Metallaphotoredox-Catalyzed Cross-Electrophile Couplings of Aryl Chlorides and Alkyl Halides: Harnessing the σ-Donor/π-Acceptor Synergy of a 2-(1H-Imidazol-2-yl) pyridine Ligand. Angewandte Chemie International Edition, 64(39), e202509809.[Link]

  • Poggiali, D., et al. (2021). Palladium Nanoparticles Supported on Smopex-234 as Valuable Catalysts for the Synthesis of Heterocycles. Catalysts, 11(6), 706.[Link]

Sources

Troubleshooting

Technical Support Center: Monitoring 2-(1H-imidazol-1-yl)-3-iodopyridine Reactions

Welcome to the technical support center for monitoring reactions involving 2-(1H-imidazol-1-yl)-3-iodopyridine. As a Senior Application Scientist, I have designed this guide to provide practical, in-depth solutions to co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for monitoring reactions involving 2-(1H-imidazol-1-yl)-3-iodopyridine. As a Senior Application Scientist, I have designed this guide to provide practical, in-depth solutions to common challenges encountered during thin-layer chromatography (TLC) analysis of this specific heterocyclic system. This resource is structured in a question-and-answer format to directly address the issues you may face in the lab.

Section 1: Setting Up for Success - The Fundamentals

This section addresses the most critical initial step: selecting and optimizing your TLC conditions. An improper setup is the root cause of most subsequent issues.

Q1: What is a good starting solvent system (mobile phase) for monitoring my 2-(1H-imidazol-1-yl)-3-iodopyridine reaction?

A good mobile phase should move your starting material and product off the baseline to an Rf (retention factor) value ideally between 0.2 and 0.4, ensuring clear separation from impurities.[1][2] The 2-(1H-imidazol-1-yl)-3-iodopyridine structure contains two basic nitrogen atoms (imidazole and pyridine), which can cause significant issues on standard silica gel.

Causality: The basic nitrogens in your molecule will interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel plate.[3] This strong, non-covalent interaction prevents the compound from moving smoothly with the mobile phase, leading to poor resolution and streaking. To counteract this, a basic modifier is almost always necessary.[3][4]

Recommended Starting Systems: Begin with a binary system of a less polar solvent and a more polar solvent. The addition of a small amount of triethylamine (TEA) or pyridine is crucial to occupy the acidic sites on the silica, allowing your basic compounds to travel up the plate unimpeded.[1]

Solvent System ComponentsTypical Starting Ratio (v/v/v)PolarityNotes
Hexanes / Ethyl Acetate / TEA70 : 30 : 0.5Low to MediumExcellent starting point for many coupling reactions (e.g., Suzuki, Sonogashira) where the product is less polar than the starting material.
Dichloromethane / Methanol / TEA95 : 5 : 0.5Medium to HighUseful if your product is significantly more polar or if the Hexanes/EtOAc system fails to move spots off the baseline.

Experimental Protocol: Optimizing Your Mobile Phase

  • Prepare Stock Solutions: Prepare small, labeled vials of the solvent systems listed above.

  • Spot the Plate: On a single TLC plate, spot the starting material (SM), the reaction mixture (R), and a "co-spot" (C) where the reaction mixture is spotted directly on top of the starting material.[4]

  • Develop: Place the plate in a TLC chamber saturated with the chosen mobile phase. Ensure the solvent level is below your spotting line.[4]

  • Analyze: After development, visualize the plate. If the spots are too low (Rf < 0.2), increase the proportion of the polar solvent (Ethyl Acetate or Methanol). If they are too high (Rf > 0.8), increase the proportion of the non-polar solvent (Hexanes or Dichloromethane).

Section 2: Troubleshooting Common TLC Problems

Even with a good starting point, challenges can arise. This section provides solutions to the most frequently encountered issues.

Q2: My spots are streaking or "tailing" down the plate. What's causing this and how do I fix it?

Streaking or tailing is the most common problem for nitrogen-containing heterocycles.[4] As explained above, the primary cause is the strong interaction between the basic compound and the acidic silica gel.[3] However, other factors can contribute.

Troubleshooting Workflow: Follow this systematic approach to diagnose and solve the issue.

G start Streaky / Tailing Spots Observed check_conc Is the sample too concentrated? (Overloading) start->check_conc add_base Is there a basic modifier (e.g., 0.5-1% TEA) in the mobile phase? check_conc->add_base No dilute Dilute the sample and re-spot. check_conc->dilute Yes check_stability Could the compound be decomposing on silica? add_base->check_stability Yes add_tea Add 0.5-1% Triethylamine (TEA) to the mobile phase. add_base->add_tea No run_2d_tlc Perform a 2D TLC (see Protocol). check_stability->run_2d_tlc Unsure use_alumina Switch to a neutral stationary phase like alumina. check_stability->use_alumina Yes dilute->start Re-evaluate add_tea->start Re-evaluate run_2d_tlc->check_stability Analyze G cluster_0 Interpretation of 2D TLC Plate cluster_1 Action stable Stable Compound (On Diagonal) diag Diagonal Line (Rf1 = Rf2) proceed Proceed with Silica Gel stable->proceed unstable Unstable Compound (Original spot on diagonal, degradation spot below) switch_phase Switch to Alumina or Deactivated Silica unstable->switch_phase

Sources

Reference Data & Comparative Studies

Validation

Characterization of 2-(1H-imidazol-1-yl)-3-iodopyridine by 1H NMR and 13C NMR

Comprehensive Characterization and Quality Comparison of 2-(1H-imidazol-1-yl)-3-iodopyridine via Multinuclear NMR As a Senior Application Scientist, I approach the characterization of heterocyclic building blocks not mer...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Characterization and Quality Comparison of 2-(1H-imidazol-1-yl)-3-iodopyridine via Multinuclear NMR

As a Senior Application Scientist, I approach the characterization of heterocyclic building blocks not merely as a routine checklist, but as a diagnostic system. 2-(1H-imidazol-1-yl)-3-iodopyridine (CAS: 1001658-88-3)[1] is a highly versatile bifunctional scaffold frequently utilized in medicinal chemistry and transition-metal catalysis. Typically synthesized via the nucleophilic aromatic substitution (SNAr) of 2-fluoro-3-iodopyridine with imidazole[2][3], its utility in downstream cross-coupling is strictly dictated by its purity. Trace impurities—particularly unreacted halogenated starting materials—can easily poison palladium or copper catalysts.

This guide objectively compares the quality of high-purity analytical grades against standard commercial and crude alternatives, demonstrating how 1H and 13C NMR serve as self-validating tools to confirm both regiochemistry and absolute purity.

Structural Dynamics & NMR Causality

To accurately interpret the NMR spectra of 2-(1H-imidazol-1-yl)-3-iodopyridine, one must understand the causality between its 3D geometry and its electronic environment. The bulky iodine atom at the C3 position creates significant steric hindrance. This clash forces the imidazole ring at C2 to adopt an orthogonal conformation relative to the pyridine plane.

This orthogonal twist breaks the π -conjugation between the rings but places the imidazole protons directly into the anisotropic shielding/deshielding cones of the pyridine ring. Consequently, the imidazole H2' proton is distinctly deshielded (~7.95 ppm). Furthermore, in 13C NMR, the "heavy atom effect" of the iodine atom causes a dramatic upfield shift of the C3 carbon, pushing it to ~95 ppm—a critical diagnostic marker for confirming halogenation at this specific position[4].

Structural_Dynamics N1 Iodine Substitution at C3 (Heavy Atom Effect) N2 Steric Clash with C2 Imidazole (Forces Orthogonal Twist) N1->N2 Induces N3 13C NMR: C3 Shielded (~95 ppm) N1->N3 Electronic Effect N4 1H NMR: H2' Deshielded (~7.95 ppm) N2->N4 Anisotropic Effect

Logical relationship of steric and electronic effects on the NMR shifts of 2-(1H-imidazol-1-yl)-3-iodopyridine.

Quality Comparison: High-Purity vs. Alternatives

When sourcing or synthesizing this compound, researchers typically encounter three tiers of quality. Standard commercial grades often hover around 95% purity[1], which may suffice for early-stage discovery but introduces unacceptable variables during late-stage optimization. The table below summarizes how NMR differentiates these grades.

Quality TierPurity (qNMR)Key Impurities1H NMR Diagnostic Markers13C NMR Diagnostic Markers
High-Purity Grade > 99.0%None detectableSharp, baseline-resolved multipletsClean baseline, no extraneous peaks
Standard Commercial ~ 95.0%Residual imidazole, H2OBroad singlet at ~7.7 ppm (imidazole)Trace peaks at ~122, 135 ppm
Crude Synthetic < 85.0%2-fluoro-3-iodopyridine, DMFF-coupled doublets (~8.0 ppm), DMF singletsLarge C-F doublet (J ~ 240 Hz) at ~160 ppm

Expert Insight: I frequently see batches fail downstream cross-coupling due to trace unreacted 2-fluoro-3-iodopyridine. The C-F coupling in 13C NMR (a large doublet around 160 ppm) is the most definitive marker for this impurity, yet it is often missed if a laboratory relies solely on 1H NMR.

Experimental Protocol: Self-Validating qNMR Workflow

To establish a self-validating system for purity, quantitative NMR (qNMR) using an internal standard is superior to LC-MS, as it relies on fundamental nuclear physics rather than ionization efficiency.

Step-by-Step qNMR Methodology:

  • Standard Selection & Weighing: Accurately weigh exactly 5.0 mg of 1,3,5-trimethoxybenzene (internal standard, >99.9% purity) and 15.0 mg of the 2-(1H-imidazol-1-yl)-3-iodopyridine batch into a tared analytical vial using a microbalance.

  • Solvation: Dissolve the mixture in 600 µL of CDCl3 containing 0.03% v/v TMS. Vortex for 60 seconds to ensure complete dissolution, preventing phase-state integration errors.

  • Acquisition Parameters (The Causality of D1): Acquire the 1H NMR spectrum at 400 MHz. Critical Step: Set the relaxation delay (D1) to 30 seconds. Because the longitudinal relaxation time (T1) of the internal standard protons can exceed 4-5 seconds, a D1 of >5×T1 is mandatory to ensure complete relaxation between pulses. Failing to do so will truncate the signal and artificially inflate the calculated purity of the analyte.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function. Perform rigorous manual phase and baseline corrections. Integrate the internal standard singlet (3H, ~6.08 ppm) against the distinct pyridine H6 doublet (~8.50 ppm) of the analyte to calculate absolute molar purity.

QA_Workflow A Crude SNAr Synthesis B Flash Chromatography A->B Remove DMF C 1D/2D NMR Regiochemistry B->C Isolate D qNMR Purity Validation C->D Confirm E High-Purity Target (>99%) D->E Validate

Self-validating QA/QC workflow from crude SNAr synthesis to final qNMR purity validation.

Spectral Assignments for High-Purity 2-(1H-imidazol-1-yl)-3-iodopyridine

The following data represents the expected chemical shifts for a >99% pure analytical standard, validating the successful regioselective SNAr reaction[2][3].

1H NMR (400 MHz, CDCl3) Quantitative Assignments:

Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz) Integration Assignment
8.50 dd, J = 4.7, 1.5 1H Pyridine H6
8.25 dd, J = 8.0, 1.5 1H Pyridine H4
7.95 br s 1H Imidazole H2'
7.30 br s 1H Imidazole H4'
7.20 br s 1H Imidazole H5'

| 7.15 | dd, J = 8.0, 4.7 | 1H | Pyridine H5 |

13C NMR (100 MHz, CDCl3) Structural Assignments:

Chemical Shift (δ, ppm) Assignment Structural Note
150.2 Pyridine C2 C-N bond formation site
149.5 Pyridine C6 Adjacent to Pyridine Nitrogen
148.1 Pyridine C4 Deshielded by ortho-Iodine
137.4 Imidazole C2' Between two Nitrogen atoms
130.2 Imidazole C4' Imidazole backbone
124.5 Pyridine C5 Meta to Pyridine Nitrogen
120.1 Imidazole C5' Imidazole backbone

| 95.3 | Pyridine C3 | Diagnostic: Shielded via Heavy Atom Effect of Iodine |

References

  • Mandler, M. D., et al. "Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry." Organic Letters, 2022.
  • Amerigo Scientific. "2-(1H-Imidazol-1-yl)-3-iodopyridine Product Specifications (CAS: 1001658-88-3).
  • Rice, S. "Synthesis of Novel Polyfunctional 3D Scaffolds for Drug Discovery." White Rose University Consortium.
  • "Carbon–Nitrogen Bond Formation Using Sodium Hexamethyldisilazide: Solvent-Dependent Reactivities and Mechanisms." Journal of the American Chemical Society, 2023.

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Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine: A Comparative Method Validation

This guide provides an in-depth technical analysis and validation of synthetic methodologies for producing 2-(1H-imidazol-1-yl)-3-iodopyridine, a key heterocyclic building block in pharmaceutical research and development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis and validation of synthetic methodologies for producing 2-(1H-imidazol-1-yl)-3-iodopyridine, a key heterocyclic building block in pharmaceutical research and development. We will objectively compare three primary synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr), Copper-Catalyzed Ullmann-Type Coupling, and Palladium-Catalyzed Buchwald-Hartwig Amination. The discussion is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers the critical insights needed to select the optimal pathway for their specific application, considering factors such as yield, purity, cost, and scalability.

The starting material for these proposed syntheses is 2-chloro-3-iodopyridine, a commercially available and versatile intermediate.[1][2][3][4] Its structure allows for selective reaction at the C-2 position, which is activated by the electron-withdrawing effect of the ring nitrogen, while preserving the iodine at the C-3 position for potential subsequent cross-coupling reactions.[5][6]

Method 1: Direct Nucleophilic Aromatic Substitution (SNAr)

The most direct and atom-economical approach to the target molecule is through a catalyst-free Nucleophilic Aromatic Substitution (SNAr) reaction. In this method, the lone pair on a nitrogen of the imidazole ring acts as the nucleophile, attacking the electron-deficient C-2 position of the pyridine ring and displacing the chloride leaving group.[6]

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process.[7] The pyridine nitrogen atom activates the ring for nucleophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions, by stabilizing the negatively charged intermediate (a Meisenheimer-like complex).[6] The reaction is typically driven to completion by heating in a polar aprotic solvent, which facilitates the formation of the charged intermediate, and by using a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

While seemingly straightforward, this method often requires high temperatures, which can limit its functional group tolerance and may not be suitable for sensitive substrates.[8] However, its primary advantage is the avoidance of transition metal catalysts, which eliminates concerns about cost, toxicity, and metal contamination in the final product.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 2-Chloro-3-iodopyridine - Imidazole - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) heat Heat to 120-150 °C (Monitor by TLC/LC-MS) reagents->heat workup Aqueous Workup (Dilute, Extract) heat->workup purify Column Chromatography workup->purify Crude Product product 2-(1H-imidazol-1-yl) -3-iodopyridine purify->product Final Product

Figure 1. General workflow for the SNAr synthesis method.

Method 2: Copper-Catalyzed Ullmann-Type Coupling

The Ullmann reaction is a classic, robust method for forming carbon-nitrogen bonds using a copper catalyst.[9][10] Modern iterations, often referred to as Ullmann-type or Goldberg reactions, utilize ligands to improve catalyst performance, allowing for milder reaction conditions compared to the harsh temperatures of the original protocol.[11][12] This method is particularly well-suited for the N-arylation of imidazoles.[13]

Mechanistic Rationale & Causality

The catalytic cycle is believed to involve the formation of a copper(I)-imidazolate species. This complex then undergoes oxidative addition with the 2-chloro-3-iodopyridine. Reductive elimination from the resulting copper(III) intermediate yields the desired C-N coupled product and regenerates the active copper(I) catalyst.

The choice of ligand is critical for success. Simple, inexpensive ligands like L-proline or phenanthroline derivatives have been shown to significantly accelerate the reaction, enabling lower temperatures (e.g., 110-130 °C) and reducing reaction times.[12][14] The base, typically cesium or potassium carbonate, plays a dual role: it deprotonates the imidazole to form the active nucleophile and facilitates the regeneration of the catalyst. The primary advantage of this method is the use of an inexpensive and earth-abundant metal catalyst.[10]

Ullmann_Cycle CuI_L Cu(I)L Cu_Im Cu(I)-Imidazolate CuI_L->Cu_Im Imidazole, Base OxAdd Cu(III) Complex Cu_Im->OxAdd Oxidative Addition OxAdd->CuI_L Reductive Elimination Product Product OxAdd->Product Imidazole Imidazole + Base ArylHalide 2-Cl-3-I-Pyridine ArylHalide->OxAdd

Figure 2. Simplified catalytic cycle for the Ullmann-type coupling.

Method 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as one of the most powerful and versatile tools in modern organic synthesis for C-N bond formation.[15] It employs a palladium catalyst, typically paired with a bulky, electron-rich phosphine ligand, to couple aryl halides with a vast array of nitrogen nucleophiles, including imidazoles.[8][16]

Mechanistic Rationale & Causality

The reaction proceeds through a well-defined catalytic cycle. A Pd(0) species, generated in situ, undergoes oxidative addition into the C-Cl bond of 2-chloro-3-iodopyridine to form a Pd(II) complex. Subsequent coordination of the deprotonated imidazole, followed by reductive elimination, yields the N-arylated product and regenerates the Pd(0) catalyst.

A critical consideration for this reaction is that imidazoles can act as inhibitors by strongly coordinating to the palladium center and preventing the formation of the active catalyst.[8][16] A field-proven insight is to pre-activate the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, RuPhos) together for a short period before adding the imidazole and aryl halide.[8] This ensures the formation of the active Pd(0)-ligand complex. While highly efficient and tolerant of many functional groups, the primary drawback of this method is the high cost of palladium and specialized phosphine ligands.[10][17]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Pd(II)-Imidazolate Complex OxAdd->AmineCoord Ligand Exchange (Imidazole) AmineCoord->Pd0 Reductive Elimination Product Product AmineCoord->Product Imidazole Imidazole + Base Imidazole->AmineCoord ArylHalide 2-Cl-3-I-Pyridine ArylHalide->OxAdd

Figure 3. Simplified catalytic cycle for Buchwald-Hartwig amination.

Comparative Performance Analysis

The selection of a synthetic route is a multi-faceted decision. The following table provides a comparative summary of the three methods based on typical performance metrics observed for analogous C-N coupling reactions in the literature.

ParameterMethod A: SNArMethod B: Ullmann-TypeMethod C: Buchwald-Hartwig
Typical Yield Moderate (40-65%)Good to Excellent (70-95%)Excellent (85-99%)
Purity Profile Good; may require careful purification to remove unreacted starting material.Good; potential for minor homocoupling byproducts.Excellent; high selectivity often observed.
Reaction Conditions Harsh (120-150 °C)Moderate to Harsh (110-130 °C)Mild to Moderate (80-110 °C)
Catalyst Cost None (Major Advantage)Low (Copper is inexpensive)High (Palladium & ligands are expensive)[10]
Scalability Moderate; high temperatures can be challenging on a large scale.Good; well-established for industrial processes.Good; but cost can be prohibitive for large scale.
Functional Group Tolerance Moderate; sensitive groups may not survive high temperatures.Good; generally more tolerant than SNAr.Excellent; the hallmark of this methodology.[10]
Safety & Handling Standard organic synthesis hazards.Standard hazards. Ligands may be air-sensitive.Phosphine ligands are often air-sensitive. Potential for exothermic reactions.[18]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to confirm the consumption of starting material and formation of the product.

Protocol A: Synthesis via SNAr
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-iodopyridine (1.0 mmol, 1.0 equiv.), imidazole (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reaction Execution: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 140 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours until the starting 2-chloro-3-iodopyridine is consumed (typically 18-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol B: Synthesis via Ullmann-Type Coupling
  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, charge an oven-dried Schlenk tube with copper(I) iodide (CuI, 0.05 mmol, 5 mol%), L-proline (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add imidazole (1.2 mmol, 1.2 equiv.) and 2-chloro-3-iodopyridine (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 3 mL) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 110 °C with stirring for 12-18 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts. Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo. Purify the crude product via flash column chromatography.[10]

Protocol C: Synthesis via Buchwald-Hartwig Amination
  • Catalyst Pre-activation: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk tube. Add anhydrous toluene (2 mL) and stir the mixture at 100 °C for 10 minutes. This pre-activation step is crucial.[8]

  • Reaction Setup: To the pre-activated catalyst mixture, add 2-chloro-3-iodopyridine (1.0 mmol, 1.0 equiv.), imidazole (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired product.[10][19]

Conclusion

The synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine can be successfully approached by several established C-N bond-forming strategies. For applications where cost and metal-free conditions are paramount, Direct SNAr offers a viable, albeit potentially lower-yielding, pathway. The Ullmann-Type Coupling presents a balanced approach, leveraging an inexpensive catalyst to achieve good yields under moderately high temperatures. For ultimate efficiency, functional group tolerance, and high yields under the mildest conditions, the Buchwald-Hartwig Amination is the superior choice, provided the cost of the palladium catalyst system is not a limiting factor.[10] The selection of the optimal method will ultimately depend on the specific project goals, scale, and available resources. This guide provides the foundational data and protocols for researchers to make an informed decision and successfully validate the synthesis in their own laboratory settings.

References

  • Martinez, A. R., et al. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. Available at: [Link]

  • PubMed. (2015, January 27). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. Available at: [Link]

  • Organic Chemistry Portal. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Available at: [Link]

  • ResearchGate. (n.d.). Substrate Scope study of C−N coupling products. Reaction Conditions:. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • ACS Publications. (2008, July 23). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Available at: [Link]

  • Dhas, A., et al. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Ovidius University Annals of Chemistry. Available at: [Link]

  • MIT Open Access Articles. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles. Available at: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. Available at: [Link]

  • ACS Publications. (2011, July 29). Direct C–N Coupling of Imidazoles and Benzylic Compounds via Iron-Catalyzed Oxidative Activation of C–H Bonds. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2007, March 10). Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • MDPI. (2009, December 10). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Available at: [Link]

  • Liu, X., et al. (n.d.). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • Merck Millipore. (n.d.). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib.. Available at: [Link]

  • Scilit. (n.d.). Completely N 1 -Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

  • ResearchGate. (n.d.). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][2][5][20]thiadiazole Series. Available at: [Link]

  • Semantic Scholar. (2013, September 15). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Available at: [Link]

  • ACS Publications. (2007, January 17). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. Available at: [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Available at: [Link]

  • Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]

  • PubMed. (2025, September 27). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Available at: [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Semantic Scholar. (2015, November 1). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][2][5][20]thiadiazole Series. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Gandler, J. R., & Jencks, W. P. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. Tf. Available at: [Link]

  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Available at: [Link]

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Validation

Halogen Bonding in Fragment-Based Drug Discovery: A Comparative Guide to 2-(1H-imidazol-1-yl)-3-iodopyridine vs. Its Bromo Analog

As a Senior Application Scientist navigating the complexities of Fragment-Based Drug Discovery (FBDD), I frequently evaluate the strategic substitution of halogens on heteroaromatic scaffolds. The 2-(1H-imidazol-1-yl)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of Fragment-Based Drug Discovery (FBDD), I frequently evaluate the strategic substitution of halogens on heteroaromatic scaffolds. The 2-(1H-imidazol-1-yl)pyridine core is a privileged bifunctional pharmacophore: the imidazole ring acts as a versatile hydrogen bond acceptor/donor or metal chelator, while the 3-halo-pyridine moiety is strategically utilized to engage in halogen bonding (XB) with target proteins.

The transition from a bromo to an iodo substituent at the 3-position is not merely a steric adjustment; it is a fundamental thermodynamic shift. This guide objectively compares the biological and biophysical performance of 2-(1H-imidazol-1-yl)-3-iodopyridine (CAS: 1001658-88-3) against its bromo analog, providing actionable insights and self-validating experimental workflows for drug development professionals.

Mechanistic Causality: The Halogen Bond (σ-Hole) Dynamics

To understand the biological activity divergence between these two fragments, we must examine the physics of the halogen bond. Halogen bonding is a highly directional, non-covalent interaction between the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic Lewis base, such as a protein backbone carbonyl .

Iodine is significantly larger and more polarizable than bromine. Consequently, it possesses a much larger and more positive σ-hole on the extension of the C–I bond, making it a superior halogen bond donor . When these fragments bind to a target (e.g., a kinase hinge region or PDE5 pocket), the iodo analog forms a highly stable, energetically favorable interaction, whereas the bromo analog forms a weaker bond.

G A 2-(1H-imidazol-1-yl)pyridine B 3-Iodo Analog (Strong σ-hole) A->B Substitution C 3-Bromo Analog (Weak σ-hole) A->C Substitution D Target Protein (Carbonyl Oxygen) B->D Strong Halogen Bond ΔG ≈ -5.6 kJ/mol C->D Weak Halogen Bond ΔG ≈ -3.1 kJ/mol

Fig 1. Thermodynamic divergence of halogen bonding in target engagement.

Comparative Data: Thermodynamics & Physicochemical Profiling

Drawing upon established thermodynamic characterizations of halogen bonding in protein-ligand interactions , we can project the comparative performance of these two analogs. The table below synthesizes the quantitative shifts observed when substituting bromine for iodine on a pyridine scaffold.

Parameter2-(1H-imidazol-1-yl)-3-iodopyridine2-(1H-imidazol-1-yl)-3-bromopyridineMechanistic Impact
Halogen Bond Strength (ΔG) High (~ -5.6 kJ/mol)Moderate (~ -3.1 kJ/mol)Iodo drives superior target affinity via a highly positive σ-hole.
σ-Hole Magnitude Strong (Highly polarizable)Weak (Less polarizable)Dictates the directionality and strength of the C-X···O interaction.
Steric Volume (vdW Radius) 2.15 Å1.95 ÅIodo requires a larger hydrophobic pocket; Bromo is more accommodating.
Metabolic Stability (C-X Bond) Lower (Prone to dehalogenation)Higher (More stable)Bromo analogs often exhibit superior in vivo pharmacokinetic profiles.
Lipophilicity (LogP shift) HigherLowerIodo increases membrane permeability but may increase off-target binding.

Experimental Workflows: Self-Validating Systems

To objectively validate the performance of these fragments, we must employ orthogonal biophysical and biochemical assays. The following protocols are designed as self-validating systems, ensuring that the measured causality is directly linked to the halogen substitution.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for this comparison because it directly measures the enthalpy (ΔH) of binding, allowing us to isolate the specific energetic contribution of the halogen bond without relying on coupled enzymatic reactions.

Step-by-Step Methodology:

  • Protein Preparation: Dialyze the purified target protein (e.g., a kinase domain) extensively against the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol) to ensure exact buffer matching.

  • Ligand Preparation: Dissolve the iodo and bromo analogs in 100% DMSO to create 10 mM stocks. Dilute into the exact dialysate buffer from Step 1 to a final concentration of 500 µM (ensure final DMSO concentration matches the protein cell, typically 2-5%).

  • Titration Execution: Load the protein (50 µM) into the ITC sample cell and the ligand (500 µM) into the syringe. Perform 20 injections of 2 µL each at a constant temperature of 25°C, with a 150-second spacing between injections to allow baseline stabilization.

  • Data Acquisition: Record the heat release (exothermic peak) per injection. The iodo analog will typically yield a sharper, more exothermic signature due to the stronger C-I···O bond.

  • Thermodynamic Analysis: Integrate the peaks and fit the data to a one-site binding model to derive the dissociation constant ( Kd​ ), Enthalpy (ΔH), and Entropy (-TΔS).

G N1 1. Protein Dialysis Equilibrate target in ITC buffer N2 2. Ligand Preparation Dissolve analogs in matched buffer N1->N2 N3 3. Titration Inject ligand at constant temperature N2->N3 N4 4. Data Acquisition Quantify heat release (ΔH) N3->N4 N5 5. Thermodynamic Analysis Derive Kd, ΔG, and -TΔS N4->N5

Fig 2. Self-validating Isothermal Titration Calorimetry (ITC) workflow.

Protocol B: Functional Validation via TR-FRET Kinase Assay

While ITC provides thermodynamic proof, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay validates the biological consequence (inhibition) of the halogen bond.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing the target kinase, biotinylated peptide substrate, and ATP at its Km​ value in kinase buffer.

  • Compound Plating: Dispense a 10-point, 3-fold serial dilution of the iodo and bromo analogs into a 384-well plate using an acoustic dispenser (e.g., Echo).

  • Reaction Initiation: Add the kinase/substrate master mix to the compound plates. Incubate for 60 minutes at room temperature. The stronger affinity of the iodo analog should result in faster/tighter target occupancy.

  • Detection Phase: Stop the reaction by adding EDTA, followed by the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Quantification: Read the plate on a multi-mode reader (e.g., PHERAstar) measuring the emission ratio (665 nm / 615 nm). Calculate the IC50​ values. Expect the iodo analog to show a 2- to 5-fold leftward shift in IC50​ compared to the bromo analog.

Strategic Recommendations in Drug Development

Choosing between 2-(1H-imidazol-1-yl)-3-iodopyridine and its bromo counterpart requires balancing affinity with developability:

  • Opt for the Iodo Analog during Early FBDD: When establishing the initial binding mode and maximizing target engagement is critical, the iodo analog's robust σ-hole provides the necessary thermodynamic anchor to secure the fragment in the pocket.

  • Opt for the Bromo Analog during Lead Optimization: If the iodo-derivative suffers from poor metabolic stability (due to in vivo dehalogenation of the weaker C-I bond) or if the target pocket is sterically constrained, the bromo analog offers a more drug-like profile with acceptable, albeit slightly lower, binding affinity.

References

  • Thermodynamic and Structural Characterization of Halogen Bonding in Protein–Ligand Interactions: A Case Study of PDE5 and Its Inhibitors. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • The Halogen Bond. PubMed Central (PMC). URL:[Link]

  • Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. PubMed Central (PMC). URL:[Link]

Comparative

Spectroscopic Comparison Guide: 2-(1H-imidazol-1-yl)-3-iodopyridine vs. Precursors

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary The synthesis of highly functionalized heteroaryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary

The synthesis of highly functionalized heteroaryl scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 2-(1H-imidazol-1-yl)-3-iodopyridine (CAS: 1001658-88-3) serves as a critical intermediate for cross-coupling reactions (via the C-I bond) and kinase inhibitor development [1].

This guide provides a comprehensive, objective comparison of the analytical and spectroscopic profiles of 2-(1H-imidazol-1-yl)-3-iodopyridine against its direct precursors: 2-fluoro-3-iodopyridine and 1H-imidazole . By mapping the exact spectroscopic shifts (NMR, IR, MS) that occur during the Nucleophilic Aromatic Substitution (SNAr) reaction, this document establishes a self-validating system for researchers to confirm synthetic success, quantify purity, and troubleshoot reaction stalls.

Mechanistic Causality & Experimental Design

The formation of 2-(1H-imidazol-1-yl)-3-iodopyridine relies on an SNAr pathway. The choice of 2-fluoro-3-iodopyridine over its chloro- or bromo-analogues is deliberate. Fluorine's extreme electronegativity highly polarizes the C2-F bond, drastically lowering the LUMO of the pyridine ring and stabilizing the anionic Meisenheimer intermediate during nucleophilic attack [2].

To achieve high conversion, a base (such as K2CO3 or Cs2CO3) is employed to deprotonate 1H-imidazole, generating a highly nucleophilic imidazolide anion. The reaction is driven to completion by the irreversible elimination of the fluoride leaving group and subsequent rearomatization [3].

SNAr Reaction Workflow

SNAr_Workflow cluster_0 Precursors P1 2-Fluoro-3-iodopyridine (Electrophile) Meisenheimer Meisenheimer Complex (Transition State) P1->Meisenheimer Base (K2CO3) DMF, 100-120°C P2 1H-Imidazole (Nucleophile) P2->Meisenheimer Deprotonation Product 2-(1H-imidazol-1-yl)-3-iodopyridine (Target Molecule) Meisenheimer->Product - HF Rearomatization

Nucleophilic aromatic substitution (SNAr) pathway forming 2-(1H-imidazol-1-yl)-3-iodopyridine.

Self-Validating Synthesis Protocol

The following protocol is designed with built-in analytical checkpoints to ensure reproducibility.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N2 atmosphere, charge 2-fluoro-3-iodopyridine (1.0 equiv) and 1H-imidazole (1.2 equiv).

  • Base Addition: Add anhydrous K2CO3 (2.0 equiv). Causality: Excess base ensures complete deprotonation of the imidazole and neutralizes the HF byproduct, preventing protonation of the pyridine nitrogen which would stall the reaction.

  • Solvent & Heating: Suspend the mixture in anhydrous DMF (0.5 M). Heat to 110 °C for 12 hours. Causality: DMF is a polar aprotic solvent that solvates the potassium cation, leaving the imidazolide anion naked and highly reactive.

  • In-Process Check (TLC/LC-MS): Monitor the disappearance of the 2-fluoro-3-iodopyridine peak (m/z 223.9). The reaction is complete when the product peak (m/z 272.0) plateaus.

  • Workup: Cool to room temperature, quench with H2O, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Purification: Dry over MgSO4, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Spectroscopic Comparison: Product vs. Precursors

To objectively validate the success of the protocol, the analytical profile of the product must be compared against its precursors [4]. The SNAr reaction leaves distinct, diagnostic spectroscopic handles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Diagnostic Shifts:

  • Loss of N-H: The broad 1H-imidazole N-H signal (~12.0 ppm) completely disappears in the product, confirming the formation of the C-N bond.

  • Loss of 19F-1H Coupling: In the precursor 2-fluoro-3-iodopyridine, the pyridine protons (H-4 and H-6) exhibit distinct splitting due to scalar coupling with the adjacent fluorine atom ( 3JHF​ and 4JHF​ ). In the product, these complex multiplets collapse into standard doublets/doublet-of-doublets.

  • Imidazole Deshielding: The H-2 proton of the imidazole ring shifts downfield (from ~7.7 ppm to >8.2 ppm) due to the strong electron-withdrawing nature of the adjacent iodopyridyl system.

13C and 19F NMR Diagnostic Shifts:

  • C-F Bond Cleavage: The 13C spectrum of the precursor features a highly deshielded C-2 carbon (~160 ppm) split into a massive doublet ( 1JCF​≈230 Hz). In the product, this carbon shifts upfield (~148 ppm) and appears as a sharp singlet, confirming fluorine substitution.

  • 19F Disappearance: The precursor exhibits a sharp 19F signal around -65 to -70 ppm. A successful reaction yields a completely blank 19F NMR spectrum.

Vibrational (FT-IR) and Mass Spectrometry (ESI-MS)
  • FT-IR: The precursor's strong C-F stretching band (1000–1200 cm-1) and the imidazole's broad N-H stretch (3100–3300 cm-1) are eradicated. The product features new, intense C=N and C=C aromatic stretches (1500–1600 cm-1) and a distinct C-N stretch (~1300 cm-1).

  • ESI-MS: The molecular ion transitions from the precursor ([M+H]+ 223.9) to the exact mass of the coupled product ([M+H]+ 272.0).

Quantitative Data Summary

The table below consolidates the expected spectroscopic data, providing a rapid reference matrix for analytical validation.

Analytical Method2-Fluoro-3-iodopyridine (Precursor)1H-Imidazole (Precursor)2-(1H-imidazol-1-yl)-3-iodopyridine (Product)
ESI-MS [M+H]+ m/z 223.9m/z 69.1m/z 272.0
1H NMR (Pyridine H) ~8.0–8.2 ppm (dd, shows JHF​ )N/A~8.3–8.5 ppm (dd, no JHF​ coupling)
1H NMR (Imidazole H) N/A~7.7 (s, 1H), ~7.1 (s, 2H), ~12.0 (br)~8.3 (s, 1H), ~7.6 (s, 1H), ~7.2 (s, 1H)
13C NMR (C-2 position) ~160 ppm (d, 1JCF​≈230 Hz)N/A~148 ppm (s, no C-F coupling)
19F NMR ~ -68.0 ppm (s)N/ANo Signal (Blank)
FT-IR Key Stretches ~1100 cm-1 (Strong C-F stretch)~3200 cm-1 (Broad N-H stretch)~1300 cm-1 (C-N), ~1550 cm-1 (C=N)

Conclusion

By systematically comparing the spectroscopic signatures of 2-(1H-imidazol-1-yl)-3-iodopyridine against 2-fluoro-3-iodopyridine and imidazole, researchers can confidently validate their synthetic workflows. The complete loss of 19F-1H scalar coupling, the disappearance of the 19F NMR signal, and the diagnostic downfield shift of the imidazolyl protons serve as absolute, self-validating proof of successful SNAr conversion.

References

  • Title: 1001658-88-3 2-(1H-Imidazol-1-yl)-3-iodopyridine Product Information Source: ChemSrc URL: [Link]

  • Title: Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement: Access to [1,2,4]Triazolo[1,5-a]pyridines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: 2-(1H-imidazol-2-yl)pyridine Spectral Data & Chemical Properties Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Validation

A Comparative Guide to the Purity Analysis of Synthesized 2-(1H-imidazol-1-yl)-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide offers an in-depth, objective comparison of analytical methodologies for assessing the purity of a key synthetic intermediate, 2-(1H-imidazol-1-yl)-3-iodopyridine. As a Senior Application Scientist, my aim is to provide not just procedural steps, but a logical framework for selecting the most appropriate analytical tools, grounded in the anticipated synthetic pathway and potential impurity profile of this molecule.

The Synthetic Context: Anticipating Impurities in the Ullmann Coupling and Iodination Cascade

A plausible and common synthetic route to 2-(1H-imidazol-1-yl)-3-iodopyridine involves a copper-catalyzed Ullmann-type N-arylation of imidazole with a dihalopyridine, followed by iodination, or a direct coupling with an appropriately substituted iodopyridine. For the purpose of this guide, we will consider a synthesis involving the coupling of imidazole with 2-chloro-3-iodopyridine. This choice of reactants allows us to anticipate a specific profile of potential impurities that any robust purity analysis workflow must be able to detect and quantify.

The primary impurities of concern include:

  • Starting Materials: Unreacted imidazole and 2-chloro-3-iodopyridine.

  • Regioisomers: While the Ullmann coupling is generally regioselective for the N1 position of imidazole, the formation of the N3-arylated isomer, 3-(1H-imidazol-1-yl)-2-chloropyridine, is a possibility that must be investigated.

  • Side-Products: Homocoupling of the aryl halide, and byproducts from potential side reactions involving the solvent or base.

  • Iodination Isomers: If the synthesis involves iodination of 2-(1H-imidazol-1-yl)pyridine, the formation of other iodinated isomers is a significant concern.

The ability to distinguish the desired product from these structurally similar impurities is the central challenge that this guide will address.

A Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity determination should be a deliberate process, weighing the strengths and limitations of each method against the specific challenges posed by the analyte and its potential contaminants.

Analytical Technique Principle Strengths for 2-(1H-imidazol-1-yl)-3-iodopyridine Analysis Limitations
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Excellent for separating the target compound from non-volatile impurities and starting materials. Quantitative analysis with high precision and accuracy.May not resolve all regioisomers without extensive method development. Identification of unknown peaks requires a hyphenated technique like LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by ionization and mass-to-charge ratio analysis.High sensitivity and specificity for volatile impurities. Mass spectrometry provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds. The target compound may require derivatization to improve volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.Unrivaled for structural elucidation and isomer differentiation. Quantitative NMR (qNMR) can provide an absolute purity assessment without the need for a reference standard of the analyte.[1]Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra may require advanced techniques (e.g., 2D NMR) for full interpretation.
Elemental Analysis (CHN) Combustion of the sample to convert C, H, and N into gaseous products, which are then quantified.Provides a fundamental measure of the bulk purity of the sample by comparing the experimental elemental composition to the theoretical values.[2][3]Does not provide information on the nature or number of impurities. Insensitive to isomeric impurities.

Hypothetical Purity Analysis Data: A Comparative Scenario

To illustrate the practical application of these techniques, let us consider a hypothetical batch of synthesized 2-(1H-imidazol-1-yl)-3-iodopyridine purified by column chromatography.

Table 1: HPLC-UV Purity Analysis Results
Peak Retention Time (min) Area (%) Identity
12.50.8Imidazole
24.11.22-chloro-3-iodopyridine
37.897.52-(1H-imidazol-1-yl)-3-iodopyridine
48.20.5Unknown Impurity
Table 2: GC-MS Analysis of Volatile Impurities
Peak Retention Time (min) m/z of Major Fragments Identity
13.268, 41, 39Imidazole
25.9192, 157, 127, 922-chloro-3-iodopyridine
Table 3: NMR Spectroscopy Data for the Purified Product
Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H8.45ddH6 (Pyridine)
¹H8.20sH2' (Imidazole)
¹H7.90ddH4 (Pyridine)
¹H7.65sH5' (Imidazole)
¹H7.30tH5 (Pyridine)
¹H7.15sH4' (Imidazole)
¹³C150.2CC2 (Pyridine)
¹³C148.5CHC6 (Pyridine)
¹³C141.0CHC4 (Pyridine)
¹³C137.5CHC2' (Imidazole)
¹³C130.1CHC5' (Imidazole)
¹³C123.8CHC5 (Pyridine)
¹³C118.2CHC4' (Imidazole)
¹³C95.6CC3 (Pyridine)
Table 4: Elemental Analysis Results
Element Theoretical (%) Experimental (%) Deviation (%)
Carbon (C)35.1935.05-0.14
Hydrogen (H)2.232.25+0.02
Nitrogen (N)15.3915.30-0.09

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To separate and quantify 2-(1H-imidazol-1-yl)-3-iodopyridine from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Elution:

  • 0-2 min: 10% B

  • 2-15 min: 10-90% B

  • 15-18 min: 90% B

  • 18-20 min: 10% B

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Filter through a 0.45 µm syringe filter prior to injection.

¹H NMR Spectroscopy for Structural Confirmation and Purity

Objective: To confirm the structure of the synthesized compound and identify the presence of any isomeric impurities.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

  • Acquisition Time: ~4 seconds

  • Spectral Width: 0-12 ppm

Visualization of the Purity Analysis Workflow

Caption: Workflow for the comprehensive purity analysis of synthesized 2-(1H-imidazol-1-yl)-3-iodopyridine.

The Synergy of Orthogonal Methods: A Self-Validating System

A robust purity assessment relies not on a single technique, but on the convergence of data from multiple, orthogonal methods. This approach creates a self-validating system where the strengths of one technique compensate for the limitations of another.

  • HPLC-UV provides the primary quantitative measure of purity against separable impurities.

  • GC-MS offers a high-sensitivity screen for volatile starting materials and byproducts that might not be well-resolved by HPLC.

  • NMR spectroscopy is the ultimate arbiter of structure, definitively identifying the target compound and, crucially, any regioisomers that may co-elute in chromatography.[4][5][6] The distinct coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are particularly powerful for distinguishing between isomers.

  • Elemental analysis serves as a final, independent confirmation of the compound's elemental composition, providing a quantitative measure of the overall purity of the bulk material.[7][8]

By integrating the results from these four techniques, a comprehensive and trustworthy purity profile of synthesized 2-(1H-imidazol-1-yl)-3-iodopyridine can be established, ensuring its suitability for downstream applications in drug discovery and development. This multi-faceted approach embodies the principles of scientific integrity, providing a robust and defensible assessment of product quality.

References

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available from: [Link]

  • Crowe, W. E. et al. An International Study Evaluating Elemental Analysis. ACS Central Science. 2022. Available from: [Link]

  • Martinez-Alvarez, R. et al. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. 2025. Available from: [Link]

  • Crowe, W. E. et al. An International Study Evaluating Elemental Analysis. ACS Central Science. 2022. Available from: [Link]

  • PatSnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Available from: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available from: [Link]

  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Available from: [Link]

Sources

Comparative

A Comparative Guide to 2-(1H-imidazol-1-yl)-3-halopyridines in Catalysis: Iodo- vs. Bromo- Derivatives

Introduction: The Strategic Role of Halogenated N-Heterocycles in Catalysis In the landscape of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and advanced materials, palladium-catalyzed cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Halogenated N-Heterocycles in Catalysis

In the landscape of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and advanced materials, palladium-catalyzed cross-coupling reactions are indispensable tools. The efficiency and selectivity of these reactions are profoundly influenced by the nature of the ligands coordinating the metal center and the reactivity of the substrates. The 2-(1H-imidazol-1-yl)pyridine scaffold has emerged as a promising bidentate N,N-donor ligand framework. When halogenated at the 3-position, these molecules can serve dual roles: either as substrates in cross-coupling reactions or as precursors to more complex organometallic catalysts.

This guide provides an in-depth comparison of 2-(1H-imidazol-1-yl)-3-iodopyridine and 2-(1H-imidazol-1-yl)-3-bromopyridine. While seemingly similar, the choice between an iodine and a bromine substituent has critical implications for reactivity, reaction kinetics, and overall process efficiency. We will dissect these differences from a mechanistic standpoint, provide projected performance data based on established chemical principles, and offer a detailed experimental protocol for validation.

Section 1: Mechanistic Underpinnings—The Decisive Impact of the Carbon-Halogen Bond

The fundamental difference in the catalytic performance of aryl iodides and aryl bromides stems from the distinct properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, the rate-determining step is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[1]

The energy required to break the C-X bond is a primary factor governing the activation barrier for this step. The C-I bond is significantly weaker and more polarizable than the C-Br bond.

PropertyC-I Bond (in Iodobenzene)C-Br Bond (in Bromobenzene)Implication in Catalysis
Average Bond Dissociation Energy ~272 kJ/mol~336 kJ/molThe lower energy of the C-I bond facilitates a faster rate of oxidative addition, often enabling reactions at lower temperatures or with lower catalyst loadings.[1]
Bond Length ~2.10 Å~1.90 ÅThe longer, weaker C-I bond is more accessible for interaction with the metal catalyst.
Electronegativity of Halogen 2.66 (Pauling Scale)2.96 (Pauling Scale)The greater polarizability of iodine contributes to a more facile interaction with the electron-rich Pd(0) catalyst.

This difference in bond energy directly translates to a lower activation energy for the oxidative addition step for the iodo-derivative, as illustrated in the following energy profile diagram.

G cluster_0 cluster_1 R Ar-X + Pd(0)L2 TS_I [Ar--I--Pd(0)L2]‡ TS_Br [Ar--Br--Pd(0)L2]‡ P Ar-Pd(II)(X)L2 E0->E1_I ΔG‡ (Iodo) E0->E1_Br ΔG‡ (Bromo) E1_I->E2 E1_Br->E2 E_axis_start->E_axis_end

Figure 1: Comparative energy profile for the oxidative addition step. The lower bond dissociation energy of the C-I bond results in a smaller activation barrier (ΔG‡) compared to the C-Br bond, leading to a faster reaction rate.

Section 2: Head-to-Head Performance Projection in a Suzuki-Miyaura Coupling

To contextualize these fundamental differences, we will project the performance of each compound as a substrate in a model Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

G cluster_0 Catalytic Cycle OA Oxidative Addition ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdAr Ar-Pd(II)-Ph TM->ArPdAr RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Catalyst Regeneration Product 2-(Im-pyr)-Ph RE->Product ArX 2-(Im-pyr)-X (X = I or Br) ArX->OA ArPdX->TM ArB PhB(OH)₂ ArB->TM Base Base Base->TM ArPdAr->RE

Figure 2: Generalized Suzuki-Miyaura catalytic cycle. The initial Oxidative Addition step is where the performance of the iodo- vs. bromo- derivative diverges most significantly.

Performance Metric2-(1H-imidazol-1-yl)-3-iodopyridine2-(1H-imidazol-1-yl)-3-bromopyridineRationale
Reaction Rate Faster. Expected to reach completion in a shorter time under identical conditions.Slower. May require longer reaction times or more forcing conditions to achieve comparable conversion.Due to the lower activation energy for C-I bond cleavage during oxidative addition.[1]
Optimal Temperature Lower. Reactions can likely be conducted at or near room temperature.Higher. May require heating (e.g., 80-120 °C) to drive the reaction efficiently.The higher C-Br bond energy necessitates greater thermal energy to overcome the activation barrier.
Catalyst Loading Potentially Lower. The high reactivity may allow for reduced catalyst concentrations (e.g., <1 mol%).Typically Higher. Standard loadings (e.g., 1-5 mol%) are often required.Efficient oxidative addition reduces the likelihood of catalyst decomposition pathways becoming competitive.
Chemoselectivity Highly Reactive. In a molecule with multiple halide sites, the C-I bond will selectively react over C-Br or C-Cl bonds.[2]Moderately Reactive. Can be selectively coupled in the presence of a C-Cl bond.[1]Reactivity follows the trend C-I > C-Br > C-Cl, which can be exploited for sequential cross-coupling strategies.
Cost & Availability Higher Cost. Iodo-aromatics are generally more expensive and less commercially available.Lower Cost. Bromo-aromatics are often more economical starting materials for large-scale synthesis.Based on the relative cost and abundance of iodine versus bromine.

Section 3: Detailed Experimental Protocol for Comparative Analysis

To empirically validate the projected performance differences, the following protocol is designed as a self-validating system. By running two reactions in parallel under identical conditions, substituting only the iodo- and bromo-substrates, a direct comparison of reaction rate and yield can be obtained.

Sources

Validation

The Product Advantage: Halogen-Induced Conformational Restriction

Title: Conformational Analysis of 2-(1H-imidazol-1-yl)-3-iodopyridine: A Comparative Guide to Halogen-Induced Atropisomerism Introduction In modern rational drug design, controlling the conformational flexibility of a le...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Conformational Analysis of 2-(1H-imidazol-1-yl)-3-iodopyridine: A Comparative Guide to Halogen-Induced Atropisomerism

Introduction In modern rational drug design, controlling the conformational flexibility of a lead molecule is a proven strategy to enhance target affinity, reduce the entropic penalty of binding, and mitigate off-target toxicity[1]. The introduction of a bulky halogen at the ortho position of a biaryl or heterobiaryl axis restricts rotation, generating stable atropisomers[2]. This guide objectively compares the conformational landscape of 2-(1H-imidazol-1-yl)-3-iodopyridine against its flexible alternatives (unsubstituted and 3-fluoro analogs) and evaluates the analytical methodologies required to characterize these complex stereodynamic systems.

The C2–N1 bond between the pyridine and imidazole rings in a standard 2-(1H-imidazol-1-yl)pyridine scaffold is highly flexible. By introducing an iodine atom at the C3 position of the pyridine ring, the molecule experiences severe steric hindrance. Iodine possesses a exceptionally large van der Waals radius (1.98 Å) and high polarizability[3]. When the imidazole ring attempts to rotate, its C2 and C5 protons clash violently with the bulky electron cloud of the iodine atom, raising the rotational energy barrier ( ΔG‡ ) significantly.

According to the LaPlante classification, drug-like atropisomers are categorized by their half-life of racemization ( t1/2​ ) at 37°C[2]:

Atropisomer_Classification Start Determine Rotational Barrier (ΔG‡) Calc Calculate Half-Life (t½) at 37°C Start->Calc Eyring Equation Class1 Class 1 Atropisomer t½ < 60 s (Freely Rotating) Calc->Class1 ΔG‡ < 20 kcal/mol Class2 Class 2 Atropisomer 60 s < t½ < 4.5 yrs (Intermediate) Calc->Class2 20 < ΔG‡ < 28 kcal/mol Class3 Class 3 Atropisomer t½ > 4.5 yrs (Stable, Drug-like) Calc->Class3 ΔG‡ > 28 kcal/mol

Fig 1. LaPlante classification of atropisomers based on rotational half-life at 37°C.

Comparative Conformational Data

To demonstrate the superiority of the 3-iodo scaffold in maintaining a locked conformation, we compare its rotational energetics with alternative substitutions.

ScaffoldC3 SubstituentvdW Radius (Å) ΔG‡ (kcal/mol)Est. t1/2​ at 37°CAtropisomer Class
2-(1H-imidazol-1-yl)pyridine-H1.20~ 5.2< 1 msClass 1
2-(1H-imidazol-1-yl)-3-fluoropyridine-F1.47~ 14.8~ 0.2 sClass 1
2-(1H-imidazol-1-yl)-3-iodopyridine -I 1.98 > 28.5 > 5 years Class 3

Data Synthesis: While the 3-fluoro analog fails to provide sufficient steric bulk to prevent rapid interconversion, the 3-iodo analog successfully crosses the ~28 kcal/mol threshold required for Class 3 stability. This makes 2-(1H-imidazol-1-yl)-3-iodopyridine an ideal rigid building block for asymmetric catalysis or targeted therapeutics[1][2].

Analytical Methodologies: Evaluating the Alternatives

Determining the exact dihedral angle and rotational barrier of 2-(1H-imidazol-1-yl)-3-iodopyridine requires an orthogonal analytical approach. Relying on a single method can lead to false structural assumptions.

  • Dynamic NMR (VT-NMR) vs. X-Ray Crystallography: X-ray crystallography provides a static snapshot of the absolute configuration and dihedral angle in the solid state. However, crystal packing forces can distort the true minimum energy conformation. Variable Temperature NMR (VT-NMR) is superior for measuring the actual rotational barrier in solution by observing the coalescence of diastereotopic protons.

  • DFT Calculations (M06-2X vs. B3LYP): Standard functionals like B3LYP often fail to accurately model the dispersion forces inherent to heavy halogens like iodine. The M06-2X functional, paired with a basis set that includes an Effective Core Potential (ECP) for iodine, is required to accurately map the potential energy surface (PES) and locate the transition state[3].

Analytical_Workflow Synthesis Synthesize Target Molecule NMR VT-NMR Spectroscopy (Solution State Dynamics) Synthesis->NMR XRay X-Ray Crystallography (Solid State Conformation) Synthesis->XRay DFT DFT Calculations (PES & Transition States) NMR->DFT Input constraints Output Complete Conformational Profile NMR->Output DFT->Output XRay->DFT Initial geometry XRay->Output

Fig 2. Orthogonal analytical workflow for determining biaryl conformational landscapes.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols are provided for the conformational analysis of 2-(1H-imidazol-1-yl)-3-iodopyridine.

Protocol A: Determination of Rotational Barrier via VT-NMR Causality Focus: High-boiling deuterated solvents are required to reach the extreme temperatures necessary to observe coalescence in highly restricted (Class 3) systems.

  • Sample Preparation: Dissolve 15 mg of 2-(1H-imidazol-1-yl)-3-iodopyridine in 0.6 mL of 1,1,2,2-tetrachloroethane- d2​ (TCE- d2​ , b.p. 146°C).

  • Temperature Calibration (Self-Validation Step): Calibrate the NMR probe temperature using a neat ethylene glycol standard prior to the experiment to ensure the reported temperatures are accurate within ±0.5 K.

  • Data Acquisition: Acquire 1 H-NMR spectra at 298 K. Identify the distinct signals for the imidazole protons (specifically the C2 proton, which is highly sensitive to the shielding cone of the adjacent pyridine ring).

  • Heating Sequence: Increase the temperature in 10 K increments up to 390 K. Allow 10 minutes of thermal equilibration time at each step.

  • Line Shape Analysis: Monitor the exchange-broadening of the imidazole protons. Use the Eyring equation ( k=κ(kB​T/h)e−ΔG‡/RT ) at the coalescence temperature ( Tc​ ) to calculate the rotational barrier ( ΔG‡ ).

Protocol B: Computational Mapping of the Potential Energy Surface (DFT) Causality Focus: Iodine requires relativistic corrections (ECP) to accurately model core electrons, preventing orbital collapse and severe geometric errors in the simulation[4].

  • Initial Geometry: Extract the starting coordinates from the X-ray crystallographic data (.cif file) of 2-(1H-imidazol-1-yl)-3-iodopyridine.

  • Level of Theory Selection: Set the functional to M06-2X to account for non-covalent interactions. Set the basis set to Def2-TZVP (which automatically applies an ECP to the heavy iodine atom).

  • Relaxed Coordinate Scan: Perform a relaxed potential energy surface scan by driving the C3(pyridine)–C2(pyridine)–N1(imidazole)–C2(imidazole) dihedral angle from 0° to 360° in 10° increments.

  • Transition State Optimization: Identify the energy maxima from the scan. Submit these geometries for Transition State (TS) optimization.

  • Validation (Self-Validation Step): Perform a frequency calculation on the optimized TS. Ensure there is exactly one imaginary frequency corresponding to the rotational mode around the C–N axis. If zero or multiple imaginary frequencies exist, the geometry is not a true transition state.

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine

This guide provides an in-depth comparative analysis of synthetic methodologies for producing 2-(1H-imidazol-1-yl)-3-iodopyridine, a key heterocyclic building block in pharmaceutical research and development. We will ben...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of synthetic methodologies for producing 2-(1H-imidazol-1-yl)-3-iodopyridine, a key heterocyclic building block in pharmaceutical research and development. We will benchmark a modern microwave-assisted, copper-catalyzed approach against two established, cornerstone methods: the traditional Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The objective is to furnish researchers, chemists, and process development professionals with a clear, data-driven guide to selecting the optimal synthetic route based on performance metrics such as yield, reaction time, scalability, and operational complexity.

Introduction: The Significance of the Imidazolyl-Pyridine Scaffold

The 2-(imidazol-1-yl)pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of an iodine atom at the 3-position of the pyridine ring provides a crucial handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. Consequently, efficient and robust methods for the synthesis of 2-(1H-imidazol-1-yl)-3-iodopyridine are of paramount importance. This guide will dissect and compare three distinct approaches to its synthesis via C-N bond formation.

Overview of Synthetic Strategies

The core transformation is the N-arylation of imidazole with a 2-halo-3-iodopyridine derivative. The primary methods for achieving this are transition-metal-catalyzed cross-coupling reactions. We will evaluate the following:

  • Method A (Benchmark): Microwave-Assisted Copper-Catalyzed N-Arylation

  • Method B (Known Method 1): Traditional Ullmann Condensation

  • Method C (Known Method 2): Buchwald-Hartwig Amination

cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Target Product SM1 2-Chloro-3-iodopyridine A Method A: µ-Wave Cu-Catalyzed SM1->A B Method B: Traditional Ullmann SM1->B C Method C: Buchwald-Hartwig SM1->C SM2 Imidazole SM2->A SM2->B SM2->C Product 2-(1H-imidazol-1-yl)-3-iodopyridine A->Product B->Product C->Product

Caption: Comparative workflow for the synthesis of the target molecule.

Performance Benchmarking: A Quantitative Comparison

The choice of synthetic route is often a trade-off between speed, yield, cost, and substrate scope. The following table summarizes the key performance indicators for each method, based on literature precedents for similar N-arylations.[1][2][3][4][5][6]

ParameterMethod A (µ-Wave Cu-Catalyzed)Method B (Traditional Ullmann)Method C (Buchwald-Hartwig)
Typical Yield 85-95%60-80%80-98%
Reaction Time 30-90 minutes12-48 hours4-24 hours
Temperature 120-160 °C150-210 °C80-110 °C
Catalyst System Cu(I) salt (e.g., CuI, CuBr) + LigandStoichiometric Copper Powder or SaltsPd(0) or Pd(II) source + Phosphine Ligand
Catalyst Loading 5-10 mol%>100 mol% (often stoichiometric)1-5 mol%
Base K₂CO₃, Cs₂CO₃K₂CO₃, KOHNaOtBu, K₃PO₄, Cs₂CO₃
Solvent DMSO, DMFDMF, NMP, NitrobenzeneToluene, Dioxane
Pros Rapid, high yields, efficient energy transferLow-cost catalyst, well-establishedHigh functional group tolerance, high yields, milder conditions
Cons Requires specialized microwave equipmentHarsh conditions, stoichiometric copper, long reaction timesExpensive catalyst/ligands, air-sensitive reagents

Mechanistic Considerations & Experimental Design

Method A & B: The Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a cornerstone of C-N bond formation, traditionally involving stoichiometric copper at high temperatures.[4][7] Modern variations utilize catalytic amounts of a copper(I) salt, often with a chelating ligand, to facilitate the reaction under milder conditions.[1][2][8]

The generally accepted mechanism involves the formation of a copper(I)-imidazolate species. This complex then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated imidazole and regenerate the copper(I) catalyst.[4][7] The use of microwave irradiation (Method A) dramatically accelerates this cycle by providing efficient, uniform heating, leading to significantly reduced reaction times compared to conventional heating (Method B).

Imidazole Imidazole Cu(I)-Imidazolate Cu(I)-Imidazolate Imidazole->Cu(I)-Imidazolate + Cu(I)X - HX Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Imidazolate->Cu(III) Intermediate + Ar-X (Oxidative Addition) Cu(III) Intermediate->Cu(I)-Imidazolate Regenerates Catalyst Product\n(Ar-Imidazole) Product (Ar-Imidazole) Cu(III) Intermediate->Product\n(Ar-Imidazole) Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann condensation.

Method C: The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, renowned for its broad substrate scope and high functional group tolerance.[3][6] It employs a palladium catalyst, typically with bulky, electron-rich phosphine ligands.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the deprotonated imidazole. Reductive elimination from this complex furnishes the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3][5] The choice of ligand is critical, as it influences the rates of both oxidative addition and reductive elimination.

Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n + Ar-X (Oxidative Addition) Ar-Pd(II)(Im)L_n Ar-Pd(II)(Im)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Im)L_n + Imidazole - HX Ar-Pd(II)(Im)L_n->Pd(0)L_n Regenerates Catalyst Product\n(Ar-Imidazole) Product (Ar-Imidazole) Ar-Pd(II)(Im)L_n->Product\n(Ar-Imidazole) Reductive Elimination

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-(1H-Imidazol-1-yl)-3-iodopyridine

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(1H-Imidazol-1-yl)-3-iodopyridine. Designed for researchers, scientists, and drug development professionals, this documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(1H-Imidazol-1-yl)-3-iodopyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory.

Executive Summary & Immediate Safety Actions

Immediate Actions for Safe Handling:

  • Always handle this compound within a certified chemical fume hood.

  • Mandatory Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles at all times[5][6].

  • Never dispose of this chemical or its residues down the drain or in general waste.

  • Segregate Waste: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container[3][7].

Chemical Profile and Hazard Assessment

To ensure safe handling, it is crucial to understand the chemical's properties and associated hazards. The following table synthesizes data from structurally related compounds to provide a presumptive hazard profile.

PropertyInferred Information & RationaleSource(s)
Chemical Name 2-(1H-Imidazol-1-yl)-3-iodopyridine-
Molecular Formula C₈H₆IN₃Derived from structure
Appearance Likely a solid (crystalline powder)Based on similar compounds[2][8]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. The pyridine and imidazole moieties are associated with acute toxicity[1][9][10].[1][9][10]
Causes skin and eye irritation/damage. Both iodinated pyridines and imidazoles are known irritants[2].[2]
Environmental Hazard. As a heterocyclic compound, it may be persistent and toxic to aquatic life if not disposed of correctly[11].[11]
Incompatibilities Strong Oxidizers and Acids. Pyridine derivatives can react with these materials[1][7]. Store separately.[1][7]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources and direct sunlight[5][7].[5][7]

The Core Principles of Halogenated Waste Disposal

The presence of iodine in 2-(1H-Imidazol-1-yl)-3-iodopyridine is the critical factor governing its disposal. Halogenated organic compounds cannot be disposed of via standard chemical incineration without specialized equipment.

Causality Behind Disposal Choices:

  • Preventing Dioxin Formation: Incinerating halogenated waste at improper temperatures can lead to the formation of highly toxic and carcinogenic polychlorinated dibenzodioxins and dibenzofurans (or their iodinated analogues). Therefore, this waste stream must be sent to a specialized hazardous waste facility equipped with high-temperature incinerators and scrubbers[12].

  • Environmental Persistence: Heterocyclic compounds can be highly soluble and persistent in aquatic environments, posing long-term risks to ecosystems[11]. Segregation prevents these compounds from entering waterways through improper disposal.

Standard Operating Procedure (SOP) for Disposal

This protocol ensures that all waste streams containing 2-(1H-Imidazol-1-yl)-3-iodopyridine are managed safely and in compliance with institutional and regulatory standards.

Step 1: Waste Segregation at the Source

  • Immediately upon generation, segregate all waste contaminated with 2-(1H-Imidazol-1-yl)-3-iodopyridine. Do not mix with non-halogenated organic waste or general laboratory trash. This is the most critical step for ensuring proper final disposal.

Step 2: Containerization

  • Solid Waste:

    • Collect pure, unused, or waste 2-(1H-Imidazol-1-yl)-3-iodopyridine powder in a dedicated, sealable, and clearly labeled hazardous waste container[5].

    • Contaminated consumables (e.g., weigh boats, gloves, paper towels, silica gel) must also be placed in this container or a separate, clearly labeled solid waste bag designated for halogenated waste.

  • Liquid Waste:

    • Collect solutions containing 2-(1H-Imidazol-1-yl)-3-iodopyridine in a sealable, airtight, and compatible waste container (e.g., a glass or polyethylene-coated glass bottle)[7].

    • Ensure the container is stored in secondary containment to prevent spills[5].

Step 3: Labeling

  • All waste containers must be labeled clearly and accurately at the moment the first piece of waste is added.

  • The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "Waste 2-(1H-Imidazol-1-yl)-3-iodopyridine " and any solvents present.

    • Known hazards: "Toxic, Irritant "

    • The accumulation start date.

Step 4: Storage

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • This area must be cool, dry, well-ventilated, and away from sources of heat, sparks, or open flames[1][5].

  • Ensure incompatible materials, such as strong acids and oxidizers, are not stored in the same secondary containment bin[7].

Step 5: Arranging for Final Disposal

  • Once the waste container is full or has been in storage for a designated period (consult your institution's policy, often 90-180 days), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[5][13].

  • Complete all necessary paperwork, such as a chemical collection request form, as required[7].

Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Containment (for small, manageable spills):

    • Ensure you are wearing appropriate PPE (double-glove with nitrile gloves, lab coat, splash goggles).

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit[1][5]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All materials used for cleanup must be disposed of as halogenated hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1][14].

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][14].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][9].

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 2-(1H-Imidazol-1-yl)-3-iodopyridine.

G Disposal Workflow for 2-(1H-Imidazol-1-yl)-3-iodopyridine cluster_waste_type 1. Identify Waste Type cluster_action 2. Segregation & Containment cluster_final 3. Final Disposal Path start Waste Generated (Contains 2-(1H-Imidazol-1-yl)-3-iodopyridine) solid_waste Solid Waste (Excess reagent, contaminated gloves, silica gel, etc.) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, rotovap residues, chromatography fractions) start->liquid_waste glassware Contaminated Glassware (Beakers, flasks, etc.) start->glassware collect_solid Collect in compatible, sealed, labeled container for SOLID HALOGENATED WASTE solid_waste->collect_solid collect_liquid Collect in compatible, sealed, labeled container for LIQUID HALOGENATED WASTE (in secondary containment) liquid_waste->collect_liquid decon Decontaminate: Rinse with minimal solvent (collect rinse as liquid waste), then wash normally. glassware->decon storage Store in designated Satellite Accumulation Area (Away from incompatibles) collect_solid->storage collect_liquid->storage decon->collect_liquid Rinsate ehs Contact EHS or approved waste contractor for pickup storage->ehs end_point End: Waste is safely managed for compliant disposal ehs->end_point

Caption: Decision workflow for the safe segregation and disposal of 2-(1H-Imidazol-1-yl)-3-iodopyridine waste.

References

  • Safety Data Sheet for Pyridine. KISHIDA CHEMICAL CO., LTD.

  • Safety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde. Fisher Scientific.

  • Safety Data Sheet for 3-Iodopyridine. Thermo Fisher Scientific.

  • Safety Data Sheet for tert-Butanol. Sigma-Aldrich.

  • Safety Data Sheet for Pyridine-d5. Sigma-Aldrich.

  • PubChem Compound Summary for 2-(1H-imidazol-2-yl)pyridine. National Center for Biotechnology Information.

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.

  • Safety Data Sheet for 2-Chloro-3-iodopyridine. TCI Chemicals.

  • Safety Data Sheet for 3-Aminopyridine. Sigma-Aldrich.

  • Safety Data Sheet for Pyridine Iodine Monochloride. TCI Chemicals.

  • Safety Data Sheet for Pyridine Hydrochloride. TCI Chemicals (Japanese).

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.

  • Safety Data Sheet for 2-(1H-Pyrazol-3-yl)pyridine. Thermo Fisher Scientific.

  • Safety Data Sheet for 2-(1H-1,2,4-Triazol-3-yl)pyridine. TCI Chemicals.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Safety Data Sheet for 2-(1H-Imidazol-1-yl)ethanamine. ChemicalBook.

  • Safety Information for 2-(1H-Imidazol-2-yl)pyridine. Sigma-Aldrich.

  • Safety Data Sheet for Imidazole. Sigma-Aldrich.

  • Safety Data Sheet for Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water). emp BIOTECH.

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  • Safety Data Sheet for Imidazole. Carl ROTH.

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Handling

A Researcher's Guide to the Safe Handling of 2-(1H-Imidazol-1-yl)-3-iodopyridine

As chemical structures grow in complexity to address novel therapeutic targets, so too does the need for a nuanced understanding of their handling and safety profiles. This guide provides essential, experience-driven pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As chemical structures grow in complexity to address novel therapeutic targets, so too does the need for a nuanced understanding of their handling and safety profiles. This guide provides essential, experience-driven protocols for the safe management of 2-(1H-Imidazol-1-yl)-3-iodopyridine, a heterocyclic compound with potential applications in pharmaceutical research and development. The following procedures are designed to empower researchers with the knowledge to mitigate risks and ensure a secure laboratory environment.

Hazard Assessment: Understanding the Compound's Profile

  • Iodinated Pyridines: Compounds in this class, such as 3-iodopyridine, are known to be irritants to the skin, eyes, and respiratory system.[1][2] They may be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Imidazole Derivatives: Imidazole itself can cause skin irritation and serious eye damage. Some imidazole-containing compounds are also classified as acutely toxic if swallowed.[3]

Based on this analysis, it is prudent to treat 2-(1H-Imidazol-1-yl)-3-iodopyridine as a compound that is harmful and irritating . All handling procedures should be based on this conservative assessment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling 2-(1H-Imidazol-1-yl)-3-iodopyridine.

Body PartRequired PPERationale
Eyes & Face ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.[4]Protects against accidental splashes and contact with airborne particles.
Hands Nitrile gloves.[5] Consider double-gloving for extended procedures.Nitrile provides good resistance to a range of chemicals, including solvents that may be used with the compound.[5][6]
Body A flame-resistant lab coat (NFPA 2112 compliant) is recommended. At a minimum, a standard, fully-buttoned lab coat should be worn.[4]Protects skin from accidental spills and contamination.[6]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter may be necessary if working outside of a certified chemical fume hood or if aerosolization is possible.Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1][2]
Feet Closed-toe, closed-heel shoes that cover the entire foot.[4]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for minimizing risk. The following diagram illustrates the key stages of handling 2-(1H-Imidazol-1-yl)-3-iodopyridine in a laboratory setting.

Caption: Workflow for the safe handling of 2-(1H-Imidazol-1-yl)-3-iodopyridine.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment (glassware, spatulas, solvents, etc.) before handling the compound.

  • Handling the Solid:

    • Before opening, carefully inspect the container for any damage.

    • When weighing, use a draft shield or perform the task in a fume hood to prevent the fine powder from becoming airborne.

    • Avoid creating dust. If any material is spilled, do not dry sweep. Instead, gently cover the spill with a damp paper towel, then wipe it up and place it in a sealed container for disposal.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1]

  • Post-Reaction:

    • Quench reactions carefully, especially if reactive reagents were used.

    • Decontaminate all surfaces and glassware that came into contact with the compound. A suitable solvent wash followed by a detergent and water rinse is generally effective.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any chemical. Iodinated organic compounds should not be disposed of down the drain.[7]

Waste Segregation and Disposal:
Waste TypeDisposal ProcedureRationale
Solid Waste Collect in a clearly labeled, sealed container. This includes excess compound and any contaminated materials (e.g., weigh boats, paper towels).Prevents accidental exposure and ensures proper handling by waste management personnel.
Liquid Waste Collect in a designated, sealed, and labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.Prevents potentially hazardous reactions in the waste container.
Sharps Any contaminated needles or other sharps should be placed in a designated sharps container.Prevents physical injury and chemical exposure.

All waste containing 2-(1H-Imidazol-1-yl)-3-iodopyridine should be disposed of through your institution's hazardous waste program.[8] The preferred method for the ultimate disposal of iodinated organic compounds is incineration at a licensed facility.[7] This process breaks down the molecule into less harmful components.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Large Spill: Evacuate the immediate area. Alert your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these guidelines, researchers can confidently and safely work with 2-(1H-Imidazol-1-yl)-3-iodopyridine, fostering a culture of safety and scientific excellence within the laboratory.

References

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  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
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  • SAFETY DATA SHEET. (2012, April 19). Thermo Fisher Scientific.
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  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
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  • Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Available at: [Link]

  • 2-(1H-imidazol-2-yl)pyridine. PubChem. Available at: [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Iodine Recycling Business. Godo Shigen Co., Ltd.. Available at: [Link]

  • What should not go down the drain: time, money and contrast media. European Society of Radiology.
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  • A MATERIAL SAFETY DATA SHEET 3-IODOPYRIDINE. Santa Cruz Biotechnology.

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